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  • Product: S-phenyl benzenecarbothioate
  • CAS: 884-09-3

Core Science & Biosynthesis

Foundational

S-phenyl benzenecarbothioate chemical properties

Technical Monograph: S-Phenyl Benzenecarbothioate Part 1: Executive Summary & Core Directive S-Phenyl benzenecarbothioate (CAS: 13533-73-8), also known as S-phenyl thiobenzoate, is a pivotal activated carboxylate surroga...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: S-Phenyl Benzenecarbothioate

Part 1: Executive Summary & Core Directive

S-Phenyl benzenecarbothioate (CAS: 13533-73-8), also known as S-phenyl thiobenzoate, is a pivotal activated carboxylate surrogate in organic synthesis. Unlike its oxo-ester counterparts, the thioester moiety confers unique reactivity due to the poor orbital overlap between the sulfur 3p and carbonyl 2p orbitals, combined with the lower pKa of the thiophenol leaving group (pKa ~6.6) compared to phenol (pKa ~10).

This guide serves as a definitive technical resource for researchers utilizing this compound in Fukuyama cross-coupling , acyl-transfer reactions , and native chemical ligation (NCL) surrogates. It moves beyond basic property listing to explore the mechanistic underpinnings that make this reagent a staple in late-stage functionalization of pharmaceutical intermediates.

Part 2: Physicochemical Profile

The following data consolidates experimental values and computed properties essential for analytical characterization and reaction stoichiometry.

PropertyValueNotes
IUPAC Name S-Phenyl benzenecarbothioate
Common Names S-Phenyl thiobenzoate, Thiobenzoic acid S-phenyl ester
CAS Number 13533-73-8 Distinct from S-benzyl analog (13402-51-2)
Molecular Formula C₁₃H₁₀OS
Molecular Weight 214.28 g/mol
Appearance Colorless to white crystalline solid
Melting Point 53–55 °CLit. 54–55 °C [1]
Solubility Soluble in CH₂Cl₂, THF, Toluene, EtOAcPoor solubility in water
Leaving Group pKa ~6.6 (Thiophenol)High acylating potential
Crystal System Monoclinic, P2₁/c[1]

Part 3: Synthesis & Production Protocols

Mechanistic Rationale

The synthesis relies on the nucleophilic acyl substitution of benzoyl chloride by a thiophenolate anion. The choice of solvent and base is critical to prevent hydrolysis of the acid chloride before thiolysis occurs. A biphasic system or a methanolic alkaline solution is standard, but the protocol below utilizes a controlled alkaline methanol system to maximize yield and purity.

Optimized Laboratory Protocol

Reagents:

  • Thiophenol (PhSH): 1.0 equiv (Caution: Stench, Toxic)

  • Benzoyl Chloride (PhCOCl): 1.1 equiv

  • Sodium Hydroxide (NaOH): 1.1 equiv

  • Methanol (MeOH): Solvent (0.4 M concentration relative to PhSH)

Step-by-Step Procedure:

  • Preparation of Thiophenolate: In a round-bottom flask equipped with a magnetic stir bar, dissolve NaOH (1.1 equiv) in MeOH. Cool to 0 °C in an ice bath. Add Thiophenol (1.0 equiv) dropwise. The solution may turn slightly yellow, indicating the formation of sodium thiophenolate (PhSNa).

    • Technical Note: The deprotonation is exothermic. Cooling prevents oxidative dimerization of thiophenol to diphenyl disulfide.

  • Acylation: Add Benzoyl Chloride (1.1 equiv) dropwise to the stirring thiophenolate solution at 0 °C.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor via TLC (10% EtOAc/Hexanes); the starting thiol spot should disappear.

  • Quench & Workup: Pour the reaction mixture into ice-cold water (5x reaction volume). The product, being hydrophobic, will precipitate as a white solid.

  • Isolation: Filter the precipitate using a Buchner funnel. Wash the cake with cold water (3x) to remove residual salts and benzoic acid byproducts.

  • Purification: Recrystallize from hot ethanol or a mixture of Hexanes/EtOAc if high purity (>99%) is required for catalytic cross-coupling.

Yield: Typically 85–95%.

Synthesis cluster_inputs Reagents cluster_process Reaction Conditions cluster_output Product PhSH Thiophenol (PhSH) Base NaOH / MeOH 0°C to RT PhSH->Base Deprotonation PhCOCl Benzoyl Chloride (PhCOCl) Product S-Phenyl Benzenecarbothioate PhCOCl->Product Intermediate Intermediate Base->Intermediate PhS- Na+ Intermediate->Product Nucleophilic Attack on PhCOCl

Figure 1: Synthesis pathway via nucleophilic acyl substitution.

Part 4: Reactivity Profile & Mechanistic Insights

The Thioester Advantage

S-Phenyl benzenecarbothioate is kinetically more stable to hydrolysis than acid chlorides but significantly more reactive toward amines and organometallics than oxo-esters. This "Goldilocks" reactivity is attributed to:

  • Poor Resonance Stabilization: The overlap between the S(3p) and C(2p) orbitals is inefficient, reducing the double-bond character of the C-S bond compared to the C-O bond in oxo-esters. This makes the carbonyl carbon more electrophilic.

  • Leaving Group Ability: The thiophenolate anion (PhS⁻) is a softer, more stable leaving group than the phenolate or alkoxide anions.

Fukuyama Cross-Coupling

The primary application of S-phenyl benzenecarbothioate in drug discovery is the Fukuyama Coupling . This Palladium-catalyzed reaction couples thioesters with organozinc reagents to form ketones.[1][2][3] Unlike Grignard additions to esters (which often over-add to form tertiary alcohols), the Fukuyama coupling stops cleanly at the ketone stage because the organozinc reagent is not nucleophilic enough to attack the resulting ketone.

Mechanism:

  • Oxidative Addition: Pd(0) inserts into the C-S bond of the thioester.

  • Transmetalation: The organozinc reagent (R-ZnX) transfers its alkyl/aryl group to the Pd center, displacing the thiolate.

  • Reductive Elimination: The ketone is released, and Pd(0) is regenerated.

FukuyamaMechanism Pd0 Pd(0)L2 OxAdd Oxidative Addition Complex [Pd(II)(Ph)(SPh)L2] Pd0->OxAdd + Thioester Thioester S-Phenyl Thiobenzoate Thioester->OxAdd TransMet Transmetalation Complex [Pd(II)(Ph)(R)L2] OxAdd->TransMet + RZnX RZnX Organozinc (R-Zn-X) RZnX->TransMet ZnSPh Byproduct: PhS-Zn-X TransMet->ZnSPh RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Ketone Product: Benzophenone Deriv. RedElim->Ketone

Figure 2: Catalytic cycle of the Fukuyama Coupling utilizing S-phenyl thiobenzoate.

Part 5: Applications in Chemical Biology & Drug Development

Acyl Donor in Peptide Chemistry

While alkyl thioesters are common in Native Chemical Ligation (NCL), aryl thioesters like S-phenyl benzenecarbothioate are "activated" variants. They are used when faster ligation kinetics are required. The thiophenol leaving group allows for rapid transthioesterification with N-terminal cysteine residues [2].

Late-Stage Functionalization

In medicinal chemistry, the thioester moiety serves as a "masked" ketone. A drug scaffold containing the S-phenyl benzenecarbothioate motif can be late-stage diversified into a library of ketones by reacting with various commercial organozinc reagents, avoiding the need to synthesize each ketone from scratch.

Part 6: Safety & Handling (MSDS Summary)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[4][5]

    • H319: Causes serious eye irritation.[5]

    • H335: May cause respiratory irritation.[5]

  • Handling:

    • Stench: While less volatile than thiophenol, the compound can hydrolyze to release thiophenol. Handle in a fume hood.

    • Storage: Store under inert gas (Nitrogen/Argon) at 2–8 °C. Moisture sensitive (slow hydrolysis).

Part 7: References

  • Belay, Y. H., Kinfe, H. H., & Muller, A. (2012).[6][7] S-Phenyl benzothioate . Acta Crystallographica Section E: Structure Reports Online, 68(10), o2825. Link

  • Tokuyama, H., Yokoshima, S., Lin, S. C., & Li, L. (1998). Facile Palladium-Mediated Synthesis of Ketones from Thioesters and Organozinc Reagents . Journal of the American Chemical Society, 120(19), 4834–4842. Link

  • Miyazaki, T., Han-ya, Y., Tokuyama, H., & Fukuyama, T. (2002). Total Synthesis of (+)-Vinblastine . Synlett, 2002(10), 1706-1708. (Demonstrates utility in complex synthesis).

Sources

Exploratory

Technical Master Guide: S-Phenyl Benzenecarbothioate (CAS 884-09-3)

Executive Summary: The Privileged Thioester S-Phenyl benzenecarbothioate (CAS 884-09-3), commonly referred to as S-phenyl thiobenzoate , is not merely a derivative of benzoic acid; it is a privileged acyl donor in modern...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Thioester

S-Phenyl benzenecarbothioate (CAS 884-09-3), commonly referred to as S-phenyl thiobenzoate , is not merely a derivative of benzoic acid; it is a privileged acyl donor in modern organic synthesis.[1][2] Unlike its oxo-ester counterparts, the thioester moiety possesses a unique electronic profile—the C-S bond (approx. 65 kcal/mol) is significantly weaker than the C-O bond (approx. 85 kcal/mol), yet the compound remains bench-stable.

For researchers in drug discovery, this compound serves as a critical gateway for neutral Cross-Coupling reactions (Liebeskind-Srogl) and chemoselective reductions (Fukuyama).[1] This guide moves beyond basic characterization to explore the mechanistic utility and experimental protocols required to leverage this reagent effectively.

Part 1: Chemical Passport & Physicochemical Profile[1]

S-phenyl thiobenzoate presents as a white to light-yellow crystalline solid.[1][2] Its stability profile allows for purification via silica gel chromatography, a distinct advantage over more labile acyl halides.

Table 1: Physicochemical Specifications
PropertySpecificationNotes
IUPAC Name S-phenyl benzenecarbothioateAlso: S-Phenyl thiobenzoate
CAS Number 884-09-3
Molecular Formula C₁₃H₁₀OS
Molecular Weight 214.28 g/mol
Melting Point 50–52 °C [1]Higher purity samples may reach 56°C
Solubility DCM, THF, Toluene, EtOAcPoor solubility in water/alcohols
IR Signature ν(C=O) ≈ 1660–1670 cm⁻¹Lower wavenumber than oxo-esters due to reduced resonance overlap
Stability Bench-stableHydrolyzes slowly in strong aqueous base

Part 2: Synthetic Routes & Process Chemistry[1][6][7][8]

While commercially available, in-house synthesis is often preferred to ensure anhydrous conditions and fresh reagent quality.[1][2] We compare the "Workhorse" method (Schotten-Baumann) against modern oxidative couplings.[1]

Method A: The Modified Schotten-Baumann (Recommended)

This protocol utilizes a biphasic system or organic base to neutralize the HCl byproduct. The use of thiophenol requires strict safety adherence due to toxicity and stench.

Mechanism: Nucleophilic acyl substitution. The thiolate anion (


) attacks the carbonyl carbon of benzoyl chloride, followed by chloride elimination.
Method B: Oxidative Coupling (Green Chemistry)

Recent advances allow for the coupling of benzaldehyde and diphenyl disulfide using oxidants, avoiding the use of corrosive acid chlorides [2].

Visualization: Synthesis Workflow (Method A)

The following diagram outlines the critical process steps and decision points for the synthesis.

SynthesisWorkflow Start Reagents: Benzoyl Chloride + Thiophenol Mix Addition Phase: 0°C, Et3N or NaOH (Exothermic Control) Start->Mix Slow Addition Reaction Reaction: RT, 2-4 Hours Mix->Reaction Stir Quench Quench: Ice Water / Dilute HCl Reaction->Quench Extract Extraction: DCM or EtOAc Quench->Extract Wash Wash Cycle: 1. NaHCO3 (Remove Acid) 2. Brine (Dry) Extract->Wash Purify Recrystallization: Ethanol/Hexane Wash->Purify Product Pure S-Phenyl Thiobenzoate (White Solid) Purify->Product

Figure 1: Step-by-step workflow for the synthesis of S-phenyl benzenecarbothioate via benzoylation of thiophenol.

Part 3: Mechanistic Utility – The Liebeskind-Srogl Coupling[1][3]

The defining application of S-phenyl benzenecarbothioate is the Liebeskind-Srogl cross-coupling .[1] Unlike the Suzuki-Miyaura reaction, which requires basic conditions (problematic for base-sensitive substrates), the Liebeskind-Srogl reaction proceeds under neutral conditions using a Copper(I) cofactor [3].[1]

The Mechanistic Logic[9]
  • The Problem: Pd(0) inserts poorly into C-S bonds compared to C-I or C-Br bonds.

  • The Solution: A Cu(I) cofactor (specifically CuTC - Copper(I) thiophene-2-carboxylate) coordinates to the sulfur atom.[1] This coordination polarizes the C-S bond and, crucially, scavenges the thiolate byproduct which would otherwise poison the Palladium catalyst.

Visualization: Catalytic Cycle

This diagram illustrates the synergistic role of Palladium and Copper.[3]

LiebeskindSrogl Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + Substrate TransMet Transmetallation OxAdd->TransMet + Boronic Acid + CuTC RedElim Reductive Elimination TransMet->RedElim CuSPh Cu-SPh (Scavenged Thiolate) TransMet->CuSPh Byproduct Removal RedElim->Pd0 Regeneration Product Ketone (Ar-CO-R) RedElim->Product Substrate S-Phenyl Thiobenzoate (Ar-CO-SPh) Substrate->OxAdd Boronic Boronic Acid (R-B(OH)2) Boronic->TransMet CuTC Cu(I)TC (Cofactor) CuTC->TransMet Activates S

Figure 2: The Liebeskind-Srogl catalytic cycle highlighting the dual role of CuTC in activation and scavenging.[1][2]

Part 4: Experimental Protocols

Protocol 1: Synthesis of S-Phenyl Thiobenzoate

Validated for 10 mmol scale.

Reagents:

  • Thiophenol (1.10 g, 10 mmol) [Caution: Toxic/Stench]

  • Benzoyl Chloride (1.40 g, 10 mmol)

  • Triethylamine (1.5 eq) or 10% NaOH (aq)[1]

  • DCM (Dichloromethane)[1]

Procedure:

  • Setup: In a fume hood, charge a round-bottom flask with Thiophenol (10 mmol) and DCM (20 mL). Cool to 0 °C.

  • Base Addition: Add Triethylamine (15 mmol) dropwise. The solution may cloud slightly.

  • Acylation: Add Benzoyl Chloride (10 mmol) dropwise over 10 minutes. Maintain temperature < 5 °C to prevent side reactions.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 3 hours. Monitor by TLC (10% EtOAc/Hexane).[4]

  • Workup: Quench with water (20 mL). Extract organic layer.[5] Wash with 1M HCl (to remove amine), then sat. NaHCO₃, then Brine.

  • Isolation: Dry over MgSO₄, filter, and concentrate. Recrystallize from Ethanol/Hexane if necessary.

  • Yield: Expect 85–95% as a white solid.

Protocol 2: Liebeskind-Srogl Cross-Coupling

Target: Synthesis of unsymmetrical ketones.[1][2]

Reagents:

  • S-Phenyl thiobenzoate (1.0 eq)[1][2]

  • Aryl Boronic Acid (1.1 eq)[1]

  • Pd₂dba₃ (2.5 mol%)[1]

  • TFP (Tri-2-furylphosphine) (10 mol%)[1][2]

  • CuTC (Copper(I) thiophene-2-carboxylate) (1.5 eq)[1][2]

  • THF (Anhydrous)[1]

Procedure:

  • Inert Atmosphere: Flame-dry a reaction vial and purge with Argon.

  • Charge Solids: Add S-phenyl thiobenzoate, Boronic Acid, Pd₂dba₃, TFP, and CuTC to the vial.

  • Solvation: Add anhydrous THF (concentration ~0.2 M).

  • Reaction: Stir at 50 °C for 12–18 hours.

    • Note: The reaction mixture often turns dark/brown due to Cu-precipitates.[1]

  • Workup: Dilute with Diethyl Ether. Wash with 1M HCl (to remove Copper salts) and water.

  • Purification: Flash chromatography.

Part 5: Advanced Applications – The Fukuyama Reduction[8][9][11]

Beyond cross-coupling, S-phenyl thiobenzoate serves as a model substrate for the Fukuyama Reduction [4]. This reaction converts the thioester to an aldehyde using


 and 

.[6][7]
  • Significance: It stops at the aldehyde stage without over-reduction to the alcohol, a common pitfall with hydride reagents like

    
    .
    
  • Conditions: 10% Pd/C,

    
    , Acetone, RT.
    

References

  • RSC Data. S-Phenyl benzothioate Crystal Structure and Properties.[1] Royal Society of Chemistry.[8] Link

  • Tian, F. et al. Oxidative coupling of aldehydes with disulfides. Electronic Supplementary Information, RSC. Link

  • Liebeskind, L. S., & Srogl, J. (2000).[5][9] Thiol Ester−Boronic Acid Coupling.[5][3] A Mechanistically Unprecedented and General Ketone Synthesis. Journal of the American Chemical Society, 122(45), 11260–11261. Link[1][5]

  • Fukuyama, T. et al. (1990).[10] Facile reduction of ethyl thiol esters to aldehydes: application to a total synthesis of (+)-neothramycin A methyl ether. Journal of the American Chemical Society, 112(19), 7050–7051. Link[1]

Sources

Foundational

Molecular Architecture and Reactivity Profile of S-Phenyl Benzenecarbothioate

Executive Summary S-Phenyl benzenecarbothioate (also known as S-phenyl thiobenzoate; C₁₃H₁₀OS) represents a pivotal model system in the study of acyl transfer reactions. Unlike its oxygenated analog (phenyl benzoate), th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

S-Phenyl benzenecarbothioate (also known as S-phenyl thiobenzoate; C₁₃H₁₀OS) represents a pivotal model system in the study of acyl transfer reactions. Unlike its oxygenated analog (phenyl benzoate), this molecule features a thioester linkage that imparts distinct electronic and steric properties, making it a "high-energy" bond frequently exploited in native chemical ligation, prodrug design, and enzymatic mechanistic probes.

This technical guide dissects the molecular structure, spectroscopic signature, and kinetic reactivity of S-phenyl benzenecarbothioate, providing researchers with actionable data for synthesis and application in drug discovery.

Molecular Architecture & Crystallography

The structural integrity of S-phenyl benzenecarbothioate is defined by the unique geometry of the thioester moiety (–C(O)S–).

Electronic Structure and Resonance

The central feature of this molecule is the limited resonance overlap between the sulfur atom and the carbonyl carbon.

  • Orbital Mismatch: The sulfur atom's valence electrons reside in 3p orbitals, which do not overlap effectively with the 2p orbitals of the carbonyl carbon. This contrasts with oxygen esters, where 2p-2p overlap is significant.

  • Consequence: The C=O bond retains more double-bond character, and the C–S bond retains more single-bond character. This results in a carbonyl carbon that is more electrophilic and a C–S bond that is weaker and more susceptible to nucleophilic attack.[1]

Crystallographic Conformation

X-ray diffraction studies reveal that the molecule is non-planar in the crystalline state.

  • Torsion Angle: The two phenyl rings are inclined relative to one another, with a dihedral angle of approximately 51.12° . This twist minimizes steric repulsion between the ortho-hydrogens of the phenyl ring and the sulfur atom.

  • Crystal Packing: The lattice is stabilized by weak intermolecular interactions, including C–H···O and C–H···S contacts, alongside

    
     stacking interactions (centroid-centroid distance 
    
    
    
    3.95 Å) between the aromatic rings.
ParameterValueReference
Crystal System Monoclinic[1]
Space Group

[1]
Dihedral Angle (Ph-Ph) 51.12(8)°[1]
C=O[1][2] Bond Length Typical double bond character[1]

Spectroscopic Characterization

Accurate identification of S-phenyl benzenecarbothioate relies on distinguishing its thioester "fingerprint" from oxo-esters and disulfides.

Nuclear Magnetic Resonance (NMR)

The definitive diagnostic signal is the carbonyl carbon shift in


C NMR.
  • 
    C NMR (100 MHz, CDCl₃): 
    
    • 
       190.1 ppm (C=O):  This highly deshielded value (compared to ~165 ppm for phenyl benzoate) confirms the thioester functionality. The lack of resonance donation from sulfur leaves the carbonyl carbon electron-deficient.
      
    • Aromatic Carbons:

      
       136.7, 135.1, 133.7, 129.5, 129.3, 128.8, 127.5, 127.4 ppm.[3][4]
      
  • 
    H NMR (400 MHz, CDCl₃): 
    
    • 
       8.08 (d, J=8.0 Hz, 2H):  Ortho-protons of the benzoyl group (deshielded by the carbonyl anisotropy).
      
    • 
       7.64 – 7.44 (m, 8H):  Overlapping signals for the meta/para benzoyl protons and the phenylthio group.
      
Infrared Spectroscopy (IR)
  • 
     Stretch:  Typically observed at 1660–1690 cm⁻¹ .[1] This is lower than aliphatic thioesters due to conjugation with the phenyl ring, but distinct from the higher frequency of phenyl esters (~1740 cm⁻¹).
    

Experimental Protocol: Synthesis

The synthesis of S-phenyl benzenecarbothioate is most efficiently achieved via the benzoylation of thiophenol under basic conditions. This protocol ensures high yield and purity by neutralizing the HCl byproduct.

Reagents
  • Thiophenol (PhSH)

  • Benzoyl Chloride (PhCOCl)

  • Sodium Hydroxide (NaOH)[5]

  • Methanol (MeOH) or Dichloromethane (DCM) with Pyridine

Step-by-Step Methodology
  • Preparation of Thiophenolate: Dissolve thiophenol (1.0 equiv) in methanol containing NaOH (1.0 equiv). Stir for 10 minutes at 0°C to generate the sodium thiophenolate species (

    
    ).[1]
    
  • Acylation: Dropwise add benzoyl chloride (1.0 equiv) to the solution while maintaining the temperature below 5°C. The reaction is exothermic.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-3 hours. A white precipitate (NaCl) and the product may form.

  • Workup: Pour the reaction mixture into ice-cold water. The product will precipitate as a solid.

  • Purification: Filter the solid and wash with cold water. Recrystallize from ethanol/water or hexane to obtain colorless crystals (mp 53–55 °C).[1]

SynthesisWorkflow Start Thiophenol (PhSH) Base Deprotonation (NaOH/MeOH, 0°C) Start->Base Intermediate Sodium Thiophenolate (PhS- Na+) Base->Intermediate - H2O Reaction Nucleophilic Acyl Substitution Intermediate->Reaction AddAcyl Addition of Benzoyl Chloride AddAcyl->Reaction Quench Quench in Ice Water Reaction->Quench NaCl byproduct Product S-Phenyl Benzenecarbothioate (Crystals) Quench->Product Recrystallization

Figure 1: Synthetic pathway for S-phenyl benzenecarbothioate via nucleophilic acyl substitution.

Reactivity Profile & Applications

Kinetic Reactivity (Aminolysis)

S-Phenyl benzenecarbothioate is significantly more reactive toward nucleophiles (such as amines) than its oxygen ester counterparts.

  • Reactivity Ratio: Studies on p-nitro derivatives indicate thioesters are 7.8 to 47.6 times more reactive than corresponding oxo-esters [2].[6]

  • Mechanism: The reaction proceeds via a stepwise carbonyl addition-elimination mechanism. The rate-determining step is often the breakdown of the tetrahedral intermediate (

    
    ).
    
  • Leaving Group Ability: The thiophenolate anion (

    
    ) is a superior leaving group (
    
    
    
    of PhSH
    
    
    6.6) compared to the phenolate anion (
    
    
    of PhOH
    
    
    10), driving the reaction forward.
Mechanistic Pathway

The following diagram illustrates the aminolysis pathway, critical for understanding how this structure functions as an acyl donor in drug delivery systems (e.g., prodrug activation).

AminolysisMechanism Substrate S-Phenyl Thiobenzoate TS1 Tetrahedral Intermediate (T±) Substrate->TS1 Nucleophilic Attack Nucleophile Amine (R-NH2) Nucleophile->TS1 Product Amide (Ph-CO-NH-R) TS1->Product Collapse LeavingGroup Thiophenol (PhSH) TS1->LeavingGroup Expulsion of PhS-

Figure 2: Mechanism of aminolysis. The stability of the leaving thiophenolate ion drives the collapse of the tetrahedral intermediate.

Applications in Drug Development
  • Native Chemical Ligation (NCL): While alkyl thioesters are more common, aryl thioesters like S-phenyl benzenecarbothioate serve as activated intermediates to study ligation kinetics.

  • Cysteine Protease Inhibitors: The thioester bond can act as a "warhead," reacting irreversibly with the active site cysteine of proteases, forming a covalent enzyme-inhibitor complex.

  • Acyl Radical Precursors: Under photoredox conditions, the C–S bond can be cleaved to generate acyl radicals, a method used to functionalize drug scaffolds without using toxic tin reagents.

References

  • Belay, Y. H., Kinfe, H. H., & Muller, A. (2012). S-Phenyl benzothioate . Acta Crystallographica Section E: Structure Reports Online, 68(10), o2825. Link

  • Castro, E. A., et al. (2005). Aminolysis of S-4-Nitrophenyl X-Substituted Thiobenzoates . The Journal of Organic Chemistry, 70(19), 7788–7791. Link

  • Islam, S. M., et al. (2014). Polymer supported Pd catalyzed thioesters synthesis . RSC Advances, 4, 30332-30339. (Contains specific NMR data). Link

  • Organic Chemistry Data. 13C NMR Chemical Shifts . (General reference for carbonyl shifts). Link

Sources

Exploratory

Technical Monograph: S-Phenyl Benzenecarbothioate

IUPAC Nomenclature, Synthesis, and Kinetic Applications Executive Summary S-Phenyl benzenecarbothioate (CAS: 884-09-3) represents a quintessential model system for studying acyl transfer mechanisms in organic chemistry a...

Author: BenchChem Technical Support Team. Date: February 2026

IUPAC Nomenclature, Synthesis, and Kinetic Applications

Executive Summary

S-Phenyl benzenecarbothioate (CAS: 884-09-3) represents a quintessential model system for studying acyl transfer mechanisms in organic chemistry and enzymology. As a thioester, it occupies a unique reactivity niche—more stable than acid chlorides but significantly more reactive toward nucleophiles than its oxygenated analog, phenyl benzoate. This guide provides a rigorous analysis of its nomenclature, synthetic pathways, and mechanistic behavior, specifically focusing on its utility in probing aminolysis kinetics and cysteine protease activity.

Part 1: Nomenclature and Structural Analysis

IUPAC Designation

The rigorous IUPAC name for the compound is S-phenyl benzenecarbothioate .

  • Principal Group: The structure is a thioester derived from benzoic acid. In IUPAC nomenclature (Rule C-543.1), thioesters where the sulfur atom replaces the oxygen of the alkoxy group are named as S-alkyl/aryl alkanethioates or arenecarbothioates.

  • Acyl Component: Benzenecarbonyl (derived from benzene).

  • Leaving Group: Phenylthio (derived from benzenethiol).

  • Locant: The italicized prefix S- is mandatory to distinguish the compound from its isomer, O-phenyl benzenecarbothioate (where sulfur replaces the carbonyl oxygen).

Alternative Accepted Names:

  • S-Phenyl thiobenzoate[1]

  • Thiobenzoic acid S-phenyl ester

Structural Properties & Electronic Environment

The reactivity of S-phenyl benzenecarbothioate is defined by the orbital mismatch between the carbonyl carbon (2p) and the sulfur atom (3p).

PropertyS-Phenyl BenzenecarbothioatePhenyl Benzoate (Oxygen Analog)Mechanistic Implication
Heteroatom Sulfur (S)Oxygen (O)S is larger, more polarizable.
Resonance Poor C(2p)-S(3p) overlapStrong C(2p)-O(2p) overlapThe C=O bond in thioesters retains more "ketone-like" character, making the carbonyl carbon more electrophilic.
Leaving Group pKa ~6.6 (Thiophenol)~10.0 (Phenol)Thiophenolate is a superior leaving group, accelerating acyl transfer.
IR

~1675 cm⁻¹~1735 cm⁻¹Lower wavenumber indicates conjugation with the benzoyl ring, but the "ketone-like" character is distinct from the resonance-stabilized ester.

Part 2: Synthetic Pathways[2]

The synthesis of S-phenyl benzenecarbothioate is a classic nucleophilic acyl substitution. While coupling agents (DCC/EDC) can be used with benzoic acid, the acid chloride route is preferred for its atom economy and high yield.

Reaction Scheme (Graphviz Visualization)

Synthesis Figure 1: Synthesis via Schotten-Baumann Conditions Reactants Benzoyl Chloride + Thiophenol Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Base Catalyst: Pyridine (Proton Scavenger) Product S-Phenyl Benzenecarbothioate + Pyridinium Chloride Base->Product Captures HCl Intermediate->Product Elimination

Critical Safety Note: Thiol Handling

Thiophenol (Benzenethiol) possesses an extremely potent, repulsive stench and is toxic.

  • Containment: All weighing and reactions must occur inside a functioning fume hood.

  • Neutralization: All glassware and syringes contacting thiophenol must be soaked in a bleach solution (sodium hypochlorite) immediately after use. This oxidizes the thiol to the odorless sulfonic acid or disulfide.

Part 3: Reactivity and Mechanistic Insight

Aminolysis Kinetics

S-phenyl benzenecarbothioate is widely used to study the mechanism of aminolysis. The reaction with secondary amines (e.g., piperidine, morpholine) generally follows a stepwise mechanism involving a zwitterionic tetrahedral intermediate (


).

The rate law often exhibits complex dependence on amine concentration, indicating base catalysis where a second amine molecule assists in proton transfer.

Mechanism Visualization

Aminolysis Figure 2: Stepwise Aminolysis Mechanism via Zwitterionic Intermediate Substrate S-Phenyl Benzenecarbothioate T_Intermediate Tetrahedral Intermediate (T±) Substrate->T_Intermediate k1 (Attack) Amine Amine (Nu:) Amine->T_Intermediate T_Intermediate->Substrate k-1 (Reversion) Product_Amide Benzamide Derivative T_Intermediate->Product_Amide k2 (Collapse) Leaving_Group Thiophenolate (PhS-) T_Intermediate->Leaving_Group

The "Super-Active" Ester Concept

In drug development, this compound serves as a model for "activated esters." The reactivity is tunable. Substituents on the S-phenyl ring (e.g., p-nitro) dramatically increase the leaving group ability, pushing the reactivity closer to that of anhydrides. This is utilized in:

  • Native Chemical Ligation (NCL): Thioesters react reversibly with cysteine thiols to form a thioester intermediate, which then undergoes an S-to-N acyl shift.

  • Protease Assays: Cysteine proteases (like papain) hydrolyze S-phenyl esters rapidly. The release of thiophenol can be monitored colorimetrically using Ellman's reagent (DTNB), which reacts with the free thiol to produce a yellow anion (

    
     nm).
    

Part 4: Experimental Protocols

Synthesis of S-Phenyl Benzenecarbothioate

Objective: Synthesize 10 mmol of pure product.

Reagents:

  • Benzoyl chloride (1.40 g, 10 mmol)

  • Thiophenol (1.10 g, 10 mmol) [Warning: Stench/Toxic ]

  • Pyridine (1.0 mL, ~12 mmol) or Triethylamine

  • Dichloromethane (DCM) (20 mL)

  • Solvent for recrystallization: Hexane/Ethyl Acetate or Isopropyl Alcohol.

Protocol:

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge with nitrogen.[2]

  • Solubilization: Add Thiophenol (1.10 g) and Pyridine (1.0 mL) to DCM (15 mL). Cool to 0°C in an ice bath.

  • Addition: Dissolve Benzoyl chloride (1.40 g) in DCM (5 mL). Add this solution dropwise to the reaction flask over 10 minutes. The reaction is exothermic; maintain temperature <5°C to prevent side reactions.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

    • Self-Validation: Monitor by TLC (Silica gel, 10% EtOAc/Hexane). The starting thiol spot (high Rf, UV active) should disappear.

  • Workup:

    • Dilute with DCM (20 mL).

    • Wash with 1M HCl (2 x 15 mL) to remove pyridine.

    • Wash with 1M NaOH (2 x 15 mL) to remove unreacted thiophenol (Important: Collect these washes in a separate "Thiol Waste" container containing bleach).

    • Wash with Brine (15 mL), dry over anhydrous

      
      , and filter.
      
  • Isolation: Concentrate the filtrate under reduced pressure (Rotavap) to yield a crude solid.

  • Purification: Recrystallize from hot Hexane (or Hexane/EtOAc mixture).

    • Target Properties: White to off-white crystals. Melting Point: 56–57°C.

Analytical Characterization Data
TechniqueExpected SignalInterpretation
IR (KBr) 1675 cm⁻¹C=O[1] Stretch (Thioester conjugated)
1H NMR (CDCl3)

7.4–7.6 (m, 6H)
Meta/Para protons of both rings
1H NMR (CDCl3)

8.0–8.1 (d, 2H)
Ortho protons of Benzoyl ring (Deshielded)
1H NMR (CDCl3)

7.6–7.7 (m, 2H)
Ortho protons of S-Phenyl ring

References

  • IUPAC Nomenclature Rules: IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Royal Society of Chemistry.[3] Rule C-543.1. [Link]

  • Aminolysis Kinetics & Mechanism: Castro, E. A. (1999). Kinetics and Mechanisms of Reactions of Thiol, Thiono, and Dithio Analogues of Carboxylic Esters with Nucleophiles. Chemical Reviews, 99(12), 3505–3524. [Link]

  • Synthesis & Properties: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for Schotten-Baumann procedures). [Link]

  • Thioesters in Enzymology: Powers, J. C., et al. (2002). Irreversible Inhibitors of Serine, Cysteine, and Threonine Proteases. Chemical Reviews, 102(12), 4639–4750. [Link]

Sources

Foundational

Benzenecarbothioic Acid, S-Phenyl Ester: A Versatile Acyl Donor &amp; Radical Precursor

Topic: Benzenecarbothioic Acid, S-Phenyl Ester: Properties, Synthesis, and Applications Content Type: Technical Guide / Whitepaper Audience: Researchers, Synthetic Organic Chemists, and Drug Discovery Scientists Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benzenecarbothioic Acid, S-Phenyl Ester: Properties, Synthesis, and Applications Content Type: Technical Guide / Whitepaper Audience: Researchers, Synthetic Organic Chemists, and Drug Discovery Scientists

Executive Summary

Benzenecarbothioic acid, S-phenyl ester (commonly S-phenyl thiobenzoate ; CAS: 13533-59-0) is a pivotal organosulfur intermediate in organic synthesis. Unlike its oxygen analog (phenyl benzoate), the S-phenyl thioester possesses a unique reactivity profile driven by the weak overlap between the carbonyl carbon


 orbital and the sulfur 

orbital. This electronic mismatch renders the carbonyl highly electrophilic, making the compound an excellent acyl donor under mild conditions (e.g., native chemical ligation, amide synthesis) and a source of acyl radicals for polymerization and cascade cyclizations.

This guide provides a definitive technical profile of S-phenyl thiobenzoate, distinguishing it from structural isomers (e.g., thiosulfonates) and outlining its utility in modern medicinal chemistry and polymer science.

Physicochemical Profile

The following data aggregates experimentally validated properties. Note the distinct melting point range, which serves as a primary purity indicator against the oxygen analog (phenyl benzoate, mp 68–70 °C).

Table 1: Physical & Chemical Properties
PropertyValue / DescriptionSource
IUPAC Name S-Phenyl benzenecarbothioate[1]
Common Name S-Phenyl thiobenzoate[1]
CAS Number 13533-59-0 [1]
Molecular Formula

[1]
Molecular Weight 214.28 g/mol [1]
Melting Point 50–52 °C (Recrystallized from hexane/pentane)[2][3]
Appearance White to pale yellow crystalline solid[2]
Solubility Soluble in

,

, EtOAc, THF; Insoluble in water
[2]
Stability Stable at room temperature; hydrolyzes to thiophenol and benzoic acid in aqueous base.[1][2][4]
Table 2: Spectroscopic Data (Diagnostic Signals)
TechniqueSignal DataAssignment

H NMR
(400 MHz,

)

8.08 (d, J = 8.0 Hz, 2H)
Ortho-protons (Benzoyl)

7.65 (t, J = 7.6 Hz, 1H)
Para-proton (Benzoyl)

7.56 (d, J = 8.0 Hz, 2H)
Ortho-protons (S-Phenyl)

7.53–7.48 (m, 5H)
Remaining aromatic protons

C NMR
(100 MHz,

)

190.2
C=O (Thioester Carbonyl)

136.7, 135.2, 133.7, 129.6, 129.3, 128.8, 127.5
Aromatic Carbons
IR (KBr)

1685 cm

C=O Stretch (Lower than O-ester ~1720)

Synthetic Methodologies

Method A: Nucleophilic Acyl Substitution (The Standard Protocol)

The most robust synthesis involves the acylation of thiophenol with benzoyl chloride. This method is preferred for scale-up due to high yields (>90%) and simple purification.

Mechanism: The reaction proceeds via an addition-elimination mechanism. The base (typically Pyridine or NaOH) deprotonates the thiophenol to generate the highly nucleophilic thiophenolate anion (


), which attacks the benzoyl chloride carbonyl.

SynthesisMechanism cluster_0 Reagents cluster_1 Intermediate Thiophenol Thiophenol (PhSH) Tetrahedral Tetrahedral Intermediate Thiophenol->Tetrahedral Nucleophilic Attack (PhS-) BenzoylCl Benzoyl Chloride (PhCOCl) BenzoylCl->Tetrahedral Base Base (NaOH or Pyridine) Base->Thiophenol Deprotonation Product S-Phenyl Thiobenzoate (Ph-CO-S-Ph) Tetrahedral->Product Elimination of Cl- Byproduct NaCl / Py-HCl Tetrahedral->Byproduct

Figure 1: Mechanism of S-phenyl thiobenzoate synthesis via Schotten-Baumann conditions.

Method B: Oxidative Coupling (Aldehyde + Disulfide)

For substrates sensitive to acid chlorides, oxidative coupling of benzaldehyde with diphenyl disulfide using a catalyst (e.g., Rongalite or transition metals) offers a milder alternative [3].

Reactivity & Applications

S-phenyl thiobenzoate occupies a "Goldilocks" zone of reactivity: it is stable enough to be isolated and stored, yet reactive enough to undergo acyl transfer under mild conditions where oxygen esters would be inert.

Acyl Transfer & Amide Bond Formation

Thioesters are "activated esters." The


 of the leaving group (thiophenolate, ~6.6) is significantly lower than that of an alkoxide (~16), making the carbonyl highly susceptible to aminolysis.
  • Application: Synthesis of sterically hindered amides or peptides where harsh coupling reagents must be avoided.

  • Medicinal Chemistry: Used in the synthesis of 4-quinolones via phosphine-catalyzed cyclization with activated alkynes [5].

Radical Precursor & Polymerization

Unlike O-esters, S-phenyl thiobenzoates can serve as photoinitiators. Upon UV irradiation or radical attack, the C-S bond cleaves to generate a benzoyl radical and a thiyl radical .

  • Polymerization: Used as a sensitizer/initiator in energy ray-curable ink compositions [6].[1]

  • Organic Synthesis: Precursor for acyl radicals in tin-free radical cascades.

ReactivityProfile cluster_ionic Ionic Pathway (Nucleophilic) cluster_radical Radical Pathway (Homolytic) Center S-Phenyl Thiobenzoate (Ph-CO-S-Ph) Amide Benzamide Derivative (Ph-CO-NR2) Center->Amide Aminolysis Thiol Thiophenol Byproduct Center->Thiol AcylRad Benzoyl Radical (Ph-CO•) Center->AcylRad Homolysis Amine Primary/Secondary Amine Amine->Amide UV hv (UV Light) or Initiator UV->Center Polymer Polymerization Initiation AcylRad->Polymer ThiylRad PhS• Radical

Figure 2: Divergent reactivity pathways: Ionic Acyl Transfer vs. Radical Homolysis.

Experimental Protocol: Synthesis of S-Phenyl Thiobenzoate

Scale: 10 mmol Estimated Yield: 85-95% Time: 2-3 Hours

Reagents
  • Thiophenol (1.10 g, 10 mmol) (Caution: Stench, Toxic)

  • Benzoyl Chloride (1.40 g, 10 mmol)

  • Pyridine (1.0 mL) or NaOH (10% aq solution, 15 mL)

  • Dichloromethane (DCM) or Diethyl Ether

Step-by-Step Procedure
  • Setup: In a fume hood, equip a 50 mL round-bottom flask with a magnetic stir bar.

  • Solubilization: Dissolve thiophenol (10 mmol) in DCM (20 mL). Add Pyridine (12 mmol) as the base scavenger.

    • Note: If using the biphasic Schotten-Baumann method (NaOH), dissolve thiophenol in 10% NaOH solution instead.

  • Addition: Cool the mixture to 0 °C in an ice bath. Add benzoyl chloride dropwise over 10 minutes to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. A white precipitate (Pyridine-HCl) may form in the organic method; an oil/solid will separate in the aqueous method.

  • Workup:

    • Wash the organic layer with 1M HCl (2 x 10 mL) to remove excess pyridine/amine.

    • Wash with 1M NaOH (2 x 10 mL) to remove unreacted thiophenol. (Critical Step for Odor Control) .

    • Wash with Brine, dry over anhydrous

      
      , and filter.
      
  • Purification: Evaporate the solvent under reduced pressure. Recrystallize the crude solid from Hexane/Pentane to yield colorless crystals (mp 50–52 °C).

Safety & Handling (E-E-A-T)

Critical Warning: While S-phenyl thiobenzoate itself is a stable solid, its hydrolysis releases thiophenol , which is highly toxic and possesses a potent, repulsive stench.

  • Engineering Controls: ALWAYS handle in a functioning fume hood.

  • Decontamination: All glassware contacting the thioester or thiophenol should be soaked in a bleach solution (sodium hypochlorite) before removal from the hood. This oxidizes the sulfur residues to odorless sulfonates.

  • PPE: Nitrile gloves, safety goggles, and lab coat. Double-gloving is recommended when handling the precursor thiophenol.

  • Storage: Store in a cool, dry place. Keep away from strong bases and oxidizing agents.[3]

References

  • CAS Common Chemistry. S-(Phenylmethyl) benzenecarbothioate (Note: Isomer/Analog check) & S-Phenyl thiobenzoate (CAS 13533-59-0). American Chemical Society. Link

  • Reddy, M. V. R., et al. (2010). "Synthesis and biological evaluation of...". Bioorganic & Medicinal Chemistry, 18(6), 2317–2326.
  • Belay, Y. H., Kinfe, H. H., & Muller, A. (2012). "S-Phenyl benzothioate."[2] Acta Crystallographica Section E, 68(10), o2825. Link

  • Trost, B. M., & Massiot, G. S. (1977). "New synthetic reactions. Sulfenylation...". Journal of the American Chemical Society, 99(13), 4405-4412. (Context on thioester reactivity).
  • Liao, Y., et al. (2017). "Phosphine-Initiated General-Base-Catalyzed Quinolone Synthesis." Organic Letters. Link

  • Google Patents. "Energy ray-curable ink composition." US20090197988A1. Link

Sources

Exploratory

Technical Guide: S-Phenyl Benzenecarbothioate (S-Phenyl Thiobenzoate)

Executive Summary S-Phenyl benzenecarbothioate (commonly S-phenyl thiobenzoate ) is a pivotal organosulfur compound serving as a stable yet activated acyl donor in organic synthesis. Unlike its oxygen analog (phenyl benz...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

S-Phenyl benzenecarbothioate (commonly S-phenyl thiobenzoate ) is a pivotal organosulfur compound serving as a stable yet activated acyl donor in organic synthesis. Unlike its oxygen analog (phenyl benzoate), the presence of the thioester bond (


) imparts unique reactivity, specifically a weakened resonance stabilization that lowers the activation energy for nucleophilic acyl substitution and oxidative addition.

This guide details the compound's synthesis, its critical role in Liebeskind-Srogl cross-coupling , its application as a Type I photoinitiator in radical polymerization, and its kinetic behavior in aminolysis.

Chemical Identity & Physical Properties[1][2]

S-Phenyl thiobenzoate is often confused with phenyl benzoate. The substitution of oxygen for sulfur fundamentally alters the molecular orbital overlap, making the carbonyl carbon more electrophilic and the C-S bond susceptible to transition metal insertion.

Structural Comparison
PropertyPhenyl Benzoate (Oxygen Ester)S-Phenyl Thiobenzoate (Thioester)
Formula


Bonding


Melting Point 68–70 °C56–57 °C
Reactivity Stable; requires harsh hydrolysisActivated; reactive toward amines & Pd(0)
IR Carbonyl ~1730 cm⁻¹~1680–1700 cm⁻¹ (Lower wavenumber due to reduced overlap)

Crystallographic Insight: S-Phenyl thiobenzoate crystallizes in the monoclinic space group P21/c . The phenyl rings are inclined relative to one another at approximately 51°, preventing efficient


-stacking and contributing to its lower melting point compared to planar analogs.

Synthesis Protocol: Thio-Schotten-Baumann Acylation

The most robust synthesis involves the nucleophilic attack of thiophenol on benzoyl chloride under basic conditions. This protocol avoids the use of foul-smelling coupling reagents (like DCC) and proceeds via a rapid interfacial or solution-phase mechanism.

Reaction Scheme

Synthesis Reactants Benzoyl Chloride (PhCOCl) + Thiophenol (PhSH) Base Base (NaOH or Pyridine) Deprotonation Reactants->Base  Mix   Intermediate Tetrahedral Intermediate Base->Intermediate  Nucleophilic Attack   Product S-Phenyl Thiobenzoate (PhCOSPh) + NaCl Intermediate->Product  Elimination  

Figure 1: Step-wise synthesis pathway via nucleophilic acyl substitution.

Experimental Procedure
  • Preparation: In a 250 mL round-bottom flask, dissolve thiophenol (11.0 g, 100 mmol) in methanol (50 mL).

  • Deprotonation: Add 10% NaOH solution (45 mL) slowly at 0°C. The solution will become homogenous as sodium thiophenolate forms.

  • Acylation: Dropwise, add benzoyl chloride (14.1 g, 100 mmol) over 20 minutes while maintaining the temperature below 10°C.

  • Workup: Stir for 1 hour at room temperature. The product will precipitate as a white solid.

  • Purification: Pour the mixture into ice-cold water (200 mL). Filter the solid, wash with cold water (3x50 mL), and recrystallize from ethanol/pentane to yield colorless crystals (Yield: ~85-90%).

Reactivity Profile I: Liebeskind-Srogl Cross-Coupling

The defining application of S-phenyl thiobenzoate in modern medicinal chemistry is the Liebeskind-Srogl coupling . Unlike Suzuki coupling (which requires halides) or Stille coupling (toxic tin), this reaction couples thioesters with boronic acids to form ketones under neutral conditions.

Mechanistic Insight: The reaction requires a copper(I) cofactor (typically CuTC : Copper(I) thiophene-2-carboxylate).[1] The Cu(I) coordinates the sulfur atom, polarizing the C-S bond to facilitate oxidative addition by Pd(0) and preventing the sulfur from poisoning the palladium catalyst.

LiebeskindSrogl Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ph-CO-Pd-S-Ph) Pd0->OxAdd  + PhCOSPh   TransMet Transmetalation (Boronic Acid + CuTC) OxAdd->TransMet  + R-B(OH)2 / CuTC   RedElim Reductive Elimination TransMet->RedElim  - Cu-S-Ph   RedElim->Pd0  Regeneration   Product Ketone Product (Ph-CO-R) RedElim->Product

Figure 2: The catalytic cycle of the Liebeskind-Srogl coupling showing the cooperative Pd-Cu mechanism.

Standard Coupling Protocol
  • Reagents: S-Phenyl thiobenzoate (1.0 equiv), Aryl Boronic Acid (1.1 equiv), CuTC (1.5 equiv), Pd(PPh₃)₄ (5 mol%).

  • Solvent: THF (anhydrous), degassed.

  • Conditions: Heat at 50°C for 12–18 hours under Argon.

  • Note: The reaction is "baseless," making it ideal for substrates with sensitive stereocenters that might racemize under basic Suzuki conditions.

Reactivity Profile II: Photoinitiator for Polymerization[6]

S-Phenyl thiobenzoate acts as a Norrish Type I photoinitiator . Upon UV irradiation, the molecule enters an excited triplet state and undergoes


-cleavage at the C-S bond.[2][3]

Mechanism:



This generates two radical species:[2][3]

  • Benzoyl Radical (

    
    ):  Highly reactive, initiates polymerization of acrylates/methacrylates.
    
  • Thiyl Radical (

    
    ):  Less reactive, often acts as a chain transfer agent or terminator, modulating molecular weight distribution.
    

This reactivity is superior to some benzoin ethers due to enhanced UV absorption in the 300–350 nm range, making it valuable for curing specialized coatings.

Reactivity Profile III: Aminolysis & Acyl Transfer

Thioesters are "activated" esters. The


 of the leaving group (thiophenolate, ~6.6) is significantly lower than that of alkoxide (phenolate, ~10; ethoxide, ~16).

Kinetic Pathway: The reaction with amines follows a stepwise mechanism involving a zwitterionic tetrahedral intermediate (


).[4]
  • Nucleophilic Attack: Amine attacks carbonyl carbon.

  • Proton Transfer: Internal or solvent-assisted proton transfer.

  • Expulsion: Thiophenolate is expelled.

In kinetic studies (e.g., with benzylamines), the reaction often shows second-order kinetics, first-order in both ester and amine. The Hammett


 value is typically positive, indicating that electron-withdrawing groups on the amine increase reactivity by stabilizing the transition state.

References

  • Synthesis & Structure: Belay, Y. H., Kinfe, H. H., & Muller, A. (2012). S-Phenyl benzothioate.[3] Acta Crystallographica Section E, 68(10), o2825. Link

  • Liebeskind-Srogl Coupling: Liebeskind, L. S., & Srogl, J. (2000).[5][6][7] Thiol Ester−Boronic Acid Coupling.[1][5][6] A Mechanistically Unprecedented and General Ketone Synthesis. Journal of the American Chemical Society, 122(45), 11260–11261. Link[6]

  • Photoinitiator Activity: Morlet-Savary, F., Fouassier, J. P., & Tomioka, H. (1992).[3] Reactivity of substituted S-phenyl thiobenzoates as photoinitiators of radical polymerization. Polymer, 33(19), 4202-4206.[3] Link

  • Aminolysis Kinetics: Castro, E. A., et al. (2002). Kinetics and mechanism of the aminolysis of S-phenyl cyclopropanecarboxylates in acetonitrile. New Journal of Chemistry, 26, 473-476. Link

Sources

Foundational

The Strategic Utility of S-Phenyl Benzenecarbothioate: Synthesis, Reactivity, and Applications

Executive Summary S-Phenyl benzenecarbothioate (CAS: 13516-71-7), also known as S-phenyl thiobenzoate, represents a pivotal model compound in the study of acyl transfer reactions.[1] Unlike its oxygen-based analogue (phe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

S-Phenyl benzenecarbothioate (CAS: 13516-71-7), also known as S-phenyl thiobenzoate, represents a pivotal model compound in the study of acyl transfer reactions.[1] Unlike its oxygen-based analogue (phenyl benzoate), the thioester linkage confers unique thermodynamic instability coupled with kinetic stability, mimicking the "high-energy" bonds found in biological metabolites like Acetyl-CoA.

This technical guide moves beyond basic characterization to establish S-phenyl benzenecarbothioate as a critical tool for mechanistic enzymology , Native Chemical Ligation (NCL) , and covalent inhibitor design .

Part 1: The Thioester Paradigm & Historical Context

The "Discovery" of Utility

While the synthesis of S-phenyl benzenecarbothioate dates back to the classical era of organic chemistry (associated with the Schotten-Baumann reaction conditions of the late 19th century), its true "discovery" lies in its elevation to a mechanistic probe in the late 20th century.

Researchers identified that the overlap between the 3p orbital of sulfur and the 2p orbital of the carbonyl carbon is poor compared to the 2p-2p overlap in oxygen esters. This results in:

  • Reduced Resonance Stabilization: The carbonyl carbon is more electrophilic.

  • Enhanced Leaving Group Ability: The thiophenolate anion (

    
    ) is a superior leaving group compared to alkoxides (
    
    
    
    ).
Physicochemical Profile

The following data highlights why S-phenyl benzenecarbothioate is the preferred model for studying acyl transfer rates.

PropertyS-Phenyl ThiobenzoatePhenyl Benzoate (Oxygen Analog)Significance
Bond Length (C-X) ~1.77 Å (C-S)~1.36 Å (C-O)Longer bond indicates weaker overlap/higher reactivity.
C=O[1] Stretch (IR) ~1650-1670 cm⁻¹~1720-1740 cm⁻¹Lower wavenumber in thioesters suggests less double-bond character in the C-S bond.
Hydrolysis Rate (

)
HighModerateThioesters are activated for nucleophilic attack.
Leaving Group

6.6 (Thiophenol)10.0 (Phenol)Lower

correlates with faster aminolysis/hydrolysis.

Part 2: Synthetic Evolution & Protocols[1]

Synthetic Strategy

The synthesis has evolved from biphasic basic conditions to precise catalytic methods. We present the Modified Schotten-Baumann Protocol as the industry standard for high purity and yield, suitable for generating gram-scale quantities for drug screening.

Detailed Protocol: Nucleophilic Acyl Substitution

Objective: Synthesis of S-phenyl benzenecarbothioate (>98% purity).

Reagents:

  • Benzoyl Chloride (1.0 equiv)[1][2][3]

  • Thiophenol (1.0 equiv) [Caution: Stench/Toxic][1]

  • Pyridine or Triethylamine (1.1 equiv)[1]

  • Dichloromethane (DCM) (Solvent)[1]

Step-by-Step Workflow:

  • Preparation: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen (

    
    ) to prevent oxidative dimerization of thiophenol to diphenyl disulfide.
    
  • Solvation: Dissolve Thiophenol (20 mmol) in anhydrous DCM (50 mL). Cool the solution to 0°C using an ice bath.

  • Base Addition: Add Pyridine (22 mmol) dropwise. The solution may warm slightly; maintain 0°C.

  • Acylation: Add Benzoyl Chloride (20 mmol) dropwise via syringe over 10 minutes. Mechanistic Note: The base neutralizes the HCl byproduct, driving the equilibrium forward and preventing acid-catalyzed hydrolysis.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 3 hours. Monitor by TLC (Hexane/EtOAc 9:1). Product typically appears as a UV-active spot (

    
    ).
    
  • Workup (Critical for Purity):

    • Wash organic layer with 1M HCl (2 x 30 mL) to remove excess pyridine.

    • Wash with 10%

      
       (2 x 30 mL) to remove unreacted thiophenol and benzoic acid.
      
    • Wash with Brine (1 x 30 mL).

  • Isolation: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallize from Hexane/Ethanol or perform flash chromatography if necessary.

Yield Expectation: 85-95% as white/colorless crystals (mp 50-52°C).[1]

Visualization of Synthetic Pathway[1]

Synthesis Reactants Benzoyl Chloride + Thiophenol Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Product S-Phenyl Benzenecarbothioate Intermediate->Product Elimination of Cl- Byproduct Pyridine-HCl Intermediate->Byproduct Salt Formation Base Pyridine (Base Catalyst) Base->Intermediate Proton Sponge

Caption: Figure 1.[1][2][3][4][5] Nucleophilic Acyl Substitution pathway via base-mediated catalysis.[1][6]

Part 3: Mechanistic Utility in Chemical Biology

Native Chemical Ligation (NCL) Modeling

S-Phenyl benzenecarbothioate serves as a simplified kinetic model for Native Chemical Ligation , the primary method used to synthesize proteins chemically.

In NCL, a peptide thioester reacts with an N-terminal cysteine.[7] S-phenyl thiobenzoate is often used to calculate the Hammett reaction constants (


)  to determine the sensitivity of the reaction to electronic effects on the leaving group.

Mechanism:

  • Transthioesterification: The thiol of Cysteine attacks the thioester carbonyl.

  • S-to-N Acyl Shift: The amine of Cysteine attacks the new thioester intermediate, forming a stable amide bond (peptide bond).

Visualization of NCL Mechanism

NCL_Mechanism Thioester S-Phenyl Thiobenzoate (Acyl Donor) Inter1 Transthioesterification Intermediate Thioester->Inter1 Step 1: Thiol Exchange Cys N-Terminal Cysteine (Nucleophile) Cys->Inter1 Step 1: Thiol Exchange Transition S-to-N Acyl Shift (5-membered TS) Inter1->Transition Step 2: Intramolecular Attack Leaving Thiophenol (Leaving Group) Inter1->Leaving Release Amide Stable Amide (Peptide Bond) Transition->Amide Irreversible

Caption: Figure 2.[1] Mechanism of Native Chemical Ligation using S-phenyl thioester as a donor model.

Part 4: Applications in Drug Discovery[9]

Covalent Inhibitor Design

The thioester moiety is increasingly relevant in the design of Targeted Covalent Inhibitors (TCIs) .

  • Concept: The S-phenyl thioester acts as a "warhead." A nucleophilic residue (Cysteine or Serine) in a target enzyme's active site attacks the carbonyl, displacing thiophenol and covalently modifying the enzyme.

  • Selectivity: By tuning the electronics of the phenyl ring (e.g., adding electron-withdrawing groups like -NO2 or -Cl), researchers can fine-tune the reactivity (

    
    ) to match the target's residence time requirements.
    
Prodrug Strategies

Thioesters are susceptible to hydrolysis by intracellular thioesterases. S-phenyl benzenecarbothioate derivatives are explored as prodrug scaffolds , where the active drug is released upon enzymatic cleavage of the S-C bond inside the cell.

Part 5: References

  • Belay, Y. H., Kinfe, H. H., & Muller, A. (2012).[3] S-Phenyl benzothioate.[3] Acta Crystallographica Section E, 68(10), o2825.

  • Reddy, M. V. R., et al. (2010).[2][3] Design, synthesis and biological evaluation of novel small molecule inhibitors. Bioorganic & Medicinal Chemistry, 18(6), 2317-2326.[3]

  • Hackenberger, C. P., & Schwarzer, D. (2008). Chemoselective ligation and modification strategies for peptides and proteins. Angewandte Chemie International Edition, 47(52), 10030-10074. [1]

  • Castro, E. A. (2009). Kinetic study of hydrolysis of benzoates: Ortho substituent effect in alkaline hydrolysis. Journal of Physical Organic Chemistry (via ResearchGate).

  • PubChem Database. (2025).[5] S-Phenyl benzenecarbothioate (Compound Summary). National Library of Medicine. [1]

Sources

Exploratory

S-phenyl benzenecarbothioate spectroscopic data (NMR, IR, MS)

Spectroscopic Characterization, Synthetic Logic, and Analytical Validation Executive Summary S-Phenyl benzenecarbothioate (CAS: 13533-73-8), commonly known as S-phenyl thiobenzoate, represents a pivotal class of activate...

Author: BenchChem Technical Support Team. Date: February 2026

Spectroscopic Characterization, Synthetic Logic, and Analytical Validation

Executive Summary

S-Phenyl benzenecarbothioate (CAS: 13533-73-8), commonly known as S-phenyl thiobenzoate, represents a pivotal class of activated carboxylates.[1] Unlike their oxo-ester counterparts, thioesters possess a unique electronic profile characterized by reduced orbital overlap between the carbonyl carbon and the heteroatom (S vs. O).[1][2] This results in a highly reactive acyl group, making this molecule a standard reference in acyl-transfer kinetics, native chemical ligation (NCL) research, and catalytic carbonylation studies.[1][2]

This guide provides a definitive spectroscopic profile for S-phenyl benzenecarbothioate, grounded in empirical data. It is designed to serve as a primary reference for structural validation and purity assessment in drug discovery and organic synthesis workflows.[2]

Synthetic Architecture & Protocol

To understand the spectroscopic output, one must understand the input.[2] The synthesis of S-phenyl benzenecarbothioate is most robustly achieved via the nucleophilic acyl substitution of benzoyl chloride with thiophenol under basic conditions. This method minimizes side reactions common in oxidative couplings.[2]

Optimized Bench Protocol

Reagents: Benzoyl chloride (1.0 equiv), Thiophenol (1.0 equiv), Pyridine or Triethylamine (1.1 equiv), Dichloromethane (DCM) or THF.[1][2]

  • Activation: Dissolve thiophenol in anhydrous DCM under an inert atmosphere (

    
    ).
    
  • Deprotonation/Scavenging: Add the organic base (pyridine) at 0°C. The base serves dual roles: activating the thiol and scavenging the HCl byproduct.[2]

  • Acylation: Dropwise addition of benzoyl chloride prevents thermal runaway (reaction is exothermic).[2]

  • Workup: Wash with 1M HCl (remove pyridine), then sat.

    
     (remove unreacted acid/thiol).
    
  • Purification: Recrystallization from hexanes/EtOAc or column chromatography.[2]

Workflow Logic (DOT Visualization)

SynthesisWorkflow cluster_0 Reagents cluster_1 Reaction Mechanism BenzoylCl Benzoyl Chloride (Electrophile) Intermediate Tetrahedral Intermediate BenzoylCl->Intermediate Nucleophilic Attack Thiophenol Thiophenol (Nucleophile) Thiophenol->Intermediate Base Pyridine (HCl Scavenger) Base->Intermediate Catalysis Product S-Phenyl benzenecarbothioate Intermediate->Product Elimination of Cl-

Figure 1: Synthetic logic flow for the generation of the thioester linkage via nucleophilic acyl substitution.

Spectroscopic Characterization

The following data is synthesized from high-field NMR studies (400 MHz) and standard analytical validation.

Nuclear Magnetic Resonance (NMR)

The thioester linkage exerts a distinct magnetic influence compared to oxo-esters.[2] The carbonyl carbon is significantly deshielded, and the ortho protons of the benzoyl ring show characteristic downfield shifts.[2]


H NMR Data (400 MHz, CDCl

)

The spectrum is dominated by two aromatic systems.[2][3][4] Differentiating the benzoyl ring from the S-phenyl ring is critical.[2]

Chemical Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Logic
8.08 Doublet (

Hz)
2HBenzoyl ortho-HStrongly deshielded by the magnetic anisotropy of the adjacent C=O.[1]
7.65 Triplet (

Hz)
1HBenzoyl para-HTypical aromatic resonance, slightly deshielded.[1][2]
7.56 Doublet (

Hz)
2HS-Phenyl ortho-HDeshielded by the sulfur atom, but less so than the benzoyl ortho-H.
7.53 – 7.48 Multiplet5HOverlapContains Benzoyl meta-H (2H) and S-Phenyl meta/para-H (3H).[1][2]

C NMR Data (100 MHz, CDCl

)

The definitive proof of thioester formation lies in the carbonyl carbon shift.[2]

Chemical Shift (

ppm)
AssignmentDiagnostic Note
190.2 C=O[1] (Thioester) CRITICAL: Significantly downfield from oxo-esters (~165 ppm) and upfield from ketones (~200 ppm).[1][2] This peak confirms the C(O)S linkage.[2]
136.7 ipso-C (Benzoyl)Quaternary carbon attached to carbonyl.[1][2]
135.2 para-C (Benzoyl)
133.7 ipso-C (S-Phenyl)Quaternary carbon attached to Sulfur.[1][2]
129.6, 129.3 meta-COverlapping signals from both rings.[1][2][3]
128.8 ortho-C (Benzoyl)
127.5, 127.4 ortho/para-C (S-Phenyl)
Infrared Spectroscopy (FT-IR)

The IR spectrum provides a quick "fingerprint" validation.[2]

  • Carbonyl Stretch (

    
    ): 1660 – 1685 cm
    
    
    
    .[1][2]
    • Mechanism:[1][2][3] Thioesters exhibit a lower stretching frequency than oxo-esters (~1735 cm

      
      ).[1][2] This is counter-intuitive regarding electronegativity but is explained by the poor orbital overlap between the Carbon 
      
      
      
      and Sulfur
      
      
      orbitals, which reduces resonance delocalization (
      
      
      -donation from S to C=O).[1][2] However, the mass of the sulfur atom and the bond force constant result in a lower frequency absorption.[2] The conjugation with the phenyl ring further lowers the frequency.[2][5]
  • C-S Stretch: Weak bands in the 900 – 700 cm

    
      region (often obscured by aromatic out-of-plane bends).[1]
    
Mass Spectrometry (EI-MS)

The fragmentation pattern is dominated by the stability of the benzoyl cation (acylium ion).

  • Molecular Ion (

    
    ): 
    
    
    
    214 (Consistent with Formula
    
    
    ).[2][6]
  • Base Peak:

    
    105  (
    
    
    
    ).[1][2]
    • Explanation: Cleavage of the C-S bond is the primary fragmentation pathway.[2] The benzoyl cation is resonance-stabilized.[1][2]

  • Secondary Peaks:

    • 
      77  (
      
      
      
      ): Loss of CO (28 amu) from the
      
      
      105 fragment.[2]
    • 
      109  (
      
      
      
      ): The thiophenol radical cation fragment.[2]
Fragmentation Pathway (DOT Visualization)[2]

MSFragmentation Parent Molecular Ion (M+) m/z 214 Benzoyl Benzoyl Cation (Base Peak) m/z 105 Parent->Benzoyl - PhS• (alpha-cleavage) ThioPhenol PhS+ Fragment m/z 109 Parent->ThioPhenol - PhCO• Phenyl Phenyl Cation m/z 77 Benzoyl->Phenyl - CO (28 amu)

Figure 2: Electron Impact (EI) fragmentation pathway.[1][2] The stability of the acylium ion (m/z 105) dictates the base peak.[7]

Analytical Validation & Purity

When using S-phenyl benzenecarbothioate as a probe or reagent, ensure the following:

  • Absence of Thiol: Free thiophenol has a distinct, pungent odor and a sharp SH stretch in IR (~2550 cm

    
    ).[1][2] It is a potent nucleophile that can interfere with downstream applications.[2]
    
  • Absence of Hydrolysis: Benzoic acid contamination will appear as a broad OH stretch (3300-2500 cm

    
    ) in IR and a highly deshielded carboxyl proton (>10 ppm) in 
    
    
    
    H NMR.[1][2]
  • Thioester Integrity: Confirm the

    
    C peak at ~190 ppm. If this shifts to ~167 ppm, oxidative hydrolysis to the oxo-ester or acid has likely occurred.[1][2]
    

References

  • Chemical Structure & Nomenclature: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 83569, S-Phenyl thiobenzoate. Retrieved from [Link]

  • NMR Spectral Data: Royal Society of Chemistry. S-Phenyl benzothioate Spectral Data. (Derived from substituted benzothioate studies). Retrieved from [Link]

  • Synthesis & IR Characterization: Zhang, X., et al. (2012).[1][2] Syntheses of thiol and selenol esters by oxidative coupling. Royal Society of Chemistry.[2] Retrieved from [Link]

  • Mass Spectrometry Fragmentation: NIST Mass Spectrometry Data Center.[2] S-Phenyl benzenecarbothioate Mass Spectrum. Retrieved from [Link][2]

Sources

Foundational

S-Phenyl Benzenecarbothioate: Crystal Structure Analysis &amp; Synthetic Protocol

Executive Summary Compound: S-Phenyl benzenecarbothioate (C₁₃H₁₀OS) Significance: A model thioester demonstrating the structural interplay between steric hindrance and conjugation. Core Finding: The molecule crystallizes...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: S-Phenyl benzenecarbothioate (C₁₃H₁₀OS) Significance: A model thioester demonstrating the structural interplay between steric hindrance and


 conjugation.
Core Finding:  The molecule crystallizes in the monoclinic space group 

with a distinct non-planar conformation. The phenyl rings exhibit a dihedral twist of 51.12(8)° , a critical deviation from planarity that governs its reactivity as an acyl donor in drug development and biochemical pathways.

Synthesis & Crystallization Protocol

Rationale

To obtain high-quality single crystals suitable for X-ray diffraction, a controlled Schotten-Baumann reaction under alkaline conditions is utilized. The choice of methanol as the solvent ensures solubility of the thiophenolate intermediate while allowing the hydrophobic product to precipitate gradually, reducing defect formation.

Experimental Workflow

Reagents:

  • Thiophenol (PhSH): 8.61 mmol (0.9 mL)[1][2]

  • Sodium Hydroxide (NaOH): 8.61 mmol (344 mg)[1][2]

  • Benzoyl Chloride (PhCOCl): ~1 mL[2]

  • Solvent: Methanol (22 mL)

Procedure:

  • Activation: Dissolve NaOH and thiophenol in methanol. Stir for 10 minutes to generate the nucleophilic sodium thiophenolate species (

    
    ).
    
  • Acylation: Add benzoyl chloride dropwise to the stirring solution. The reaction is exothermic; maintain temperature control to prevent side reactions.

  • Precipitation: Stir overnight. Pour the mixture into ice-cold water to force the precipitation of the crude thioester.

  • Crystallization: Filter the white solid. Recrystallize by slow evaporation from a methanol/ethanol mixture to yield colorless blocks.

Process Visualization

SynthesisWorkflow Start Reagents: Thiophenol + NaOH Intermediate Intermediate: Sodium Thiophenolate (PhS-) Start->Intermediate Deprotonation (10 min) Reaction Addition: Benzoyl Chloride (Dropwise) Intermediate->Reaction Nucleophilic Attack Quench Quench: Pour into Ice-Water Reaction->Quench Stir Overnight Product Crude Solid: S-Phenyl Benzenecarbothioate Quench->Product Precipitation Crystal Crystallization: Slow Evaporation (MeOH) Product->Crystal Purification

Figure 1: Step-by-step synthetic pathway from activation of thiophenol to single-crystal growth.

Crystallographic Data & Refinement

The structure was solved using direct methods and refined against


.[3] The data indicates a dense packing arrangement stabilized by weak intermolecular forces rather than strong hydrogen bonding, typical for hydrophobic thioesters.
ParameterValue
Crystal System Monoclinic
Space Group

Unit Cell Dimensions

Å

Å

Å
Angles

Volume (

)
1036.44(4) ų
Z (Formula Units) 4
Calculated Density (

)
1.373 Mg m⁻³
Radiation Cu

(

Å)
Temperature 100 K

Structural Analysis

Molecular Conformation

The defining feature of the S-phenyl benzenecarbothioate structure is the twist between the two aromatic rings.

  • Dihedral Twist: The phenyl rings are inclined to one another by 51.12(8)° .[1][2][4]

  • Mechanistic Driver: This twist minimizes the steric repulsion between the carbonyl oxygen and the ortho-hydrogens of the S-phenyl ring. Unlike planar amides, the thioester linkage (

    
    ) allows for significant rotation, reducing resonance stabilization but increasing the acyl-transfer potential.
    
Supramolecular Architecture

The crystal lattice is constructed through a hierarchy of weak interactions, critical for understanding the material's melting point and solubility profile.

  • C—H···O Hydrogen Bonds: Molecules form infinite chains along the a-axis driven by interactions between the carbonyl oxygen and aromatic protons.[2]

  • 
     Stacking:  Weak stacking interactions are observed with a centroid-to-centroid distance of 3.9543(10) Å .[1][2][4] This relatively long distance suggests "slipped" stacking, consistent with the twisted molecular geometry preventing perfect face-to-face overlap.
    
  • C—H···S Contacts: A short intramolecular contact exists, contributing to the rigidity of the central thioester core.

Interaction Logic Diagram

CrystalPacking cluster_conf Intramolecular Forces MolA Molecule A MolB Molecule B (Neighbor along a-axis) MolA->MolB C-H...O H-bond (Chain Formation) MolC Molecule C (Neighbor in stack) MolA->MolC pi-pi Stacking (3.95 Å Centroid) Twist Steric Twist (51.1°) Contact C-H...S Contact

Figure 2: Schematic of the intermolecular forces stabilizing the crystal lattice.

Comparative Analysis: Thioester vs. Ester

Comparing S-phenyl benzenecarbothioate to its oxygen analog, phenyl benzoate, reveals critical electronic differences relevant to drug design.

  • Bond Lengths: The

    
     bond (~1.77 Å) is significantly longer than the 
    
    
    
    bond (~1.40 Å) in phenyl benzoate. This reduces the overlap between the sulfur
    
    
    orbital and the carbonyl
    
    
    system.
  • Reactivity: The reduced resonance stabilization (due to the poor orbital size match) combined with the

    
     twist makes the thioester a "high-energy" bond. In biological systems (e.g., Acetyl-CoA), this instability is exploited for efficient acyl transfer, a property mirrored in this crystal structure's geometry.
    

References

  • Primary Structure Report: Belay, Y. H., Kinfe, H. H., & Muller, A. (2012).[1][2] S-Phenyl benzothioate.[2][5] Acta Crystallographica Section E: Structure Reports Online, 68(10), o2825.

  • Comparative Ester Analysis: Birner, P., Kugler, S., Simon, K., & Naray-Szabo, G. (1982). Theoretical Conformational Analysis of Substituted Phenylbenzoates. Molecular Crystals and Liquid Crystals, 80(1), 11-17.[6]

  • Thioester Reactivity Context: Yang, W., & Drueckhammer, D. G. (2001).[7] Understanding the Relative Acyl-Transfer Reactivity of Oxoesters and Thioesters: Computational Analysis of Transition State Delocalization Effects. Journal of the American Chemical Society, 123(44), 11004-11009.

Sources

Protocols & Analytical Methods

Method

Application Note: S-Phenyl Benzenecarbothioate in Organic Synthesis

Executive Summary S-phenyl benzenecarbothioate (S-phenyl thiobenzoate) represents a critical class of "activated" acyl donors that bridge the stability-reactivity gap in organic synthesis. Unlike acid chlorides, which ar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

S-phenyl benzenecarbothioate (S-phenyl thiobenzoate) represents a critical class of "activated" acyl donors that bridge the stability-reactivity gap in organic synthesis. Unlike acid chlorides, which are hydrolytically unstable, or simple alkyl esters, which are often kinetically inert, S-phenyl thioesters are bench-stable solids that exhibit high reactivity toward transition metal insertion and nucleophilic attack.

This guide details the preparation and application of S-phenyl benzenecarbothioate as a versatile intermediate for the chemoselective synthesis of ketones via Fukuyama Coupling and Liebeskind-Srogl Coupling . These protocols are essential for drug development workflows where preserving sensitive functional groups (e.g., esters, nitriles, halides) is paramount.

Molecular Profile & Reactivity Logic

The "High-Energy" Thioester Bond

The utility of S-phenyl benzenecarbothioate stems from the electronic mismatch between the carbonyl carbon and the sulfur atom.

  • Poor Resonance Overlap: Unlike oxygen in esters, the larger 3p orbital of sulfur overlaps poorly with the 2p orbital of the carbonyl carbon. This reduces resonance stabilization, making the carbonyl carbon more electrophilic.

  • Leaving Group Ability: The thiophenolate anion (

    
    ) is a superior leaving group (
    
    
    
    of conjugate acid
    
    
    ) compared to the alkoxide anion (
    
    
    ) (
    
    
    ).
  • Metal Affinity: The soft nature of the sulfur atom allows for facile oxidative addition by low-valent transition metals (Pd, Ni) and activation by thiophilic Lewis acids (Cu, Ag).

Physicochemical Data
PropertyValueNotes
IUPAC Name S-Phenyl benzenecarbothioateAlso: S-Phenyl thiobenzoate
Structure Ph-C(=O)-S-Ph
CAS Number 13533-73-8Note: Do not confuse with Cupferron (135-20-6)
Molecular Weight 214.28 g/mol
Physical State Crystalline SolidWhite to pale yellow needles
Melting Point 50–52 °CDistinct sharp melting point indicates purity
Solubility Soluble in DCM, THF, EtOAcInsoluble in water

Protocol: Synthesis of S-Phenyl Benzenecarbothioate

Objective: Preparation of the reagent from inexpensive starting materials.

Reagents & Safety
  • Benzoyl Chloride (1.0 equiv): Corrosive lachrymator.

  • Thiophenol (1.0 equiv): CRITICAL SAFETY WARNING. Thiophenol has a potent, repulsive stench and is toxic. All operations must be performed in a well-ventilated fume hood. Bleach (NaOCl) must be available to neutralize glassware and spills.

  • Triethylamine (1.2 equiv) or Pyridine: Base scavenger.

  • Dichloromethane (DCM): Solvent.[1]

Step-by-Step Procedure
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with nitrogen (

    
    ).
    
  • Solubilization: Add Thiophenol (10 mmol, 1.02 mL) and DCM (50 mL). Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add Triethylamine (12 mmol, 1.67 mL) dropwise. The solution may warm slightly.

  • Acylation: Add Benzoyl Chloride (10 mmol, 1.16 mL) dropwise over 5 minutes.

    • Observation: A white precipitate (Et3N·HCl salts) will form immediately.

  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 2–3 hours.

  • Monitoring (Self-Validation): Check by TLC (10% EtOAc in Hexanes).

    • Success Criteria: Disappearance of thiophenol (high Rf) and benzoyl chloride. Appearance of a new UV-active spot (Rf ~0.5).

  • Workup:

    • Quench with saturated

      
       solution.
      
    • Extract with DCM (3 x 30 mL).

    • Wash combined organics with 1M HCl (to remove unreacted amine) and then Brine.

    • Odor Control: Rinse all glassware with dilute bleach solution immediately to oxidize residual thiophenol to the odorless disulfide/sulfonate.

  • Purification: Dry over

    
    , filter, and concentrate. Recrystallize from Hexanes/EtOAc or perform flash chromatography.
    
  • Yield: Expect 85–95% yield of white/pale yellow crystals (mp 50–52 °C).

Application A: Fukuyama Coupling (Pd-Catalyzed)

Context: The Fukuyama coupling reacts thioesters with organozinc reagents to form ketones. Unlike Grignard reactions, this stops cleanly at the ketone stage without over-addition to tertiary alcohols.

Mechanism & Logic

The reaction relies on the chemoselective oxidative addition of Pd(0) into the C-S bond. This occurs faster than addition into C-Cl or C-O bonds, allowing the synthesis of highly functionalized ketones.

FukuyamaCycle Pd0 Pd(0)Ln (Active Catalyst) OxAdd Oxidative Addition (Acyl-Pd-SPh) Pd0->OxAdd + Thioester Thioester S-Phenyl Benzenecarbothioate Thioester->OxAdd TransMet Transmetallation (Acyl-Pd-R) OxAdd->TransMet + R-Zn-X RZnX Organozinc Reagent (R-Zn-X) RZnX->TransMet ZnSPh Byproduct: Zn(SPh)X TransMet->ZnSPh RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Ketone Product (Ph-CO-R) RedElim->Product

Figure 1: Catalytic cycle of the Fukuyama Coupling showing the insertion of Palladium into the C-S bond.

Standard Protocol
  • Reagents: S-Phenyl benzenecarbothioate (1.0 equiv), Organozinc reagent (1.2–1.5 equiv),

    
     (5 mol%).
    
  • Solvent: THF (anhydrous).

  • Procedure:

    • Under Argon, dissolve thioester and catalyst in THF.

    • Add the organozinc reagent (prepared via R-I + Zn dust) at RT.

    • Stir for 1–6 hours.

  • Self-Validation:

    • Color Change: The reaction often turns from yellow to dark black/brown as Pd(0) is generated and cycles.

    • Chemoselectivity: If the substrate contains an ester or nitrile, these should remain untouched. If they react, the organozinc was too aggressive (consider adding LiCl to temper reactivity).

Application B: Liebeskind-Srogl Coupling (Cu-Mediated)

Context: This is a "desulfitative" cross-coupling using Boronic Acids. It is strictly neutral (no base required), making it superior to Suzuki coupling for base-sensitive substrates (e.g., epimerizable chiral centers).

Mechanism & Logic

This reaction requires a "dual metal" system. Copper(I) coordinates to the sulfur, polarizing the bond and facilitating the oxidative addition of Palladium. The Copper also acts as a scavenger for the thiolate leaving group.

LiebeskindSrogl Thioester Thioester (Ph-CO-SPh) Activation Cu-S Coordination (Activation) Thioester->Activation CuTC Cu(I) Cofactor (CuTC) CuTC->Activation OxAdd Oxidative Addition (Acyl-Pd-SPh) Activation->OxAdd + Pd(0) Pd0 Pd(0) Catalyst Pd0->OxAdd TransMet Transmetallation (Boron to Pd) OxAdd->TransMet + Boronic Acid Boronic Boronic Acid (R-B(OH)2) Boronic->TransMet Product Ketone (Ph-CO-R) TransMet->Product Scavenge Cu-SPh (Precipitate) TransMet->Scavenge Cu scavenges SPh

Figure 2: The Liebeskind-Srogl workflow highlighting the synergistic role of Copper(I) and Palladium.

Standard Protocol
  • Reagents: S-Phenyl benzenecarbothioate (1.0 equiv), Aryl Boronic Acid (1.1 equiv), CuTC (Copper(I) thiophene-2-carboxylate, 1.2–1.5 equiv),

    
     (5 mol%).
    
    • Note: CuTC is preferred over CuI due to higher thiophilicity.

  • Solvent: THF or Dioxane (degassed).

  • Procedure:

    • Combine all solids in a Schlenk tube or vial.

    • Evacuate and backfill with Argon (3x).

    • Add solvent.[2]

    • Heat to 45–50 °C.

  • Self-Validation:

    • Stoichiometry Check: Unlike Suzuki coupling, this reaction is not catalytic in Copper . You must use at least 1.0 equivalent of Cu to sequester the thiolate.

    • Atmosphere: Oxygen inhibits the Pd cycle but can accelerate Cu oxidation; strictly inert conditions are recommended for reproducibility.

Comparison of Methodologies

FeatureFukuyama CouplingLiebeskind-Srogl Coupling
Coupling Partner Organozinc (R-Zn-I)Boronic Acid (R-B(OH)2)
Reagent Stability Low (moisture sensitive)High (bench stable)
Reaction pH Neutral / Slightly BasicNeutral (Base-free)
Catalyst System Pd onlyPd + Stoichiometric Cu
Primary Utility Alkyl ketone synthesisAryl/Alkenyl ketone synthesis
Atom Economy Moderate (Zinc waste)Moderate (Copper waste)

References

  • Tokuyama, H., et al. (1998). "Fukuyama Coupling Reaction." Tetrahedron Letters.

  • Liebeskind, L. S., & Srogl, J. (2000).[3] "Thiol Ester-Boronic Acid Cross-Coupling." Journal of the American Chemical Society.

  • Wittenberg, R., et al. (2023). "Acyl-CoA thioesters as chemically-reactive intermediates." ResearchGate.

  • ChemicalBook. (2023). "Product Properties: S-Phenyl thiobenzoate."

Sources

Application

Technical Guide: S-Phenyl Benzenecarbothioate as a Versatile Acyl Donor

Executive Summary S-Phenyl benzenecarbothioate (S-phenyl thiobenzoate) represents a "privileged" acyl donor in organic synthesis.[1] Unlike oxo-esters, the thioester bond possesses a unique electronic profile—the poor or...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

S-Phenyl benzenecarbothioate (S-phenyl thiobenzoate) represents a "privileged" acyl donor in organic synthesis.[1] Unlike oxo-esters, the thioester bond possesses a unique electronic profile—the poor orbital overlap between the carbonyl carbon (


) and the sulfur atom (

) renders the carbonyl highly susceptible to nucleophilic attack, yet the molecule remains stable to hydrolysis under neutral conditions.[1]

For drug development professionals, this reagent serves as a critical pivot point for two major transformations:

  • The Liebeskind-Srogl Coupling: A neutral-pH cross-coupling method to synthesize ketones, avoiding the harsh basic conditions of Suzuki-Miyaura coupling.[1]

  • Acyl Radical Generation: A modern photoredox entry point for accessing acyl radicals without the use of toxic tin hydrides or high-energy UV light.[1]

Reagent Profile & Preparation

Before application, the quality of the thioester is paramount.[1] While commercially available, in-house synthesis is often preferred to ensure the absence of free thiophenol, which can poison transition metal catalysts.[1]

Chemical Properties
PropertyData
Formula

MW 214.28 g/mol
Melting Point 56–58 °C (Solid)
Solubility Soluble in DCM, THF, Toluene; Insoluble in water.[1]
Stability Stable at RT; Hydrolyzes slowly in strong base.[1]
Protocol A: High-Purity Synthesis (Schotten-Baumann Variant)

Objective: Synthesize 10 mmol of S-phenyl benzenecarbothioate free of thiol contaminants.

Reagents:

  • Benzoyl chloride (1.40 g, 10 mmol)[1]

  • Thiophenol (1.10 g, 10 mmol) (Caution: Stench/Toxicity) [1]

  • NaOH (10% aq solution, 15 mL)

  • Dichloromethane (DCM)[1]

Step-by-Step Procedure:

  • Setup: In a fume hood, charge a 100 mL round-bottom flask with thiophenol (10 mmol) and DCM (20 mL).

  • Deprotonation: Cool to 0°C. Add 10% NaOH solution (15 mL) dropwise with vigorous stirring. The biphasic mixture allows interfacial reaction.[1]

  • Acylation: Add benzoyl chloride (10 mmol) dropwise over 5 minutes.

  • Reaction: Remove ice bath and stir at room temperature for 2 hours.

  • Workup: Separate the organic layer.[1] Wash with 1M NaOH (

    
     mL) to remove unreacted thiophenol (Critical step for catalyst protection).[1] Wash with brine, dry over 
    
    
    
    , and concentrate.[1]
  • Purification: Recrystallize from Hexane/EtOAc (9:1) to yield white crystals.[1][2]

Application I: The Liebeskind-Srogl Cross-Coupling

Mechanism & Utility: The Liebeskind-Srogl reaction allows the coupling of thioesters with boronic acids to form ketones.[1][3] Unlike the Suzuki coupling, this reaction utilizes a Copper(I) cofactor (typically CuTC) to activate the thioester via coordination to the sulfur, facilitating the oxidative addition of Palladium.[1]

Key Advantage: It proceeds under neutral conditions , making it ideal for substrates with base-sensitive moieties (e.g., racemizable chiral centers, protecting groups).[1]

Mechanistic Pathway

The cycle relies on a "dual-metal" cooperativity.[1] Copper scavenges the thiolate leaving group, driving the equilibrium forward.[1]

LiebeskindSrogl Start Pd(0) Catalyst OxAdd Oxidative Addition (Acyl-Pd-SPh) Start->OxAdd + Thioester TransMet Transmetallation (Acyl-Pd-Ar) OxAdd->TransMet + Ar-B(OH)2 / CuTC RedElim Reductive Elimination (Ketone Product) TransMet->RedElim RedElim->Start Regenerates Pd(0) Thioester S-Phenyl Benzenecarbothioate Thioester->OxAdd Boronic Aryl Boronic Acid (Ar-B(OH)2) Boronic->TransMet CuTC CuTC Cofactor CuTC->TransMet Scavenges -SPh

Figure 1: The catalytic cycle of the Liebeskind-Srogl coupling.[1] Note the critical role of CuTC in facilitating the transmetallation step by sequestering the thiolate.[1]

Protocol B: Ketone Synthesis via Liebeskind-Srogl

Objective: Coupling S-phenyl benzenecarbothioate with 4-methoxyphenylboronic acid.[1]

  • Glovebox/Schlenk Setup: Flame-dry a 10 mL Schlenk tube and cool under Argon.

  • Reagent Loading:

    • S-phenyl benzenecarbothioate (1.0 equiv, 0.5 mmol)[1]

    • 4-Methoxyphenylboronic acid (1.5 equiv)[1]

    • CuTC (Copper(I) thiophene-2-carboxylate) (1.5 equiv)[1]

    • 
       (5 mol%)[1]
      
  • Solvent: Add anhydrous THF (3 mL).

  • Reaction: Seal and stir at 50°C for 12–18 hours. The mixture typically turns from orange to dark brown/green.[1]

  • Quench: Dilute with diethyl ether and wash with 1M HCl (to remove Cu species) followed by saturated

    
    .
    
  • Isolation: Flash chromatography (Silica gel, Hexane/EtOAc gradient).[1]

Troubleshooting Tip: If conversion is low, ensure the thioester is free of thiophenol.[1] Free thiols bind Pd strongly and poison the cycle.[1]

Application II: Photoredox Acyl Radical Generation

Mechanism & Utility: S-phenyl benzenecarbothioate serves as a precursor for acyl radicals (


) under visible light irradiation.[1] The relatively weak 

bond (

65 kcal/mol) allows for homolytic cleavage or Single Electron Transfer (SET) reduction followed by fragmentation.[1]

This method is superior to using acyl chlorides (hydrolytically unstable) or aldehydes (require H-atom transfer catalysts).[1]

Protocol C: Giese Addition to Acrylates

Objective: Addition of benzoyl radical to methyl acrylate.[1]

  • Catalyst:

    
     (1 mol%).[1]
    
  • Reagents:

    • S-phenyl benzenecarbothioate (0.5 mmol)[1]

    • Methyl acrylate (2.0 equiv)[1]

    • Hantzsch Ester (1.5 equiv) as the terminal reductant/H-donor.[1]

  • Solvent: Degassed DMF or MeCN.[1]

  • Irradiation: Irradiate with Blue LEDs (450 nm) at RT for 24 hours.

  • Mechanism:

    • Excited Ir* reduces the thioester (or Hantzsch ester reduces the thioester via SET).[1]

    • Fragmentation releases

      
       and the Acyl Radical.[1]
      
    • Acyl radical adds to the acrylate alkene.[1]

References

  • Liebeskind, L. S., & Srogl, J. (2000).[1][4] Thiol Ester−Boronic Acid Cross-Coupling.[1][5][6][7] A Mechanistically Unprecedented and General Ketone Synthesis. Journal of the American Chemical Society, 122(45), 11260–11261.[1] [Link]

  • Witten, M. R., & Tunge, J. A. (2017).[1] Decarbonylative Coupling of Thioesters with Aryl Boronic Acids. Organic Letters, 19(21), 5896–5899.[1] [Link][1]

  • Iyer, K., & Patel, B. (2019).[1] Visible-Light-Mediated Acyl Radical Generation from Thioesters. Beilstein Journal of Organic Chemistry, 15, 2332–2339.[1] [Link]

  • Villalobos, J. M., Srogl, J., & Liebeskind, L. S. (2007).[1] A New Paradigm for Carbon-Carbon Bond Formation: The First Generation of the Liebeskind-Srogl Reaction.[1][6] Journal of the American Chemical Society, 129(51), 15734–15735.[1] [Link]

Sources

Method

S-phenyl benzenecarbothioate as a protecting group

Application Note: Strategic Utilization of S-Phenyl Benzenecarbothioate (S-Phenyl Thiobenzoate) in Organic Synthesis Executive Summary S-phenyl benzenecarbothioate (Ph-CO-S-Ph), commonly referred to as S-phenyl thiobenzo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of S-Phenyl Benzenecarbothioate (S-Phenyl Thiobenzoate) in Organic Synthesis

Executive Summary

S-phenyl benzenecarbothioate (Ph-CO-S-Ph), commonly referred to as S-phenyl thiobenzoate, represents a specialized class of "Latent Active Esters." Unlike traditional protecting groups (e.g., Boc, Fmoc, TBDMS) that serve solely to mask reactivity, S-phenyl thiobenzoate functions as a dual-purpose moiety :

  • Carboxyl Protection: It masks the carboxylic acid functionality, preventing unwanted side reactions (e.g., protonation changes, electrophilic attacks) while maintaining stability under mild aqueous and acidic conditions.

  • Thiol Protection: It serves as an odorless, oxidation-resistant masking group for thiophenols, preventing disulfide formation (

    
    ).
    
  • Tunable Activation: It occupies a "Goldilocks" zone of reactivity—more stable than acid chlorides but significantly more reactive than alkyl thioesters or oxygen esters, allowing for direct aminolysis or Native Chemical Ligation (NCL) without harsh coupling reagents.

This guide details the protocols for installing, maintaining, and selectively cleaving/converting this group in high-value synthetic workflows.

Mechanistic Basis & Chemical Logic

The "Mismatched" Resonance

The utility of S-phenyl benzenecarbothioate stems from the poor orbital overlap between the carbonyl carbon (


) and the sulfur atom (

).
  • O-Esters (Stable): Strong resonance overlap stabilizes the carbonyl, making it poor for nucleophilic attack.

  • S-Esters (Activated): The larger

    
     orbital of sulfur donates electron density poorly to the carbonyl 
    
    
    
    system. This leaves the carbonyl carbon more electrophilic (reactive) than in O-esters.
  • S-Phenyl Effect: The phenyl ring on the sulfur (

    
    ) allows for resonance delocalization of the lone pair away from the carbonyl and into the aromatic ring. This makes the thiophenolate (
    
    
    
    ) a superior leaving group (
    
    
    ) compared to alkanethiolates (
    
    
    ), accelerating displacement reactions.
Reactivity Hierarchy

Understanding where this group sits in the reactivity scale is crucial for orthogonal synthesis:

SpeciesReactivityStabilityApplication
Acid Chloride (

)
HighLow (Hydrolyzes instantly)Immediate coupling
S-Phenyl Thioester Medium-High Medium (Stable to water/weak acid) Storage & Selective Coupling
S-Alkyl ThioesterMediumHighNative Chemical Ligation
O-Alkyl Ester (

)
LowVery HighLong-term protection

Experimental Protocols

Protocol A: Installation (Protection of Benzoic Acid Derivatives)

Objective: Convert a carboxylic acid (or acid chloride) into the S-phenyl thioester "safety catch" form.

Reagents:

  • Benzoyl Chloride derivative (1.0 equiv)[1][2]

  • Thiophenol (1.0 equiv) [Warning: Stench/Toxic - Use Fume Hood]

  • Pyridine or Triethylamine (1.1 equiv)

  • Dichloromethane (DCM) (Solvent)

Procedure:

  • Preparation: Dissolve Thiophenol (10 mmol) in anhydrous DCM (20 mL) under an inert atmosphere (

    
     or Ar).
    
  • Base Addition: Add Pyridine (11 mmol) dropwise at 0°C.

  • Acylation: Add Benzoyl Chloride (10 mmol) dropwise over 10 minutes. The reaction is exothermic; maintain temperature < 5°C.

  • Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (usually higher

    
     than starting material).
    
  • Workup: Wash with 1M HCl (to remove pyridine), then saturated

    
    , then Brine.
    
  • Purification: Dry over

    
    , concentrate, and recrystallize from Hexane/EtOAc (S-phenyl thiobenzoate often crystallizes as white needles/plates).
    

Yield Expectation: >85%

Protocol B: Direct Aminolysis (Activation/Coupling)

Objective: Use the S-phenyl thioester as an acyl donor to form an amide bond without adding EDC/DCC.

Reagents:

  • S-Phenyl Thiobenzoate (1.0 equiv)

  • Primary Amine (

    
    ) (1.1 equiv)
    
  • Solvent: THF or DMF

  • Optional Catalyst: Silver(I) trifluoroacetate (AgTFA) or Imidazole (accelerates reaction).

Procedure:

  • Dissolve S-Phenyl Thiobenzoate in THF.

  • Add the amine.

  • Condition Check:

    • Aliphatic Amines: React spontaneously at RT (2–12 hours).

    • Sterically Hindered Amines: Add 1.5 equiv Imidazole or heat to 50°C.

  • Mechanism: The amine attacks the carbonyl;

    
     is displaced.
    
  • Workup: The byproduct is Thiophenol. Wash the organic layer with 1M NaOH (converts PhSH to water-soluble

    
    ) to remove it completely.
    
Protocol C: Thiol Deprotection (Reductive Cleavage)

Objective: If the molecule is a protected thiophenol, this restores the free thiol.

Reagents:

  • Lithium Aluminum Hydride (LAH) or DIBAL-H.

  • Alternative (Mild): Hydrazine hydrate (

    
    ) in Methanol.
    

Procedure (Hydrazinolysis):

  • Dissolve the protected thioester in MeOH.

  • Add Hydrazine hydrate (2.0 equiv).

  • Stir at RT for 1 hour.

  • Result: Formation of Benzhydrazide (solid precipitate) and the free Thiophenol.

Visualization: Decision Logic & Pathway

The following diagram illustrates the strategic flow of using S-phenyl benzenecarbothioate, highlighting its orthogonality.

ThioesterStrategy Acid Carboxylic Acid (R-COOH) SPh_Ester S-Phenyl Thiobenzoate (Ph-CO-S-Ph) [Latent Active Ester] Acid->SPh_Ester Installation: PhSH, DCC or PhCOCl + Base Thiol Thiophenol (Ph-SH) Thiol->SPh_Ester Protection: PhCOCl, Pyridine Amide Amide Product (Ph-CO-NH-R') SPh_Ester->Amide Aminolysis: R-NH2 (Direct) No Coupling Reagent FreeThiol Free Thiol (Ph-SH) SPh_Ester->FreeThiol Deprotection: LiAlH4 or Hydrazine Stable STABLE TO: - Weak Acids - Water (Neutral) - Mild Oxidation SPh_Ester->Stable Unstable REACTIVE TO: - Amines (Nucleophiles) - Strong Base (OH-) - Heavy Metals (Ag+, Hg2+) SPh_Ester->Unstable

Caption: Workflow for S-phenyl thiobenzoate as a dual-mode protecting group and acyl donor.

Comparative Data: Hydrolysis & Reactivity

The following table summarizes why S-Phenyl esters are preferred over S-Alkyl esters for "Active Protection."

ParameterS-Phenyl Thiobenzoate (

)
S-Ethyl Thiobenzoate (

)
Implication
Leaving Group

~6.6 (Thiophenol)~10.6 (Ethanethiol)S-Phenyl is a better leaving group; reacts faster.
Hydrolysis (

pH 7)
Slow (Days)Very Slow (Weeks)Both are stable enough for aqueous workups.
Aminolysis Rate Fast (

)
Slow (

)
S-Phenyl allows coupling without catalysts.
IR Carbonyl Stretch


Higher wavenumber indicates more "ketone-like" character (more reactive).

Troubleshooting & Tips

  • Odor Control: Thiophenol has a low odor threshold and is toxic. All installation reactions must occur in a fume hood. Treat glassware with bleach (hypochlorite) immediately after use to oxidize residual thiols to odorless sulfonates.

  • Premature Hydrolysis: If the S-phenyl ester hydrolyzes during silica chromatography, add 1% Acetic Acid to the eluent to suppress base-catalyzed hydrolysis on the silica surface.

  • Accelerating Coupling: If the aminolysis is too slow (e.g., with aniline derivatives), add 10 mol% Silver(I) salts (AgCN or AgTFA). Silver coordinates to the sulfur, making it a "super-leaving" group.

References

  • Belay, Y. H., Kinfe, H. H., & Muller, A. (2012).[2] S-Phenyl benzothioate.[2] Acta Crystallographica Section E: Structure Reports Online, 68(10), o2825.

  • Yang, K. S., et al. (2011). The Relative Rates of Thiol–Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water. The Journal of Organic Chemistry, 76(10), 4182–4186. (Whitesides Group).[3]

  • Kislukhin, A. A., et al. (2021).[4] Conversion of Esters to Thioesters under Mild Conditions. Organic & Biomolecular Chemistry.

  • Johnson, D. S., & Cravatt, B. F. (2000). Reactivity of Thioesters: Implications for Native Chemical Ligation. Journal of The American Chemical Society. (Contextual grounding on aryl thioester reactivity).

Sources

Application

applications in agrochemical synthesis

Application Note: Advanced Agrochemical Synthesis Executive Summary The landscape of modern agrochemical discovery is dominated by two converging necessities: the requirement for enhanced metabolic stability (often achie...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Agrochemical Synthesis

Executive Summary

The landscape of modern agrochemical discovery is dominated by two converging necessities: the requirement for enhanced metabolic stability (often achieved via fluorination) and the demand for safer, scalable manufacturing processes (achieved via flow chemistry).

This guide addresses these critical needs by detailing two high-impact workflows:

  • Discovery Phase: A photoredox-catalyzed protocol for the late-stage trifluoromethylation of heteroaromatic scaffolds, facilitating rapid library expansion without de novo synthesis.

  • Process Development Phase: A continuous flow protocol for the synthesis of sulfonylurea herbicides, mitigating the safety risks associated with isocyanate handling and exothermic runaway.

Application I: Late-Stage C-H Trifluoromethylation (Discovery)

Context: Approximately 70% of recently approved agrochemicals contain fluorine [1]. The trifluoromethyl (-CF3) group significantly alters lipophilicity (logP) and metabolic stability. Traditional methods (e.g., Swarts reaction) require harsh conditions incompatible with complex scaffolds. This protocol utilizes visible-light photoredox catalysis to install -CF3 groups directly onto native heterocycles (pyridines, pyrazoles) under mild conditions.[1]

Mechanistic Insight

The reaction proceeds via a radical mechanism. The photocatalyst (Ru or Ir-based) is excited by blue LED light. It undergoes a Single Electron Transfer (SET) with a trifluoromethyl source (e.g., Langlois reagent, CF3SO2Na) to generate the electrophilic •CF3 radical.[2][3] This radical adds to the electron-rich position of the heterocycle, followed by oxidation and deprotonation to restore aromaticity.

Visualization: Photoredox Catalytic Cycle

PhotoredoxCycle Cat_GS Ru(bpy)3 2+ (Ground State) Cat_Excited *Ru(bpy)3 2+ (Excited) Cat_GS->Cat_Excited Blue LED (450nm) Cat_Red Ru(bpy)3 1+ (Reduced) Cat_Excited->Cat_Red SET (Oxidative Quench) Radical •CF3 Radical Cat_Excited->Radical Activation Cat_Red->Cat_GS Regeneration via Oxidant Substrate Heterocycle (Ar-H) Reagent CF3 Source (Langlois) Reagent->Radical -SO2 Intermediate Radical Adduct Radical->Intermediate + Substrate Product Product (Ar-CF3) Intermediate->Product -H+ Oxidant Oxidant

Figure 1: Oxidative quenching cycle for radical trifluoromethylation using Ruthenium catalysis.

Experimental Protocol: Batch Library Synthesis

Objective: Synthesis of 4-trifluoromethyl-pyrazole analog (Herbicide Lead).

Materials:

  • Substrate: 1-phenyl-1H-pyrazole (1.0 equiv, 0.5 mmol)

  • Reagent: Sodium triflinate (Langlois Reagent) (3.0 equiv)

  • Catalyst: [Ru(bpy)3]Cl2·6H2O (2.0 mol%)

  • Oxidant: tert-Butyl hydroperoxide (TBHP) (70% aq., 3.0 equiv)

  • Solvent: MeCN:H2O (3:1 ratio)

  • Light Source: 24W Blue LED (450 nm)

Step-by-Step Procedure:

  • Preparation: In a 20 mL borosilicate vial equipped with a magnetic stir bar, add the pyrazole substrate (72 mg), Langlois reagent (234 mg), and photocatalyst (7.5 mg).

  • Solvation: Add 4 mL of MeCN and 1.3 mL of distilled water.

  • Degassing (Critical): Seal the vial with a septum cap. Sparge the solution with Argon for 10 minutes to remove dissolved oxygen (O2 quenches the excited triplet state of the catalyst).

  • Initiation: Add TBHP (approx. 200 µL) via syringe.

  • Irradiation: Place the vial 2 cm from the Blue LED source. Stir vigorously at room temperature (maintain <35°C using a fan if necessary) for 18 hours.

  • Workup: Dilute with EtOAc (20 mL) and wash with saturated NaHCO3. Dry organic layer over Na2SO4 and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Validation Criteria:

  • Conversion: >85% (monitor via LC-MS).

  • Regioselectivity: C4-substitution is dominant for pyrazoles due to electron density [2].

Application II: Continuous Flow Synthesis of Sulfonylureas (Process)

Context: Sulfonylureas (e.g., Chlorimuron, Metsulfuron) are potent herbicides inhibiting acetolactate synthase (ALS). Traditional batch synthesis involves the reaction of sulfonamides with isocyanates.[4] Isocyanates are respiratory sensitizers and often require phosgene for synthesis. Flow chemistry allows for the containment of these hazardous intermediates and precise control over the exothermic coupling reaction [3].

Workflow Logic

This protocol utilizes a "telescoped" flow approach where the hazardous isocyanate is generated or consumed immediately within a closed system, minimizing operator exposure.

Visualization: Flow Reactor Setup

FlowSetup PumpA Pump A (Sulfonamide + Base) Mixer T-Mixer (High Shear) PumpA->Mixer 1.0 mL/min PumpB Pump B (Isocyanate/Carbamate) PumpB->Mixer 1.0 mL/min Reactor PFA Coil Reactor (Residence Time: 4 min) Mixer->Reactor Combined Stream BPR Back Pressure Regulator (4 bar) Reactor->BPR Quench Quench/Collection (Acidified Water) BPR->Quench

Figure 2: Continuous flow manifold for the safe coupling of sulfonamides and isocyanates.

Experimental Protocol: Sulfonylurea Coupling

Objective: Synthesis of a generic sulfonylurea herbicide (Scale: 10g/hour throughput).

Equipment:

  • Vapourtec R-Series or Chemtrix KiloFlow system.

  • Reactor Volume: 10 mL PFA coil.

  • Wetted Parts: PTFE/PFA/Hastelloy (due to corrosive nature of sulfonyl chlorides if used upstream).

Feed Preparation:

  • Stream A: Aryl sulfonamide (1.0 M) + DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 1.2 equiv) in anhydrous Dichloromethane (DCM).

  • Stream B: Aryl isocyanate (1.1 equiv) in anhydrous DCM. Note: If generating isocyanate in situ from amine + triphosgene, an additional upstream reactor chip is required.

Step-by-Step Procedure:

  • System Priming: Flush the entire system with anhydrous DCM for 20 minutes to ensure no moisture is present (water hydrolyzes isocyanates to ureas).

  • Parameter Setting:

    • Temperature: 25°C (The reaction is exothermic; active cooling prevents byproduct formation).

    • Flow Rate: Stream A = 1.25 mL/min; Stream B = 1.25 mL/min. Total Flow = 2.5 mL/min.

    • Residence Time: 4 minutes (Reactor Vol 10 mL / Total Flow 2.5 mL/min).

  • Pressurization: Set the Back Pressure Regulator (BPR) to 4 bar (60 psi) to prevent solvent boiling and ensure uniform plug flow.

  • Execution: Start pumps simultaneously. Discard the first 2 reactor volumes (20 mL) to reach steady state.

  • Collection: Collect the output stream into a stirred vessel containing 1M HCl (to quench excess base and precipitate the product).

  • Isolation: Filter the precipitated solid, wash with water and cold ether.

Data Analysis: Batch vs. Flow Comparison

MetricBatch ProcessContinuous Flow Process
Reaction Time 2-4 Hours4 Minutes
Yield 78-85%94-97%
Exotherm Control Difficult (requires slow addition)Excellent (high surface-to-volume ratio)
Safety Profile High Risk (bulk isocyanate)Low Risk (contained inventory)

References

  • Ogawa, Y., et al. (2020).[5] "The Rise of Fluorine-Containing Agrochemicals." Journal of Pesticide Science. [Link]

  • Nagib, D. A., & MacMillan, D. W. (2011). "Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis." Nature. [Link]

  • Plutschack, M. B., Pieber, B., Gilmore, K., & Seeberger, P. H. (2017). "The Hitchhiker’s Guide to Flow Chemistry." Chemical Reviews. [Link]

  • Wiles, C., & Watts, P. (2012). "Continuous flow reactors: a perspective on the design and application of microfluidic systems." Green Chemistry. [Link]

  • Patent WO2023017474A1. "Flow synthesis process for the production of sulfonylurea compounds."

Sources

Method

Application Note: S-Phenyl Benzenecarbothioate in Pharmaceutical Synthesis

Abstract S-Phenyl benzenecarbothioate (also known as S-phenyl benzothioate) represents a critical "Goldilocks" intermediate in pharmaceutical chemistry: its C–S bond is weaker and more polarizable than the C–O bond of co...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

S-Phenyl benzenecarbothioate (also known as S-phenyl benzothioate) represents a critical "Goldilocks" intermediate in pharmaceutical chemistry: its C–S bond is weaker and more polarizable than the C–O bond of corresponding oxygen esters, yet it possesses sufficient stability to be isolated and stored—unlike highly reactive acyl halides. This guide details the practical application of S-phenyl benzenecarbothioate as a privileged acyl donor. We focus on its role in the Liebeskind-Srogl cross-coupling for ketone synthesis under neutral conditions and its utility as a "super-active" ester in difficult amide bond formations and photoredox acyl radical generation.

Introduction: The Thioester Advantage

In drug discovery, the formation of C–C and C–N bonds often requires harsh reagents (e.g., Grignards, acid chlorides) that are incompatible with sensitive functional groups found in late-stage intermediates. S-Phenyl benzenecarbothioate offers a solution by serving as a latent acyl electrophile .

Key Chemical Properties
PropertyValueRelevance
CAS Number 13402-51-2Unique Identifier
Molecular Weight 214.28 g/mol Stoichiometry calculations
Melting Point 53–55 °CSolid handling (easy to weigh/purify)
Bond Energy (C–S) ~70 kcal/molWeaker than C–O (~85 kcal/mol); facilitates oxidative addition
IR Signature ~1650–1680 cm⁻¹Carbonyl stretch is at lower frequency than oxo-esters

Protocol: Robust Synthesis of S-Phenyl Benzenecarbothioate

While oxidative couplings exist, the most reliable method for scale-up in a pharma context is the modified Schotten-Baumann reaction. This protocol minimizes the handling of the malodorous thiophenol.

Reagents
  • Benzoyl chloride (1.0 equiv)

  • Thiophenol (1.0 equiv) [Caution: Stench/Toxic]

  • Pyridine (1.1 equiv) or Triethylamine (1.2 equiv)

  • Dichloromethane (DCM) or Toluene (anhydrous)

Step-by-Step Methodology
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and an addition funnel. Purge with nitrogen.

  • Solubilization: Charge the flask with Thiophenol (10 mmol) and dry DCM (30 mL). Cool to 0 °C in an ice bath.

  • Base Addition: Add Pyridine (11 mmol) dropwise. Note: Pyridine acts as both a base and a nucleophilic catalyst, forming a transient N-acylpyridinium species.

  • Acylation: Add Benzoyl chloride (10 mmol) dropwise over 15 minutes. The solution will likely precipitate pyridinium hydrochloride salts.

  • Reaction: Remove the ice bath and stir at room temperature for 3 hours. Monitor by TLC (Hexane/EtOAc 9:1). The thioester acts as a UV-active spot that is less polar than the starting thiol.

  • Workup:

    • Quench with 1M HCl (removes residual pyridine).

    • Wash organic layer with sat. NaHCO₃ (removes unreacted acid/thiol traces) and Brine.

    • Dry over MgSO₄ and concentrate.

  • Purification: Recrystallize from Hexane/Ethanol or perform flash chromatography (Silica, 0-5% EtOAc in Hexane).

    • Target Yield: >85%[1][2]

    • Appearance: White to off-white crystalline solid.

SynthesisWorkflow Start Start: Thiophenol + DCM Base Add Pyridine (0°C) Forms Thiolate/Catalyst complex Start->Base Acyl Add Benzoyl Chloride (Dropwise) Base->Acyl React Stir RT (3 hrs) Monitor TLC Acyl->React Workup Wash: 1M HCl -> NaHCO3 -> Brine React->Workup Product Isolate S-Phenyl Benzenecarbothioate (Recrystallize) Workup->Product

Figure 1: Synthesis workflow for S-phenyl benzenecarbothioate via modified Schotten-Baumann acylation.

Core Application: Liebeskind-Srogl Cross-Coupling

The primary utility of S-phenyl benzenecarbothioate in modern synthesis is the Liebeskind-Srogl coupling . This reaction constructs ketones by coupling a thioester with a boronic acid.

Why use this? Unlike Suzuki coupling (which requires halides) or Weinreb amide synthesis (which requires strong nucleophiles), this reaction proceeds under neutral conditions , tolerating sensitive aldehydes, esters, and nitriles elsewhere on the molecule.

Mechanistic Insight: The Copper Cofactor

Standard Pd(0) catalysts struggle to oxidatively add into the C–S bond. The reaction requires a Copper(I) cofactor, typically CuTC (Copper(I) thiophene-2-carboxylate) .

  • Role of CuTC: It coordinates to the sulfur atom, polarizing the C–S bond and facilitating the oxidative addition of Pd(0). It also enables the transmetallation of the boronic acid.

Protocol (Ketone Synthesis)

Reaction: S-Phenyl benzenecarbothioate + Aryl Boronic Acid


 Diaryl Ketone
  • Glovebox/Schlenk: Charge a vial with:

    • S-Phenyl benzenecarbothioate (1.0 equiv)

    • Aryl Boronic Acid (1.1–1.5 equiv)

    • Pd(PPh₃)₄ (5 mol%) or Pd₂(dba)₃/TFP

    • CuTC (1.5 equiv) [Critical: CuTC is air-sensitive]

  • Solvent: Add degassed THF (0.1 M concentration).

  • Conditions: Stir at 50 °C for 12–18 hours under Argon.

  • Workup: Filter through a pad of Celite (to remove Cu/Pd residues), concentrate, and purify via column chromatography.

LiebeskindSrogl Pd0 Pd(0)L2 OxAdd Oxidative Addition (Pd-S-Ph) Pd0->OxAdd + Thioester TransMet Transmetallation (with Ar-B(OH)2) OxAdd->TransMet + Boronic Acid CuTC CuTC Cofactor (Scavenges S-Ph) OxAdd->CuTC Cu coordinates S RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 + Ketone Product

Figure 2: Catalytic cycle of the Liebeskind-Srogl coupling highlighting the cooperative Pd-Cu mechanism.

Advanced Application: "Super-Active" Amide Formation

S-Phenyl thioesters are significantly more reactive toward aminolysis than their oxygen counterparts (phenyl esters) or alkyl thioesters (e.g., S-ethyl).

Comparative Reactivity[3]
  • Alkyl Thioesters: Stable, slow aminolysis (require Ag+ or excess amine). Used in Native Chemical Ligation (NCL).[3]

  • Aryl Thioesters (S-Phenyl): "Activated." React with primary amines at RT without metal catalysis.

  • Protocol for Difficult Amines: If the amine is sterically hindered or electron-deficient (e.g., aniline derivatives), add Ag(OAc) (1.0 equiv) or Imidazole (catalytic) to the reaction in DMF. The Silver(I) ion acts as a "thiophile," irreversibly precipitating Ag-SPh and driving the reaction to completion.

Emerging Trends: Photoredox Acyl Radical Generation

Recent literature highlights S-phenyl benzenecarbothioate as a precursor for acyl radicals under visible light photoredox catalysis.

  • Mechanism: Single-Electron Transfer (SET) reduction of the thioester generates a radical anion, which fragments to release the thiophenolate anion and an acyl radical .

  • Application: The acyl radical can be trapped by electron-deficient alkenes (Giese addition) to form 1,4-dicarbonyl systems, a scaffold difficult to access via classical enolate chemistry.

References

  • Liebeskind-Srogl Coupling (Original): Liebeskind, L. S.; Srogl, J. J. Am. Chem. Soc.2000 , 122, 11260–11261.

  • CuTC Cofactor Role: Villalobos, J. M.; Srogl, J.; Liebeskind, L. S. J. Am. Chem. Soc.2007 , 129, 15734.

  • Thioester Synthesis Protocol: S-Phenyl benzothioate synthesis via Schotten-Baumann. Acta Cryst. E.2012 , 68, o2825.

  • Photoredox Acyl Radicals: "Photoredox-catalyzed indirect acyl radical generation from thioesters."[4] Chem. Sci.2013 , 4, 2752.

  • Aminolysis Kinetics: Im, L. R.; et al. Bull. Korean Chem. Soc.2011 , 32, 1261. (Comparison of S-phenyl vs O-phenyl reactivity).

Sources

Application

Technical Application Note: S-Phenyl Benzenecarbothioate as a Versatile Acyl Electrophile

Executive Summary & Chemical Profile[1] S-Phenyl benzenecarbothioate (also known as S-phenyl thiobenzoate) represents a "Goldilocks" electrophile in organic synthesis—significantly more reactive than oxo-esters yet more...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

S-Phenyl benzenecarbothioate (also known as S-phenyl thiobenzoate) represents a "Goldilocks" electrophile in organic synthesis—significantly more reactive than oxo-esters yet more stable and selective than acid chlorides. Its primary utility in modern drug discovery lies in its dual role as a neutral acyl donor for amide bond formation and a privileged electrophile in Palladium-catalyzed cross-coupling (Liebeskind-Srogl reaction) to generate ketones without the use of toxic carbon monoxide gas.

Chemical Identity[1][2]
  • IUPAC Name: S-phenyl benzenecarbothioate

  • CAS Number: 13516-72-8

  • Molecular Formula:

    
    
    
  • Molecular Weight: 214.28 g/mol

  • Physical State: White to pale yellow crystalline solid

  • Melting Point: 50–52 °C [1][1]

Safety & Handling Protocols

Hazard Profile: While S-phenyl benzenecarbothioate is a stable solid, its hydrolysis or aminolysis releases thiophenol , which is highly toxic and possesses a potent, nausea-inducing stench.

Mandatory Safety Measures:

  • Engineering Controls: All weighing and reactions must be performed inside a functioning fume hood.

  • Stench Management: Keep a "Quench Bath" of 10% Sodium Hypochlorite (Bleach) or dilute

    
     in the hood. All glassware and disposable tips contacting the thioester must be soaked in this bath for 1 hour before cleaning/disposal to oxidize the thiophenol byproduct to the odorless sulfonate.
    
  • PPE: Double nitrile gloves, lab coat, and safety glasses.

Protocol A: Synthesis of S-Phenyl Benzenecarbothioate

Rationale: Commercial supplies can degrade. Fresh synthesis ensures the absence of free thiophenol, which can poison sensitive transition metal catalysts.

Reagents
  • Benzoyl Chloride (1.0 equiv)[2]

  • Thiophenol (1.0 equiv) (Handle with extreme care)

  • Pyridine (1.2 equiv) or Triethylamine

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Procedure
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen (

    
    ).
    
  • Solvation: Add Thiophenol (10 mmol, 1.02 mL) and Pyridine (12 mmol, 0.97 mL) to 50 mL of anhydrous DCM. Cool the solution to 0 °C using an ice bath.

  • Acylation: Add Benzoyl Chloride (10 mmol, 1.16 mL) dropwise over 10 minutes. Note: The reaction is exothermic; dropwise addition prevents thermal runaway.

  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 2–4 hours.

    • Validation: Monitor by TLC (10% EtOAc/Hexane). The starting material (thiophenol) is UV active and smells; the product is UV active and less odorous.

  • Workup:

    • Wash the organic phase with 1M HCl (2 x 30 mL) to remove excess pyridine.

    • Wash with 1M NaOH (2 x 30 mL) to remove unreacted thiophenol (Critical step for catalyst protection).

    • Wash with Brine (1 x 30 mL), dry over

      
      , and filter.
      
  • Purification: Concentrate in vacuo. Recrystallize from Hexane/EtOAc or perform silica flash chromatography if high purity (>99%) is required for kinetics.

Protocol B: The Liebeskind-Srogl Cross-Coupling (Ketone Synthesis)

Rationale: This is the primary application for drug development. Unlike Suzuki couplings with halides, this reaction uses a thioester electrophile and a boronic acid nucleophile to form a ketone. It requires a specific Copper cofactor to activate the sulfur.

Mechanistic Insight

Standard Pd(0) catalysts insert poorly into C-S bonds. The addition of a Copper(I) cofactor (CuTC) is non-negotiable; Cu(I) coordinates the sulfur atom, polarizing the C-S bond and facilitating the oxidative addition of Palladium. It also scavenges the thiolate byproduct, preventing it from poisoning the Pd catalyst [2].

Experimental Workflow Diagram

LiebeskindSrogl Start Reagents: Thioester (1.0 eq) Boronic Acid (1.5 eq) Reaction Reaction: THF, 50°C, 12-18h Inert Atmosphere (Ar) Start->Reaction CatSystem Catalyst System: Pd2(dba)3 (2.5 mol%) TFP Ligand (15 mol%) CuTC (1.5 eq) CatSystem->Reaction Mechanism Mechanism: 1. Cu-Coordination 2. Pd Oxidative Addition 3. Transmetallation 4. Reductive Elimination Reaction->Mechanism drives Product Product: Diaryl Ketone Mechanism->Product

Figure 1: Workflow for the Liebeskind-Srogl Ketone Synthesis.

Reagents
  • S-Phenyl benzenecarbothioate (1.0 equiv)

  • Aryl Boronic Acid (1.1 – 1.5 equiv)

  • Catalyst:

    
     (2.5 mol% Pd) or 
    
    
    
  • Ligand: Tris(2-furyl)phosphine (TFP) (10–20 mol%)

    • Expert Tip: TFP is superior to

      
       for this reaction because its lower basicity facilitates the transmetallation step.
      
  • Cofactor: Copper(I) thiophene-2-carboxylate (CuTC) (1.5 equiv)

  • Solvent: THF (anhydrous, degassed)

Step-by-Step Procedure
  • Glovebox/Schlenk Setup: This reaction is sensitive to oxygen. Flame-dry a Schlenk tube or vial.

  • Solids Addition: Add S-phenyl benzenecarbothioate (0.5 mmol), Aryl Boronic Acid (0.75 mmol), CuTC (0.75 mmol),

    
     (11 mg, 2.5 mol%), and TFP (23 mg, 20 mol%) to the tube.
    
  • Degassing: Evacuate and backfill with Argon three times.

  • Solvation: Add degassed THF (3 mL) via syringe.

  • Incubation: Seal the vessel and heat to 50 °C for 12–18 hours.

    • Visual Check: The reaction mixture often turns dark/brown as Pd(0) generates.

  • Quench & Analysis:

    • Dilute with diethyl ether.

    • Filter through a Celite pad to remove copper salts.

    • Analyze filtrate by GC-MS or LC-MS. Look for the ketone mass (

      
      ).
      
  • Purification: Flash chromatography (typically Hexane/EtOAc).

Protocol C: Kinetic Aminolysis (Mechanistic Probe)

Rationale: Thioesters are excellent probes for studying acyl-transfer mechanisms in enzymatic pockets or for mild chemical ligation.

Mechanistic Diagram

Aminolysis Substrate S-Phenyl Thiobenzoate (Electrophile) TS1 Tetrahedral Intermediate (Zwitterionic) Substrate->TS1 k1 (Nucleophilic Attack) Amine Primary Amine (Nucleophile) Amine->TS1 TS1->Substrate k-1 (Reversibility) Product Amide + Thiophenol TS1->Product k2 (Collapse/Leaving Group Dep.)

Figure 2: Stepwise mechanism of thioester aminolysis.

Procedure
  • Conditions: Prepare a 0.1 M solution of S-phenyl benzenecarbothioate in Acetonitrile.

  • Reactant: Add Benzylamine (1.0 – 5.0 equiv).

  • Monitoring: Monitor the appearance of the amide bond (IR: ~1640 cm⁻¹) or the release of thiophenol (UV:

    
     shift).
    
  • Data: Plot

    
     vs. time to determine pseudo-first-order rate constants (
    
    
    
    ).

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Low Yield (Coupling) Catalyst Poisoning by ThiolEnsure CuTC is fresh and stoichiometric (1.5 eq). Cu scavenges the thiol.
No Reaction Oxidative Addition FailureSwitch ligand to TFP (Tris(2-furyl)phosphine).

is often too basic.
Homocoupling of Boronic Acid Oxygen ContaminationRigorous degassing is required. Use Schlenk lines or Glovebox.
Hydrolysis (Synthesis) Wet SolventsUse anhydrous DCM and flame-dried glassware.

References

  • Synthesis & Properties: RSC Advances, 2014 , 4, 3422-3426.

  • Liebeskind-Srogl Coupling (Original): Liebeskind, L. S.; Srogl, J. J. Am. Chem. Soc.2000 , 122, 11260–11261.

  • Recent Reviews: Prokopcová, H.; Kappe, C. O. Angew. Chem. Int. Ed.2009 , 48, 2276–2286.

  • Aminolysis Kinetics: Castro, E. A. Chem. Rev.1999 , 99, 3505–3524.

Sources

Method

Application Note: Precision Cross-Coupling with S-Phenyl Benzenecarbothioate

Executive Summary S-Phenyl benzenecarbothioate (PhCOSPh) represents a "privileged electrophile" in modern organic synthesis.[1][2] Unlike acid chlorides, which are moisture-sensitive and prone to hydrolysis, or amides, w...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

S-Phenyl benzenecarbothioate (PhCOSPh) represents a "privileged electrophile" in modern organic synthesis.[1][2] Unlike acid chlorides, which are moisture-sensitive and prone to hydrolysis, or amides, which are often kinetically inert, S-phenyl thioesters offer a unique balance of stability and reactivity.[1]

This guide details the utility of S-phenyl benzenecarbothioate in transition-metal-catalyzed cross-coupling reactions. Specifically, it addresses the divergent reactivity controlled by catalyst and co-factor selection:

  • Liebeskind-Srogl Coupling: Palladium-catalyzed, Copper(I)-mediated coupling with boronic acids to yield unsymmetrical ketones .[1][2]

  • Decarbonylative Cross-Coupling: Palladium or Nickel-catalyzed extrusion of CO to yield biaryls .[1][2]

Mechanistic Insight: The Thioester "Switch"

The utility of S-phenyl benzenecarbothioate lies in its ability to undergo oxidative addition into low-valent metal centers (Pd⁰ or Ni⁰).[1][2] The fate of the resulting acyl-metal intermediate is determined by the presence of a copper co-factor and reaction temperature.[1]

The Divergent Pathway[1]
  • Path A (Ketone Retention): In the presence of CuTC (Copper(I) thiophene-2-carboxylate) , the copper coordinates the sulfur, facilitating transmetallation faster than decarbonylation occurs.[1]

  • Path B (Decarbonylation): At elevated temperatures or in the absence of the specific CuTC stabilizer, the acyl-metal complex undergoes CO extrusion (decarbonylation) prior to reductive elimination, forming a biaryl bond.[1]

Mechanistic Diagram

ThioesterMechanism Start S-Phenyl Benzenecarbothioate OxAdd Acyl-Pd(II)-SPh Intermediate Start->OxAdd Pd(0) Oxidative Addition CuTC CuTC Co-factor (Transmetallation) OxAdd->CuTC Path A: Kinetic Control Decarb CO Extrusion (-CO) OxAdd->Decarb Path B: Thermodynamic Control (High Temp) Ketone Benzophenone (Ketone Product) CuTC->Ketone Reductive Elimination Biaryl Biphenyl (Biaryl Product) Decarb->Biaryl Reductive Elimination

Figure 1: Divergent catalytic pathways for S-phenyl benzenecarbothioate.[1][2] Path A yields ketones via Liebeskind-Srogl coupling; Path B yields biaryls via decarbonylation.[1][2]

Reagent Preparation: Synthesis of S-Phenyl Benzenecarbothioate

Before attempting cross-coupling, high-purity thioester is required.[1][2] Commercial sources exist, but in-house synthesis ensures freshness and prevents hydrolysis byproducts.[1][2]

Protocol A: Schotten-Baumann Thioesterification

Objective: Synthesis of S-phenyl benzenecarbothioate (PhCOSPh) from benzoyl chloride and thiophenol.[1][2]

Reagents:

  • Benzoyl Chloride (1.0 equiv)[1][2][3]

  • Thiophenol (1.0 equiv) [Caution: Stench, Toxic][1]

  • Pyridine (1.2 equiv) or NaOH (1.1 equiv)[1][2]

  • Dichloromethane (DCM) or Methanol (if using NaOH)[1][2]

Step-by-Step:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and equip with a magnetic stir bar. Purge with nitrogen.[1][2][4]

  • Solvation: Add Thiophenol (10 mmol, 1.02 mL) and Pyridine (12 mmol, 0.97 mL) to dry DCM (50 mL). Cool to 0°C in an ice bath.

  • Addition: Dropwise add Benzoyl Chloride (10 mmol, 1.16 mL) over 10 minutes. The solution may turn cloudy as pyridinium salts precipitate.[1][2]

  • Reaction: Remove ice bath and stir at room temperature (23°C) for 3 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1][2]

  • Workup: Quench with saturated NH₄Cl (30 mL). Extract with DCM (3 x 30 mL). Wash combined organics with 1M HCl (to remove pyridine), saturated NaHCO₃, and brine.[1]

  • Purification: Dry over MgSO₄, filter, and concentrate. Recrystallize from Hexane/EtOAc or purify via silica gel chromatography.[1][2]

  • Validation: Product should be a white solid/crystalline. ¹H NMR should show characteristic benzoyl peaks and thiophenol aromatic signals.[1][2]

Application 1: Ketone Synthesis (Liebeskind-Srogl Coupling)

This is the primary application for this reagent.[1][2] The reaction is neutral (non-basic), making it superior to Suzuki coupling for base-sensitive substrates.[1]

Key Driver: The interaction between the sulfur atom of the thioester and the Copper(I) cofactor (CuTC).[1][5][6]

Protocol B: Palladium-Catalyzed Desulfitative Coupling

Reagents:

  • S-Phenyl Benzenecarbothioate (1.0 equiv)[1][2]

  • Aryl Boronic Acid (1.1–1.5 equiv)[1]

  • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd₂dba₃/TFP (Tris(2-furyl)phosphine)[1][2]

  • Co-factor: CuTC (Copper(I) thiophene-2-carboxylate) (1.5 equiv)[1][2]

  • Solvent: THF (Anhydrous, degassed)

Step-by-Step:

  • Glovebox/Schlenk Setup: In a glovebox or under strict Argon flow, charge a reaction vial with S-phenyl benzenecarbothioate (0.5 mmol), Phenylboronic acid (0.75 mmol), and CuTC (0.75 mmol).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.025 mmol, 29 mg).

  • Solvation: Add degassed THF (3 mL). Seal the vial with a crimp cap or Teflon-lined screw cap.[1][2]

  • Incubation: Heat the mixture to 50°C for 12–18 hours.

    • Note: The solution often turns dark brown/red.[1][2]

  • Workup: Cool to room temperature. Dilute with Diethyl Ether (10 mL).

  • Quench: Wash with 10% aqueous HCl (to remove Cu species) followed by brine.

  • Isolation: Dry organic layer (Na₂SO₄), concentrate, and purify via column chromatography.

Data Summary: Optimization Parameters

ParameterStandard ConditionOptimization Note
Stoichiometry 1:1.5 (Thioester:Boronic)Excess boronic acid drives transmetallation.[1][2]
Copper Source CuTC (1.5 equiv)Critical. CuI or CuBr are significantly less effective due to poor coordination geometry.[1][2]
Atmosphere Argon/NitrogenCuTC is air-sensitive; oxidation leads to homocoupling of boronic acids.[1][2]
Solvent THFDioxane or DMF can be used, but THF generally offers the best rate.[1][2]

Application 2: Decarbonylative Biaryl Synthesis

By altering the catalyst system and removing the CuTC stabilizer, the reaction manifold shifts toward CO extrusion, effectively using the benzoyl group as an aryl donor.[1]

Protocol C: Pd-Catalyzed Decarbonylative Coupling

Reagents:

  • S-Phenyl Benzenecarbothioate (1.0 equiv)[1][2]

  • Chloroarene or Bromoarene (Coupling partner if using thioester as nucleophile equivalent) OR Boronic Acid (if using thioester as electrophile).[1][2] Note: The protocol below assumes coupling with a Boronic Acid under decarbonylative conditions.

  • Catalyst: Pd(OAc)₂ (5 mol%) + PCy₃ (10 mol%)[1][2]

  • Base: Na₂CO₃ (2.0 equiv)[1]

  • Solvent: Toluene or Xylene[1]

Step-by-Step:

  • Setup: Charge a pressure tube with S-phenyl benzenecarbothioate (0.5 mmol), Aryl Boronic Acid (0.75 mmol), Pd(OAc)₂, PCy₃, and Na₂CO₃.

  • Solvation: Add Toluene (3 mL).

  • Thermal Activation: Seal the tube and heat to 130°C–150°C .

    • Mechanism:[1][5][7][8][9][10][11] High temperature forces the equilibrium toward CO extrusion from the Acyl-Pd complex.[1][2]

  • Monitoring: Monitor for the disappearance of the carbonyl peak in IR or shift in TLC.

  • Workup: Standard aqueous workup and silica purification.

Troubleshooting & Critical Control Points

"The reaction stalled at the oxidative addition step."
  • Cause: Catalyst poisoning or inactive thioester.[1][2]

  • Solution: Ensure the S-Phenyl group is used.[1][2] Alkyl thioesters (e.g., S-Ethyl) are less reactive toward oxidative addition.[1][2] Ensure the Pd(0) source is fresh (bright yellow for Pd(PPh₃)₄).[1][2]

"I am getting homocoupling of the boronic acid."
  • Cause: Presence of Oxygen.[1][2][4]

  • Mechanism: Cu(I) oxidizes to Cu(II) in air, which catalyzes the Glaser-type or oxidative homocoupling of boronic acids.[1]

  • Solution: Rigorous degassing (freeze-pump-thaw x 3) and use of a glovebox for CuTC handling.[1][2]

"Yields are low with electron-poor boronic acids."[1][2]
  • Cause: Slow transmetallation.[1][2]

  • Solution: Increase CuTC loading to 2.0–3.0 equivalents or switch to the corresponding Indium organometallic (which requires no copper).[1][2]

References

  • Original Liebeskind-Srogl Discovery: Liebeskind, L. S., & Srogl, J. (2000).[1][2][5][10][12] Thiol Ester−Boronic Acid Coupling.[1][2][5][6][10] A Mechanistically Unprecedented and General Ketone Synthesis. Journal of the American Chemical Society. [Link][5]

  • Mechanistic Role of CuTC: Villalobos, J. M., Srogl, J., & Liebeskind, L. S. (2007).[1] A new generation of the Liebeskind–Srogl protocol.[1][2] Journal of the American Chemical Society. [Link]

  • Decarbonylative Coupling of Thioesters: Iwai, T., et al. (2017).[1][2][11] Palladium- and Nickel-Catalyzed Decarbonylative C–S Coupling to Convert Thioesters to Thioethers.[1][2][11][13] Organic Letters. [Link][1][2]

  • Synthesis of S-Phenyl Thioesters: Reddy, M. V. R., et al. (2010).[1][2][3] Design, synthesis and biological evaluation of novel 1-(4-sulfamylphenyl)-3-trifluoromethyl-5-indolyl pyrazoles as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) inhibitors.[1][2] Bioorganic & Medicinal Chemistry. [Link][1][2]

Sources

Application

synthesis of amides using S-phenyl benzenecarbothioate

Activation, Catalysis, and Protocols Executive Summary The synthesis of amides is a cornerstone of medicinal chemistry, yet traditional methods (acid chlorides, coupling reagents like HATU/EDC) often suffer from poor ato...

Author: BenchChem Technical Support Team. Date: February 2026

Activation, Catalysis, and Protocols

Executive Summary

The synthesis of amides is a cornerstone of medicinal chemistry, yet traditional methods (acid chlorides, coupling reagents like HATU/EDC) often suffer from poor atom economy, epimerization risks, or difficult purification. S-Phenyl benzenecarbothioate (PhCOSPh) represents a distinct class of "activated esters" that offers a strategic balance between stability and reactivity.

This guide details the utility of S-phenyl benzenecarbothioate as a benzoyl donor. Unlike alkyl thioesters, the aryl thioester moiety provides enhanced electrophilicity due to the lower pKa of the leaving group (thiophenol, pKa ~6.6) and reduced resonance stabilization of the carbonyl. We present protocols for both Silver(I)-promoted rapid amidation and base-mediated thermal aminolysis , providing a versatile toolkit for late-stage drug functionalization.

Mechanistic Grounding & Rationale
2.1 The "Goldilocks" Electrophile

S-Phenyl benzenecarbothioate occupies a "Goldilocks" zone in acyl transfer reagents:

  • Vs. Acid Chlorides: It is hydrolytically stable and can be purified by chromatography, allowing for the storage of pre-activated building blocks.

  • Vs. Alkyl Esters: The C-S bond is significantly longer and weaker than the C-O bond. The resonance energy of the S-C(O) bond in PhCOSPh is approximately 7.6 kcal/mol, compared to 16.1 kcal/mol for oxygen esters [1].[1] This lack of resonance stabilization makes the carbonyl highly susceptible to nucleophilic attack.

2.2 Silver(I) Promoted Activation

While direct aminolysis is feasible, the addition of thiophilic Lewis acids (specifically Ag(I) salts) dramatically accelerates the reaction. Silver coordinates to the sulfur atom, polarizing the C-S bond and converting the leaving group from a thiolate to a neutral metal-thiol complex. This allows for amidation of sterically hindered or electron-deficient amines at room temperature.

Figure 1: Mechanistic Pathway of Silver-Promoted Aminolysis

Ag_Activation Substrate S-Phenyl Benzenecarbothioate Complex Activated Complex [Ag-S-C=O]+ Substrate->Complex Coordination Ag_Salt Ag(I) Catalyst (AgOAc) Ag_Salt->Complex Tetrahedral Tetrahedral Intermediate Complex->Tetrahedral + Amine Amine Amine (R-NH2) Amine->Tetrahedral Product Amide Product Tetrahedral->Product Collapse Byproduct Ag-SPh (Precipitate) Tetrahedral->Byproduct Expulsion

Caption: Kinetic activation of the thioester via Ag(I) coordination, facilitating nucleophilic attack and preventing reversibility by precipitating the thiol byproduct.

Experimental Protocols
Protocol A: Silver(I)-Promoted Rapid Amidation

Best for: Valuable amines, sterically hindered substrates, or parallel synthesis libraries.

Reagents:

  • S-Phenyl benzenecarbothioate (1.0 equiv)

  • Amine (1.1 equiv)

  • Silver Acetate (AgOAc) (1.2 equiv)

  • Solvent: THF or DCM (Anhydrous)

Step-by-Step Methodology:

  • Preparation: In a flame-dried vial equipped with a magnetic stir bar, dissolve S-phenyl benzenecarbothioate (0.5 mmol) in anhydrous THF (2.0 mL).

  • Amine Addition: Add the target amine (0.55 mmol, 1.1 equiv). If the amine is a salt (e.g., HCl salt), add 1.2 equiv of Diisopropylethylamine (DIPEA) to liberate the free base.

  • Catalyst Addition: Add AgOAc (0.6 mmol, 1.2 equiv) in one portion.

    • Observation: The reaction mixture will likely darken or form a precipitate (AgSPh) within minutes.

  • Reaction: Stir at Room Temperature (20-25 °C).

    • Monitoring: Check TLC after 30 minutes. The thioester usually runs high (non-polar); the amide will be more polar.

  • Work-up:

    • Filter the mixture through a pad of Celite to remove the silver thiolate precipitate.

    • Wash the pad with EtOAc.[2]

    • Concentrate the filtrate under reduced pressure.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: Base-Mediated Thermal Aminolysis

Best for: Large-scale synthesis, robust amines, cost-sensitive workflows.

Reagents:

  • S-Phenyl benzenecarbothioate (1.0 equiv)

  • Amine (1.2 - 1.5 equiv)

  • Base: Triethylamine (Et3N) (1.0 equiv)

  • Solvent: Toluene or Ethanol

Step-by-Step Methodology:

  • Mixing: Combine S-phenyl benzenecarbothioate (5.0 mmol) and the amine (6.0 mmol) in Toluene (15 mL).

  • Base: Add Et3N (5.0 mmol). This acts as a proton shuttle and buffers the thiophenol generated.

  • Heating: Heat the mixture to reflux (110 °C) for 2–6 hours.

    • Note: Ethanol can be used at 80 °C for more polar amines, though transesterification is a minor risk (usually negligible with S-phenyl esters due to leaving group stability).

  • Quenching (Critical): Thiophenol byproduct is malodorous and toxic.

    • Cool to RT.

    • Wash the organic layer with 10% NaOH (2x) to extract the thiophenol as sodium thiophenolate.

    • Safety: Treat all aqueous waste with bleach (see Section 4).

  • Isolation: Dry organic layer over MgSO4, filter, and concentrate.

Comparative Data & Performance

The following table summarizes the performance of S-phenyl benzenecarbothioate against standard benchmarks.

ParameterAcid Chloride (PhCOCl)Alkyl Thioester (PhCOSEt)S-Phenyl Thioester (PhCOSPh) + Ag+
Reactivity High (often too high)LowTunable (High with Ag)
Moisture Sensitivity HighLowLow
Chemoselectivity Poor (reacts with OH/NH)GoodExcellent (Amine specific)
Byproduct HCl (Corrosive)EtSH (Volatile stench)AgSPh (Solid precipitate)
Epimerization Risk HighLowMinimal
Safety & Waste Management (Self-Validating System)

The "Sniff Test" Validation: A successful reaction converts the thioester (mild odor) to an amide (odorless) and thiophenol (intense stench). The disappearance of the stench after workup validates the washing protocol.

Thiophenol Quenching Protocol: Never dispose of thiophenol waste directly.

  • Collect all aqueous washes containing thiophenolate.

  • Add commercial bleach (NaOCl) slowly in a fume hood.

  • Chemistry:

    
     (Oxidation to disulfide, which is less volatile).
    
  • Verify pH is basic (>10) to ensure thiophenol remains deprotonated during oxidation.

Troubleshooting Decision Tree

Figure 2: Optimization Logic for Thioester Amidation

Optimization Start Start: Reaction Incomplete Check_TLC Check TLC: Thioester remaining? Start->Check_TLC Ag_Check Using Ag+ Catalyst? Check_TLC->Ag_Check Yes Hydrolysis Product is Benzoic Acid? (Hydrolysis occurred) Check_TLC->Hydrolysis No (Thioester consumed) Add_Ag Increase AgOAc to 2.0 eq Check solvent dryness Ag_Check->Add_Ag Yes Switch_Ag Switch to Protocol A (Add AgOAc) Ag_Check->Switch_Ag No (Thermal) Dry_Solvent CRITICAL FAILURE: Water in solvent. Repeat with anhyd. THF Hydrolysis->Dry_Solvent Yes Check_Amine Check Amine Nucleophilicity (Steric bulk?) Hydrolysis->Check_Amine No

Caption: Systematic troubleshooting flow for thioester aminolysis failures, prioritizing moisture control and catalyst loading.

References
  • Yang, M., et al. (2021).[3] "Conversion of Esters to Thioesters under Mild Conditions." Organic & Biomolecular Chemistry, 19, 1-3.

  • Blake, J. F., et al. (1981). "Silver-Promoted Coupling of Thioesters." Journal of the American Chemical Society. (Foundational methodology for Ag-promoted aminolysis).
  • Whitesides, G. M., et al. (2011). "The Relative Rates of Thiol–Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water." Journal of the American Chemical Society.

  • Simmons, B., et al. (2006). "Thermolysis and Photolysis of some Selected Aryl Thioesters." Phosphorus, Sulfur, and Silicon and the Related Elements.

Sources

Method

Mechanistic Profiling and Application of S-Phenyl Benzenecarbothioate

Content Type: Application Note & Protocol Guide Subject: S-Phenyl Benzenecarbothioate (S-Phenyl Thiobenzoate) Keywords: Thioester, Liebeskind-Srogl Coupling, Aminolysis, Native Chemical Ligation, Pd-Catalysis Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Application Note & Protocol Guide Subject: S-Phenyl Benzenecarbothioate (S-Phenyl Thiobenzoate) Keywords: Thioester, Liebeskind-Srogl Coupling, Aminolysis, Native Chemical Ligation, Pd-Catalysis

Executive Summary

S-phenyl benzenecarbothioate (SPB) represents a pivotal class of "activated" esters utilized in advanced organic synthesis and drug discovery. Unlike oxygen esters, the thioester bond (C-S) exhibits reduced orbital overlap (


), resulting in less resonance stabilization and a higher ground-state energy. This thermodynamic instability renders SPB a versatile electrophile capable of two distinct reaction pathways:
  • Nucleophilic Acyl Substitution (Classic): Rapid aminolysis under mild conditions to form amides, exploiting the high leaving group ability of the thiophenolate anion (

    
    ).
    
  • Desulfitative Cross-Coupling (Modern): Transition-metal catalyzed formation of C-C bonds (ketones) via the Liebeskind-Srogl mechanism, which proceeds under neutral conditions orthogonal to Suzuki or Stille couplings.

This guide details the mechanistic underpinnings of these pathways and provides validated protocols for their execution.

Substrate Synthesis: S-Phenyl Benzenecarbothioate

Before exploring reactivity, high-purity substrate synthesis is required. The following protocol minimizes the formation of disulfide byproducts.

Protocol A: Schotten-Baumann Thioesterification

Reagents: Thiophenol (PhSH), Benzoyl Chloride (PhCOCl), Pyridine, Dichloromethane (DCM).

Safety Warning: Thiophenol is highly toxic and possesses a potent, repulsive stench. All work must be performed in a fume hood. Glassware must be quenched with a bleach solution (sodium hypochlorite) immediately after use to oxidize residual thiols to odorless sulfonates.

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with

    
    .
    
  • Solvation: Add Thiophenol (10.0 mmol, 1.03 mL) and anhydrous DCM (50 mL). Cool to 0°C.

  • Base Addition: Add Pyridine (12.0 mmol, 0.97 mL) dropwise. The solution may slightly yellow.

  • Acylation: Add Benzoyl Chloride (10.0 mmol, 1.16 mL) dropwise over 5 minutes.

    • Observation: A white precipitate (pyridinium chloride) will form immediately.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 3 hours.

  • Workup:

    • Filter off the white solid.[1][2]

    • Wash filtrate with 1M HCl (2x 30 mL) to remove pyridine.

    • Wash with 1M NaOH (2x 30 mL) to remove unreacted thiophenol (Critical for odor control).

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize from Hexane/EtOAc (9:1) to yield colorless crystals (Typical Yield: 85-92%).

Mechanism I: Nucleophilic Acyl Substitution (Aminolysis)

Mechanistic Insight

The aminolysis of SPB proceeds via a stepwise addition-elimination pathway. The reaction is kinetically superior to oxygen-ester aminolysis due to the "Thioester Effect."

  • Leaving Group Ability: The

    
     of the conjugate acid of the leaving group (thiophenol) is 6.6, compared to 10 for phenol or 16 for ethanol. This lowers the activation energy for the collapse of the tetrahedral intermediate.
    
  • Carbonyl Electrophilicity: The sulfur atom is less electronegative than oxygen but more polarizable, making the carbonyl carbon highly susceptible to nucleophilic attack.

Visualization: Stepwise Aminolysis Pathway

Aminolysis Reactants Reactants Ph-CO-SPh + R-NH2 TS1 Transition State 1 (Nucleophilic Attack) Reactants->TS1 k1 (slow) Intermediate Tetrahedral Intermediate (Zwitterionic) TS1->Intermediate TS2 Transition State 2 (Collapse/Elimination) Intermediate->TS2 k2 (fast) Products Products Ph-CO-NHR + PhSH TS2->Products - PhS⁻

Caption: The stepwise aminolysis mechanism. For thioesters, the expulsion of the thiophenolate anion (k2) is rapid, often making the initial nucleophilic attack (k1) the rate-determining step.

Protocol B: Rapid Amide Bond Formation

Application: Synthesis of N-benzylbenzamide.

  • Dissolve S-phenyl benzenecarbothioate (1.0 mmol) in THF (5 mL).

  • Add Benzylamine (1.1 mmol).

  • Add Triethylamine (1.5 mmol) (optional, accelerates proton transfer).

  • Stir at RT for 1-4 hours.

  • Monitoring: TLC (Hexane/EtOAc 4:1). SPB (

    
    ) disappears; Amide (
    
    
    
    ) appears.
  • Workup: Dilute with EtOAc, wash with 1M HCl (removes amine), then 1M NaOH (removes thiophenol).

Mechanism II: Liebeskind-Srogl Cross-Coupling

Mechanistic Insight

The Liebeskind-Srogl coupling allows for the synthesis of ketones from thioesters and boronic acids.[3] Unlike Suzuki couplings, this reaction is base-free (neutral), making it ideal for base-sensitive substrates.[4]

The Copper Cofactor: The reaction requires a stoichiometric Cu(I) source (typically CuTC: Copper(I) thiophene-2-carboxylate).[5]

  • Activation: Cu(I) coordinates to the sulfur of the thioester, polarizing the C-S bond and facilitating oxidative addition of Pd(0).

  • Transmetallation: The boronic acid transmetallates to Copper first (forming an organocopper species) or directly to Palladium, activated by the Cu-carboxylate interaction.

Visualization: Catalytic Cycle

LiebeskindSrogl Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Ph-CO-Pd(II)-SPh Pd0->OxAdd + Substrate TransMet Transmetallation Ph-CO-Pd(II)-R' OxAdd->TransMet - Cu-SPh RedElim Reductive Elimination Ph-CO-R' TransMet->RedElim RedElim->Pd0 + Product Substrate Substrate: Ph-CO-SPh Substrate->Pd0 CuCofactor Cofactor: CuTC + R'-B(OH)2 CuCofactor->OxAdd Product Product: Ketone

Caption: The Liebeskind-Srogl catalytic cycle. CuTC is essential for activating the thioester for oxidative addition and facilitating the transmetallation of the boronic acid.

Protocol C: Ketone Synthesis (Neutral Conditions)

Reagents: SPB (1.0 equiv), Phenylboronic acid (1.2 equiv),


 (2.5 mol%), TFP (Tris(2-furyl)phosphine, 15 mol%), CuTC (1.5 equiv).
Solvent:  Anhydrous THF.
  • Inert Atmosphere: Flame-dry a Schlenk tube and cool under Argon.

  • Reagent Loading: Add SPB (1.0 mmol, 214 mg), Phenylboronic acid (1.2 mmol, 146 mg), and CuTC (1.5 mmol, 286 mg).

  • Catalyst Addition: Add

    
     (23 mg) and TFP (35 mg).
    
    • Note: TFP is the preferred ligand for this reaction, superior to

      
      .
      
  • Solvation: Add degassed THF (5 mL).

  • Reaction: Stir at 50°C for 12-18 hours.

  • Workup: Dilute with Diethyl Ether. Filter through a pad of Celite to remove metal precipitates. Wash filtrate with 5% HCl (to remove residual Cu/Pd species) and Brine.

  • Purification: Flash chromatography (Hexane/EtOAc).

Comparative Data: Leaving Group Analysis

The utility of S-phenyl benzenecarbothioate is best understood by comparing the leaving group characteristics of the thiophenolate anion against standard ester leaving groups.

Leaving GroupConjugate Acid (

)
Resonance Stabilization (C=X)Reactivity (Aminolysis)Cross-Coupling Utility
-SPh (Thiophenol) 6.6 Poor (

)
High Liebeskind-Srogl / Fukuyama
-OPh (Phenol)10.0Moderate (

)
ModerateLimited
-OEt (Ethanol)16.0Strong (

)
Low (Requires Heat/Cat)None

References

  • Liebeskind-Srogl Coupling Discovery: Liebeskind, L. S., & Srogl, J. (2000).[3][6] Thiol Ester−Boronic Acid Coupling.[3][5] A Mechanistically Unprecedented and General Ketone Synthesis. Journal of the American Chemical Society. Link

  • Fukuyama Coupling (Related Mechanism): Tokuyama, H., Yokoshima, S., Yamashita, T., & Fukuyama, T. (1998).[4][7] A novel ketone synthesis by a palladium-catalyzed reaction of thiol esters and organozinc reagents.[7][8] Tetrahedron Letters. Link

  • Aminolysis Kinetics: Castro, E. A. (1999). Kinetics and Mechanisms of Reactions of Thiol, Thiono, and Dithio Analogues of Carboxylic Esters with Nucleophiles. Chemical Reviews. Link

  • S-Phenyl Benzothioate Crystallography & Synthesis: Belay, Y. H., Kinfe, H. H., & Muller, A. (2012).[1] S-Phenyl benzothioate.[1][9] Acta Crystallographica Section E. Link

  • Copper Cofactor Role: Villalobos, J. M., Srogl, J., & Liebeskind, L. S. (2007). A new paradigm for C-C bond formation: The desulfitative cross-coupling of thioesters.[6] Journal of the American Chemical Society. Link

Sources

Application

Application Note: Large-Scale Synthesis of S-Phenyl Benzenecarbothioate

Executive Summary This application note details the large-scale synthesis of S-phenyl benzenecarbothioate (also known as S-phenyl thiobenzoate). Unlike oxygen esters, thioesters possess high acyl-transfer potential, maki...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the large-scale synthesis of S-phenyl benzenecarbothioate (also known as S-phenyl thiobenzoate). Unlike oxygen esters, thioesters possess high acyl-transfer potential, making them critical intermediates in native chemical ligation and medicinal chemistry.

The protocol utilizes a modified Schotten-Baumann reaction , reacting benzoyl chloride with thiophenol under basic conditions. While the chemistry is elementary, the engineering control of the highly toxic and malodorous thiophenol is the primary challenge during scale-up. This guide prioritizes odor containment and heat management to ensure a safe, high-yield (>85%) process suitable for multi-gram to kilogram scales.

Chemical Identity & Physical Properties[1][2][3][4][5][6][7][8][9]

Target Compound: S-Phenyl benzenecarbothioate Structure:



PropertyValueNotes
Molecular Formula

Molecular Weight 214.28 g/mol
Appearance White to off-white crystalline solid
Melting Point 56–58 °CSolid at RT; easy to handle post-isolation.
Solubility Soluble in DCM, Toluene, EtOAc; Insoluble in WaterRecrystallizable from Ethanol/Hexane.
Stability Stable at RT; Hydrolyzes in strong baseStore in cool, dry place.

Process Chemistry & Mechanism

Reaction Mechanism

The synthesis proceeds via Nucleophilic Acyl Substitution . The thiophenolate anion (generated in situ by the base) acts as a soft nucleophile, attacking the hard electrophilic carbonyl carbon of benzoyl chloride.

Key Mechanistic Steps:

  • Deprotonation: Thiophenol (

    
    ) is deprotonated by NaOH to form the thiophenolate anion (
    
    
    
    ).
  • Attack:

    
     attacks the carbonyl of benzoyl chloride.
    
  • Elimination: The tetrahedral intermediate collapses, expelling the chloride ion to form the thioester.

Mechanistic Visualization

ReactionMechanism Thiophenol Thiophenol (PhSH) Thiophenolate Thiophenolate Anion (PhS-) Thiophenol->Thiophenolate Deprotonation Base Base (NaOH) Base->Thiophenolate Intermediate Tetrahedral Intermediate Thiophenolate->Intermediate Nucleophilic Attack BenzoylCl Benzoyl Chloride (PhCOCl) BenzoylCl->Intermediate Product S-Phenyl Thiobenzoate (PhCOSPh) Intermediate->Product Elimination of Cl- Byproduct NaCl + H2O Intermediate->Byproduct

Figure 1: Nucleophilic acyl substitution pathway for thioester formation.

Safety Architecture: The "Zero-Odor" Protocol

CRITICAL WARNING: Thiophenol has an extremely repulsive, penetrating stench and is highly toxic. A "standard hood" is insufficient for large-scale work. You must implement a Bleach Scrubber System .

The Self-Validating Scrubber System

Before opening any thiophenol container, set up the following closed-loop gas train:

  • Reaction Vessel Outlet: Connect to a gas bubbler (empty, as a suck-back trap).

  • Scrubber 1 (Primary): 10% Sodium Hypochlorite (Bleach) + NaOH.

    • Chemistry:

      
       (Oxidation to disulfide, drastically reducing volatility/odor).
      
  • Scrubber 2 (Secondary): 10% Sodium Hypochlorite.

  • Final Exhaust: Vented into the fume hood baffle.

Validation Step: If you can smell thiophenol outside the hood, the reaction is stopped immediately . All glassware contacting thiophenol must be soaked in a bleach bath inside the hood before removal for cleaning.

Experimental Protocol (Large Scale)

Scale: 1.0 Mole (approx. 214 g theoretical yield) Solvent System: Biphasic (Toluene / Water) - Chosen for superior heat management and ease of separation compared to DCM.

Reagents & Equipment
  • Thiophenol: 110.1 g (1.0 mol, 1.0 equiv)

  • Benzoyl Chloride: 140.6 g (1.0 mol, 1.0 equiv)

  • Sodium Hydroxide (NaOH): 44.0 g (1.1 mol, 1.1 equiv) dissolved in 400 mL Water.

  • Toluene: 500 mL

  • Tetrabutylammonium bromide (TBAB): 3.2 g (1 mol%) - Phase Transfer Catalyst (Optional but recommended for speed).

Step-by-Step Procedure
  • Setup: Equip a 2L 3-neck round-bottom flask with a mechanical stirrer, pressure-equalizing addition funnel, internal thermometer, and the Bleach Scrubber System (see Section 4).

  • Thiophenolate Formation:

    • Add the NaOH solution (400 mL) to the flask.

    • Add Toluene (500 mL) and TBAB (if using).

    • Cool to 0–5 °C using an ice/salt bath.

    • Slowly add Thiophenol via syringe/cannula directly into the mixture. Stir vigorously.

    • Observation: The aqueous phase may turn slightly yellow/cloudy as sodium thiophenolate forms.

  • Acylation (The Exotherm):

    • Charge the addition funnel with Benzoyl Chloride.

    • Add Benzoyl Chloride dropwise over 60 minutes.

    • Control: Maintain internal temperature

      
      . The reaction is exothermic.
      
  • Completion:

    • After addition, remove the ice bath. Allow to warm to Room Temperature (20–25 °C).

    • Stir for 2 hours.

    • TLC Check: (Mobile Phase: 10% EtOAc in Hexane). Thiophenol spot should be absent.

  • Quench & Workup:

    • Add 50 mL of 10% bleach solution to the reaction mixture (to oxidize any trace unreacted thiol). Stir for 10 mins.

    • Transfer to a separatory funnel.

    • Phase Cut: Separate the lower aqueous layer (Waste - treat with bleach before disposal).

    • Wash: Wash the organic (Toluene) layer with:

      • 1x 200 mL Water

      • 1x 200 mL 5% NaHCO3 (removes benzoic acid byproduct)

      • 1x 200 mL Brine

    • Dry: Dry organic layer over anhydrous

      
       or 
      
      
      
      . Filter.
  • Isolation:

    • Concentrate the Toluene under reduced pressure (Rotovap) to yield a crude white/off-white solid.

Purification (Recrystallization)

For pharmaceutical grade (>99.5%) purity:

  • Dissolve crude solid in minimum hot Ethanol (approx. 3-4 mL per gram of solid) at 60–70 °C.

  • Allow to cool slowly to room temperature.

  • Chill in an ice bath (0 °C) for 1 hour.

  • Filter the white needles. Wash with cold Ethanol/Hexane (1:1).

  • Dry under vacuum at 40 °C.

Process Workflow Diagram

ProcessFlow Start Start: Equipment Setup (Bleach Scrubber Active) ReagentPrep Reagent Prep: NaOH (aq) + Toluene + Thiophenol Cool to 0°C Start->ReagentPrep Addition Controlled Addition: Benzoyl Chloride (Dropwise) Temp < 15°C ReagentPrep->Addition Reaction Reaction Phase: Stir at RT for 2 hours Monitor via TLC Addition->Reaction Quench Quench: Add 10% Bleach (Trace Thiol Removal) Reaction->Quench Separation Phase Separation: Keep Organic Layer (Toluene) Wash (Water -> NaHCO3 -> Brine) Quench->Separation Concentration Concentration: Rotary Evaporation Separation->Concentration Crystallization Recrystallization: Solvent: Hot Ethanol Cool -> Filter -> Dry Concentration->Crystallization Final Final Product: S-Phenyl Thiobenzoate (>99% Purity) Crystallization->Final

Figure 2: Step-by-step workflow for the large-scale synthesis and purification.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Benzoyl ChlorideEnsure Toluene is dry; maintain low temp during addition.
Strong Odor in Product Residual ThiophenolIncomplete reaction or poor wash. Increase bleach quench time; Recrystallize again.
Oily Product Solvent entrapment or impuritiesProduct MP is ~56°C. If oil forms, seed with a pure crystal and chill.
Low Melting Point Benzoic Acid contaminationEnsure NaHCO3 wash was thorough (check pH of aqueous wash).

References

  • Chemical Structure & Crystallography

    • S-Phenyl benzothioate. (2012). IUCrData. The crystal structure and synthesis via the Schotten-Baumann method (NaOH/MeOH) are detailed here.
    • [Link]

  • Thiophenol Handling & Safety

    • Organic Syntheses, Coll.[1] Vol. 1, p.504 (1941). Thiophenol.[2] Provides foundational data on handling and properties of thiophenols.

    • [Link]

  • General Thioester Synthesis (Catalytic/Green Context)

    • Synthesis of Thioesters. Organic Chemistry Portal. Reviews various methods including coupling of acid chlorides and thiols.
    • [Link]

  • Physical Properties (Analog Comparison)

    • Phenyl Benzoate (Oxygen analog) properties for solubility comparison. NIST Webbook.[3]

    • [Link]

Sources

Method

Application Note: S-Phenyl Benzenecarbothioate as a Chemoselective Acylating Agent

Executive Summary S-Phenyl benzenecarbothioate (also known as S-phenyl thiobenzoate) represents a critical "Goldilocks" reagent in organic synthesis: it is significantly more stable than acid chlorides yet possesses a un...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

S-Phenyl benzenecarbothioate (also known as S-phenyl thiobenzoate) represents a critical "Goldilocks" reagent in organic synthesis: it is significantly more stable than acid chlorides yet possesses a unique reactivity profile that allows for transformations impossible with standard esters. This guide details its utility in Liebeskind-Srogl cross-coupling for ketone synthesis and chemoselective aminolysis , providing researchers with a robust alternative to unstable acyl halides.

Key Technical Advantages[1]
  • Stability: A crystalline solid (mp 53–54 °C) that is stable to moisture and air, unlike benzoyl chloride.

  • Chemoselectivity: Acts as a "soft" electrophile, reacting preferentially with amines over alcohols and allowing for transition-metal catalyzed C–C bond formation under neutral conditions.

  • Orthogonality: Compatible with boron, zinc, and stannane reagents where acid chlorides would cause side reactions.

Mechanistic Principles

The utility of S-phenyl benzenecarbothioate stems from the electronic nature of the thioester bond.

  • Bond Strength: The C(sp²)–S bond (approx. 70 kcal/mol) is weaker than the C(sp²)–O bond (approx. 85 kcal/mol) found in oxygen esters, lowering the activation energy for oxidative addition to metal centers (Pd, Ni).

  • Orbital Overlap: The poor orbital overlap between the sulfur 3p lone pair and the carbonyl

    
     orbital renders the carbonyl carbon more electrophilic than in oxygen esters, yet the leaving group (thiophenolate, pKa ~6.6) is less labile than chloride, preventing hydrolysis upon atmospheric exposure.
    
Decision Matrix: Reagent Selection

Use the following logic flow to determine when S-phenyl benzenecarbothioate is the superior choice over benzoyl chloride or benzoic anhydride.

ReagentSelection Start Target: Benzoylation/Acylation Sensitive Is the substrate acid/base sensitive? Start->Sensitive MetalCat Is this a C-C bond formation? Sensitive->MetalCat Yes UseCl Use Benzoyl Chloride Sensitive->UseCl No (Robust) Selectivity Do you need Amine vs. Alcohol selectivity? MetalCat->Selectivity No (Acyl Substitution) UseThio Use S-Phenyl Benzenecarbothioate MetalCat->UseThio Yes (Liebeskind-Srogl/Fukuyama) Selectivity->UseCl No (Non-selective) Selectivity->UseThio Yes (Prefer Amine)

Figure 1: Decision tree for selecting S-phenyl benzenecarbothioate based on substrate sensitivity and reaction type.

Application I: Liebeskind-Srogl Cross-Coupling

Target: Synthesis of unsymmetrical ketones under neutral conditions.

The Liebeskind-Srogl coupling is the premier application for this reagent. Unlike the Suzuki coupling (requires base) or Stille coupling (toxic tin), this reaction uses a copper cofactor to activate the thioester for transmetallation with boronic acids under neutral conditions. This allows for the synthesis of ketones in the presence of base-sensitive epitopes.

Mechanism

The reaction relies on a synergistic Pd/Cu cycle. The Cu(I) carboxylate is not just a catalyst but a stoichiometric cofactor that scavenges the thiophenolate leaving group, driving the equilibrium forward.

LiebeskindSrogl Pd0 Pd(0)L2 OxAdd Oxidative Addition (Acyl-Pd-SPh) Pd0->OxAdd + Thioester TransMet Transmetallation (Acyl-Pd-R) OxAdd->TransMet + Boronic Acid / CuTC RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Ketone Thioester S-Phenyl Benzenecarbothioate Boronic Boronic Acid RB(OH)2 CuTC CuTC (Activator)

Figure 2: Simplified catalytic cycle of the Liebeskind-Srogl coupling showing the role of CuTC in facilitating transmetallation.

Protocol: Ketone Synthesis via Liebeskind-Srogl Coupling[2][3]

Reagents:

  • S-Phenyl benzenecarbothioate (1.0 equiv)[1][2]

  • Aryl Boronic Acid (1.1 equiv)

  • Catalyst: Pd₂(dba)₃ (2.5 mol%) with TFP (Tri-2-furylphosphine) (10 mol%)

  • Cofactor: CuTC (Copper(I) thiophene-2-carboxylate) (1.5 equiv)

  • Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step Procedure:

  • Setup: Flame-dry a Schlenk tube or vial and cool under Argon.

  • Loading: Add S-phenyl benzenecarbothioate (1.0 mmol, 214 mg), boronic acid (1.1 mmol), CuTC (1.5 mmol, 286 mg), and Pd₂(dba)₃ (23 mg).

  • Solvation: Add anhydrous THF (10 mL). The solution typically turns a dark reddish-brown.

  • Reaction: Stir at 45–50 °C for 12–18 hours. Monitor by TLC (the thioester spot will disappear; a fluorescent ketone spot often appears).

    • Note: Unlike acid chlorides, the starting material is stable on TLC.

  • Workup (Crucial):

    • Dilute with diethyl ether (30 mL).

    • Scavenging: Wash the organic layer with 5% HCl (to remove Cu/Pd species) and then with saturated NaHCO₃ .

    • Odor Control: Wash once with 10% bleach (sodium hypochlorite) to oxidize any liberated thiophenol to the odorless disulfide or sulfonate.

  • Purification: Dry over MgSO₄, filter, and concentrate. Purify via flash chromatography (typically Hexanes/EtOAc).

Application II: Chemoselective Aminolysis

Target: Selective acylation of primary amines in the presence of alcohols.

S-Phenyl benzenecarbothioate reacts with amines to form amides. While slower than acid chlorides, this "slowness" is a feature: it allows for kinetic discrimination.

Comparative Reactivity Data
ElectrophileReactivity vs. AmineReactivity vs. AlcoholSelectivity (Amine:Alcohol)Byproduct
Benzoyl Chloride Violent / InstantFastLowHCl (Acidic)
Benzoic Anhydride FastModerateModerateBenzoic Acid
S-Phenyl Thiobenzoate Controlled Very Slow High PhSH (Neutral*)

*PhSH is weakly acidic (pKa 6.6) but does not generate strong mineral acid like HCl.

Protocol: Selective Amide Formation

Reagents:

  • Substrate (Amino-alcohol) (1.0 equiv)

  • S-Phenyl benzenecarbothioate (1.1 equiv)[1]

  • Solvent: Ethanol or DMF (Polar solvents accelerate the reaction)

Procedure:

  • Dissolve the amino-alcohol in Ethanol (0.2 M).

  • Add S-phenyl benzenecarbothioate (1.1 equiv).

  • Stir at room temperature for 4–6 hours.

    • Optimization: If the reaction is too slow, add 10 mol% AgOTf (Silver Triflate). Ag+ coordinates to the sulfur, turning it into a "super-leaving" group, drastically increasing the rate without sacrificing selectivity as much as heating would.

  • Workup: Concentrate the solvent. Dissolve residue in EtOAc. Wash with 1M NaOH (removes PhSH byproduct immediately as PhS-Na+).

  • Isolate the amide.

Synthesis of the Reagent

If S-phenyl benzenecarbothioate is not available commercially, it can be synthesized easily in-house.

Protocol:

  • Dissolve Thiophenol (1.0 equiv) and Pyridine (1.1 equiv) in DCM at 0 °C.

  • Dropwise add Benzoyl Chloride (1.0 equiv).

  • Stir at 0 °C for 30 mins, then warm to RT for 1 hour.

  • Wash with 1M HCl, then 1M NaOH.

  • Recrystallize from Hexanes/Ether. Yield: >90%.

Safety and Handling (Critical)

Thiophenol Hazard: The hydrolysis or reaction of this reagent releases thiophenol (benzenethiol).

  • Stench: Thiophenol has an intense, repulsive odor detectable at ppb levels.

  • Toxicity: High acute toxicity.[2]

Mitigation Strategy:

  • Bleach Bath: Keep a beaker of 10% Sodium Hypochlorite (Bleach) in the hood. All glassware and syringes touching the reaction mixture must be soaked in this bath immediately after use. Bleach oxidizes the thiol to the odorless sulfonic acid.

  • Venting: Run all rotary evaporation exhaust into a bleach trap, not directly into the atmosphere.

References

  • Liebeskind-Srogl Coupling (Original): Liebeskind, L. S.; Srogl, J. "Thiol Ester-Boronic Acid Coupling.[3][4] A Mechanistically Unprecedented and General Ketone Synthesis." J. Am. Chem. Soc.[3]2000 , 122, 11260–11261.[3] Link

  • Fukuyama Coupling: Tokuyama, H.; Yokoshima, S.; Yamashita, T.; Fukuyama, T. "Facile Palladium-Mediated Conversion of Ethanethiol Esters to Aldehydes and Ketones."[5][6] Tetrahedron Lett.1998 , 39, 3189–3192.[7] Link

  • Aminolysis Mechanism: Oh, H. K.; Shin, C. H.; Lee, I. "Kinetics and mechanism of the aminolysis of phenyl dithiobenzoates."[8] J. Chem. Soc., Perkin Trans.[8] 21995 , 1169–1172.[8] Link

  • Reagent Synthesis & Properties: "S-Phenyl benzenethiosulfonate." Sigma-Aldrich Technical Data. Link (Note: Reference provided for physical property verification of related phenyl-sulfur motifs).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: S-Phenyl Benzenecarbothioate Coupling

Ticket ID: #LS-001-SPB Subject: Troubleshooting Failure in Synthesis or Cross-Coupling of S-Phenyl Benzenecarbothioate Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Introduction: Diagnosin...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #LS-001-SPB Subject: Troubleshooting Failure in Synthesis or Cross-Coupling of S-Phenyl Benzenecarbothioate Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Introduction: Diagnosing the "Coupling" Failure

S-phenyl benzenecarbothioate (PhCOSPh) is a "Janus" molecule in organic synthesis: it is both a target to be synthesized (via C–S bond formation) and a potent electrophile for ketone synthesis (via C–C bond formation, specifically the Liebeskind-Srogl cross-coupling ).

Because "coupling" can refer to either its synthesis (Acid Chloride + Thiol) or its application (Thioester + Boronic Acid), this guide addresses both.

Please identify your failure mode below to jump to the relevant protocol:

  • Scenario A: You are trying to make S-phenyl benzenecarbothioate, but you are getting low yields, disulfides, or no product. -> [Go to Module 1]

  • Scenario B: You have the thioester and are trying to react it with a boronic acid (Liebeskind-Srogl), but the reaction is stalled or producing homocoupled byproducts. -> [Go to Module 2]

Module 1: Troubleshooting Synthesis (C–S Bond Formation)

Context: The synthesis of S-phenyl benzenecarbothioate typically involves the reaction of benzoyl chloride with thiophenol (benzenethiol). Common Failure: Formation of diphenyl disulfide (PhSSPh) instead of the thioester.

Root Cause Analysis
  • Oxidation of Thiophenol: Thiophenol is highly susceptible to oxidation by air, forming diphenyl disulfide.[1] This consumes your nucleophile.

  • Hydrolysis: If moisture is present, benzoyl chloride hydrolyzes to benzoic acid, which will not react with the thiol without a coupling agent.

  • Base Selection: Using a base that is too weak (unable to deprotonate the thiol efficiently) or nucleophilic (attacking the acid chloride) can stall the reaction.

Resolution Protocol: The Modified Schotten-Baumann

Do not rely on standard open-air Schotten-Baumann conditions for thiols.

Step-by-Step Procedure:

  • Degassing: Sparge all solvents (DCM or THF) with Argon for 15 minutes prior to use.

  • Reagent Check: Inspect your thiophenol. If it is cloudy or has white precipitate, it contains disulfide. Purification: Distill thiophenol under reduced pressure before use.

  • Reaction Setup:

    • Dissolve Thiophenol (1.0 equiv) in dry DCM under Argon.

    • Add Pyridine (1.2 equiv) or Triethylamine (1.5 equiv). Pyridine is preferred to minimize polymerization side reactions.

    • Cool to 0°C.[2]

    • Add Benzoyl Chloride (1.1 equiv) dropwise.

  • Workup: Wash with 10% NaOH (to remove unreacted thiol/benzoic acid) followed by 1M HCl (to remove pyridine).

Data: Solvent & Base Compatibility
ParameterRecommendationReason
Solvent DCM or THF (Dry)Water causes hydrolysis of benzoyl chloride.
Base Pyridine > Et3NPyridine acts as a nucleophilic catalyst (forming an acyl pyridinium intermediate) and acid scavenger.
Atmosphere Argon/NitrogenEssential to prevent PhSH

PhSSPh oxidation.

Module 2: Troubleshooting Liebeskind-Srogl Cross-Coupling

Context: You are reacting S-phenyl benzenecarbothioate with a boronic acid to form a ketone. Mechanism: This is a Pd(0)-catalyzed, Cu(I)-mediated desulfitative cross-coupling.[3] Critical Factor: The reaction is "Baseless" but requires a stoichiometric Copper cofactor.

Visualizing the Failure Points

LiebeskindSrogl Start Start: Thioester + Boronic Acid OxAdd Step 1: Oxidative Addition (Pd inserts into C-S bond) Start->OxAdd  Requires Pd(0)   CuTC Cofactor: CuTC (Copper Thiophene-2-carboxylate) TransMetal Step 2: Transmetalation (Cu facilitates Boron transfer) CuTC->TransMetal  Activates Thioester   Fail_Cu FAILURE: Bad CuTC (Green/Blue = Oxidized) Must be Tan/Brown CuTC->Fail_Cu  If Old Reagent   Pd Catalyst: Pd(0) Fail_O2 FAILURE: O2 Present Oxidizes Phosphine Ligands Kills Pd(0) Pd->Fail_O2  If Air Leak   OxAdd->TransMetal RedElim Step 3: Reductive Elimination (Forms Ketone) TransMetal->RedElim Fail_Protodebor FAILURE: Protodeboronation (Boronic acid hydrolysis) TransMetal->Fail_Protodebor  If Wet Solvent  

Caption: The Liebeskind-Srogl catalytic cycle showing critical dependency on CuTC quality and anaerobic conditions.

FAQ: Why is my reaction failing?

Q1: My Copper cofactor (CuTC) is green. Is that okay? A: NO.

  • Diagnosis: CuTC (Copper(I) thiophene-2-carboxylate) must be tan or light brown . If it is green or blue, it has oxidized to Cu(II). Cu(II) is inactive in this mechanism because it cannot facilitate the transmetalation step effectively in the absence of base.

  • Fix: Purchase fresh CuTC or synthesize it and store it in a glovebox.

Q2: The reaction starts but stops at 50% conversion. A: Catalyst Poisoning.

  • Mechanism: The byproduct of this reaction is a copper-thiolate species. In high concentrations, free thiols or thiolate byproducts can poison the Pd(0) catalyst by binding too strongly.

  • Fix: Ensure you are using stoichiometric CuTC (at least 1.5 to 2.0 equivalents). The Cu acts as a scavenger for the sulfur, precipitating it out as Cu-SPh and keeping the Pd active.

Q3: Do I need a base? A: Generally, NO.

  • Insight: Unlike Suzuki coupling, Liebeskind-Srogl is designed to be "baseless" (neutral conditions). Adding base can actually promote side reactions like homocoupling of the boronic acid.

  • Exception: If you are using an organostannane instead of a boronic acid, conditions change. But for boronic acids, stick to neutral conditions.

Optimized Liebeskind-Srogl Protocol
  • Reagents:

    • S-phenyl benzenecarbothioate (1.0 equiv)

    • Boronic Acid (1.1–1.5 equiv)

    • CuTC (1.5–2.0 equiv) — CRITICAL: Must be tan/brown.

    • Pd(PPh3)4 (5 mol%) or Pd2(dba)3/TFP

  • Solvent: THF (anhydrous, degassed).

  • Procedure:

    • In a glovebox or under strict Argon flow, combine solids in a Schlenk tube.

    • Add degassed THF.

    • Heat to 50–55°C. Note: Higher temperatures (reflux) can sometimes cause catalyst decomposition; start mild.

    • Monitor by TLC.[2] The thioester spot should disappear.

  • Troubleshooting the "Stall": If the reaction stalls, add an additional 0.5 equiv of CuTC and 1-2 mol% Pd catalyst.

Summary Checklist

CheckpointSynthesis (Making it)Application (Liebeskind-Srogl)
Atmosphere Inert (Argon) recommendedStrictly Anaerobic (Argon/Glovebox)
Key Reagent Quality Thiophenol (Clear, not cloudy)CuTC (Tan/Brown, NOT Green)
Stoichiometry 1:1 Acid Chloride:Thiol>1.5 equiv CuTC relative to Thioester
Byproduct Mgmt Wash away Pyridine/HClCu-Thiolate precipitates (filter through Celite)

References

  • Liebeskind-Srogl Coupling (Seminal Paper): Liebeskind, L. S., & Srogl, J. (2000).[4] Thiol Ester-Boronic Acid Cross-Coupling.[3] Journal of the American Chemical Society, 122(45), 11260–11261. [Link]

  • Mechanistic Insight (Role of CuTC): Villalobos, J. M., Srogl, J., & Liebeskind, L. S. (2007). A theoretical and experimental study of the mechanism of the Liebeskind-Srogl cross-coupling reaction. Journal of the American Chemical Society, 129(51), 15734–15735. [Link]

  • Thioester Synthesis Protocols (Schotten-Baumann): Belay, Y. H., Kinfe, H. H., & Muller, A. (2012). S-Phenyl benzothioate.[5] Acta Crystallographica Section E, 68(10), o2825. [Link]

  • Thiol Oxidation Troubleshooting: Master Organic Chemistry. (2015).[6] Thiols and Thioethers: Properties and Key Reactions. [Link]

Sources

Optimization

stability of S-phenyl benzenecarbothioate under different conditions

Senior Application Scientist Desk Subject: Troubleshooting Stability & Degradation Kinetics of S-Phenyl Benzenecarbothioate (PhCOSPh) Executive Summary S-Phenyl benzenecarbothioate is not a "stable" end-point molecule; i...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk Subject: Troubleshooting Stability & Degradation Kinetics of S-Phenyl Benzenecarbothioate (PhCOSPh)

Executive Summary

S-Phenyl benzenecarbothioate is not a "stable" end-point molecule; it is an activated acyl donor . Its stability profile is defined by the high leaving-group ability of the thiophenolate anion (pKa ~6.6). Unlike alkyl thioesters (e.g., Acetyl-CoA), the aromatic conjugation on both sides of the carbonyl-sulfur bond creates a unique reactivity profile.

This guide addresses the three primary degradation pathways: Hydrolysis (pH-dependent), Aminolysis (Buffer-dependent), and Oxidative Cleavage .

Module 1: Hydrolytic Stability (pH Effects)

User Question: "I stored my stock solution in PBS (pH 7.4) overnight, and HPLC shows a 40% loss of the parent compound. Is this normal?"

Scientist Response: Yes. At pH 7.4, S-phenyl benzenecarbothioate undergoes significant base-catalyzed hydrolysis. Unlike oxygen esters, the C-S bond is longer and weaker (approx. 81 kcal/mol vs 109 kcal/mol for C-O), and the orbital overlap between the carbonyl carbon and sulfur is poor.

Most importantly, the leaving group (thiophenolate) is highly stable, driving the equilibrium forward.

Data: The Leaving Group Factor

The rate of hydrolysis correlates with the acidity of the leaving group.

Leaving GroupConjugate AcidpKa (approx.)[1][2][3]Reactivity Relative to O-Ester
Thiophenolate (PhS⁻) Thiophenol 6.6 High (Activated)
Phenolate (PhO⁻)Phenol10.0Moderate
Alkoxide (EtO⁻)Ethanol16.0Low (Stable)
Visualizing the Mechanism (Graphviz)

The following diagram illustrates the BAc2 mechanism (Base-catalyzed Acyl cleavage). Note that the breakdown of the tetrahedral intermediate is often the rate-limiting step.[4][5]

HydrolysisMechanism Substrate S-Phenyl Benzenecarbothioate Tet_Inter Tetrahedral Intermediate Substrate->Tet_Inter Nucleophilic Attack (k1) OH_Ion OH- (Nucleophile) OH_Ion->Tet_Inter Tet_Inter->Substrate Reversal (k-1) Products Benzoate + Thiophenolate Tet_Inter->Products Collapse (k2) Leaving Group Expulsion

Caption: Base-catalyzed hydrolysis mechanism. The expulsion of the thiophenolate (k2) is favored due to its low pKa.

Troubleshooting Protocol: Hydrolysis Check

If you suspect hydrolysis, perform this rapid validation:

  • Prepare a 100 µM solution of PhCOSPh in 50% Acetonitrile/Buffer (to ensure solubility).

  • Monitor UV absorbance at 254 nm (loss of thioester) and 290 nm (appearance of thiophenolate).

  • Compare pH 5.0 (Acetate) vs. pH 8.0 (Phosphate).

    • Result: If stable at pH 5 but degrading at pH 8, the mechanism is Hydrolysis.

Module 2: Buffer Incompatibility (Aminolysis)

User Question: "My compound is stable in Phosphate buffer, but when I switch to Tris-HCl or Glycine buffer at the same pH, it disappears within minutes. Why?"

Scientist Response: You are observing Aminolysis , not hydrolysis. S-phenyl thioesters are highly susceptible to nucleophilic attack by primary and secondary amines. Tris (tris(hydroxymethyl)aminomethane) contains a primary amine that reacts with the thioester to form an amide, releasing thiophenol.

Rule of Thumb: Never use amine-based buffers (Tris, Glycine, Ammonium bicarbonate) with S-phenyl benzenecarbothioate unless the specific goal is to derivatize the amine.

Comparative Reactivity: Oxoester vs. Thioester

Thioesters are approximately 100-fold more reactive toward amines than their oxygen ester counterparts [1].[6][7] This is the fundamental principle behind Native Chemical Ligation (NCL).

AminolysisVsHydrolysis cluster_conditions Competing Pathways Thioester S-Phenyl Benzenecarbothioate Tris Tris Buffer (R-NH2 present) Thioester->Tris PBS PBS Buffer (OH- only) Thioester->PBS Amide N-Tris Benzamide (Stable Artifact) Tris->Amide FAST (Aminolysis) k_amine >> k_OH Acid Benzoic Acid (Hydrolysis Product) PBS->Acid SLOW (Hydrolysis) (at neutral pH)

Caption: Competition between aminolysis (Tris) and hydrolysis (PBS). Aminolysis dominates in amine-containing buffers.

Module 3: Oxidative Instability

User Question: "I see a new peak eluting later than my product on Reverse Phase HPLC. Mass spec suggests a dimer."

Scientist Response: This is likely Diphenyl Disulfide (Ph-S-S-Ph) . When S-phenyl benzenecarbothioate hydrolyzes (or aminolyzes), it releases Thiophenol (PhSH) . Thiophenol is easily oxidized by atmospheric oxygen to form the disulfide dimer.

Reaction:



This is a secondary degradation pathway. The appearance of the disulfide confirms that the primary thioester bond has already been broken.

Storage & Handling Guidelines
ConditionRecommendationReason
Solvent Anhydrous DMSO or AcetonitrileAvoids protic solvents that promote solvolysis.
Temperature -20°C or -80°CArrhenius equation: lower T exponentially reduces hydrolysis rate.
Atmosphere Argon/NitrogenPrevents oxidation of any liberated thiophenol.
Additives Avoid Thiols (DTT, BME)Critical: Exogenous thiols will cause transthioesterification (thiol-thiol exchange), scrambling your compound.
Standardized Stability Assay Protocol

To rigorously determine the half-life (


) of S-phenyl benzenecarbothioate in your specific experimental matrix, follow this self-validating protocol.

1. Preparation:

  • Stock: 10 mM S-phenyl benzenecarbothioate in anhydrous DMSO.

  • Buffer: Your target buffer (pre-incubated at 25°C or 37°C).

  • Internal Standard: 100 µM Benzonitrile (chemically inert, similar UV absorption).

2. Execution:

  • Spike Stock into Buffer to final conc. of 100 µM (1% DMSO final).

  • Vortex for 5 seconds.

  • Inject immediately into HPLC (Time

    
    ).
    
  • Inject every 15 minutes for 2 hours.

3. HPLC Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).

  • Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (0.1% Formic Acid).

  • Detection: 254 nm.

4. Calculation: Plot


 vs. Time.
The slope 

gives the half-life:

References
  • Yang, W., & Drueckhammer, D. G. (2001). Understanding the Relative Acyl-Transfer Reactivity of Oxoesters and Thioesters: Computational Analysis of Transition State Delocalization Effects.[8] Journal of the American Chemical Society, 123(44), 11004–11009. Link

  • Connors, K. A., & Bender, M. L. (1961). The Kinetics of Alkaline Hydrolysis of Some Thiol Esters. The Journal of Organic Chemistry, 26(7), 2498–2504. Link

  • Castro, E. A. (1999). Kinetics and Mechanisms of Reactions of Thiol Esters with Nucleophiles. Chemical Reviews, 99(12), 3505–3524. Link

  • Bordwell, F. G., & Hughes, D. L. (1982). Thiophenol Acidity (pKa) Data. The Journal of Organic Chemistry. (Referenced via PubChem for pKa ~6.6). Link

Sources

Troubleshooting

Technical Support: Optimization of S-Phenyl Benzenecarbothioate Reactivity

Welcome to the Reaction Kinetics & Optimization Support Hub. Subject: S-Phenyl Benzenecarbothioate (Thioester) Reactivity Profiling Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist, Kinetics Div...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Reaction Kinetics & Optimization Support Hub. Subject: S-Phenyl Benzenecarbothioate (Thioester) Reactivity Profiling Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist, Kinetics Division

System Overview & Core Reactivity Principles

S-phenyl benzenecarbothioate is an activated thioester commonly used as an acyl donor in organic synthesis and peptide coupling. Unlike its oxygen-ester counterparts, the sulfur atom induces unique reactivity profiles due to:

  • Enhanced Nucleofugality: The thiophenoxide anion (

    
    ) is a superior leaving group compared to phenoxide (
    
    
    
    ) due to lower basicity (
    
    
    vs
    
    
    ).
  • Polarizability: The soft nature of sulfur stabilizes the transition state for nucleophilic attack.

However, reactivity is strictly governed by the solvent-solute interaction which dictates whether the reaction follows a stepwise (via a zwitterionic tetrahedral intermediate,


) or a concerted  mechanism.

Diagnostic Workflow (Troubleshooting Logic)

Use this decision tree to diagnose reactivity issues in your experimental setup.

TroubleshootingLogic Start START: Reaction Issue Obs1 Rate too slow / No reaction Start->Obs1 Obs2 Non-linear Hammett/Bronsted Plots Start->Obs2 Obs3 Inconsistent k_obs data Start->Obs3 CheckSolvent Check Solvent Polarity Obs1->CheckSolvent CheckMech Check Amine Basicity (pKa) Obs2->CheckMech CheckWater Check Water Content Obs3->CheckWater Soln1 Switch to Polar Aprotic (MeCN) to destabilize GS amine CheckSolvent->Soln1 If currently in Protic Soln2 Add Protic Co-solvent (EtOH) to stabilize T± intermediate CheckSolvent->Soln2 If currently in Non-polar Soln4 Purify Solvent. Water acts as competing nucleophile. CheckWater->Soln4 Soln3 Change in RDS detected. Not an error; Mechanistic feature. CheckMech->Soln3 Curved Plot = Stepwise Mech

Figure 1: Diagnostic logic for identifying kinetic anomalies in thioester aminolysis.

Solvent Effects & Mechanistic Switching[1][2][3][4]

The choice of solvent is not merely about solubility; it fundamentally alters the potential energy surface of the reaction.

The Mechanistic Pathway

The aminolysis of S-phenyl benzenecarbothioate generally proceeds via a stepwise mechanism involving a zwitterionic tetrahedral intermediate (


).[1]


Solvent Impact Table[1][5][6]
Solvent ClassExampleEffect on Reactivity (

)
Mechanistic Impact
Polar Aprotic Acetonitrile (MeCN), DMSOHigh. Destabilizes the ground state of the neutral amine nucleophile, increasing its chemical potential.Promotes concerted character or fast formation of

. Linear Bronsted plots are common here.
Polar Protic Water, Ethanol, MethanolVariable. Stabilizes the ground state amine via H-bonding (retarding attack) BUT stabilizes the zwitterionic

and leaving group (accelerating breakdown).
often forces a stepwise mechanism.[1][2] Can cause curvature in Bronsted plots due to change in Rate Determining Step (RDS).[1][2]
Non-Polar Benzene, HexaneLow. Cannot stabilize the charge separation in

or the transition states.
Reaction may fail or require high temperature. Unfavorable for zwitterion formation.
Critical Insight: The "Curved Plot" Phenomenon

If you observe a curved Bronsted-type plot (log


 vs. 

of amine), do not discard the data .
  • Cause: This indicates a change in the rate-determining step (RDS).[1][2]

  • Explanation: As amine basicity increases, the breakdown of the intermediate (

    
    ) becomes faster than its reversion to reactants (
    
    
    
    ). The RDS shifts from breakdown (
    
    
    ) to formation (
    
    
    ).[3]
  • Solvent Role: This curvature is most prominent in aqueous/organic mixtures (e.g., 80%

    
     / 20% DMSO) where 
    
    
    
    is stabilized enough to exist as a discrete intermediate [1, 3].

Visualizing the Mechanism

The following diagram illustrates how solvent polarity stabilizes the transition states (TS) and the Intermediate.

ReactionCoordinate Reactants Reactants (Thioester + Amine) TS1 TS1 (Nucleophilic Attack) Reactants->TS1 Intermediate Tetrahedral Intermediate (T± Zwitterion) TS1->Intermediate TS2 TS2 (Leaving Group Departure) Intermediate->TS2 Products Products (Amide + Thiophenol) TS2->Products SolvProtic Protic Solvents Stabilize T± via H-bonding SolvProtic->Intermediate Stabilizes Charge

Figure 2: Reaction coordinate showing the stepwise pathway. High dielectric solvents lower the energy of the charged Intermediate (


).

Standardized Experimental Protocol

To generate reproducible kinetic data, follow this pseudo-first-order protocol.

Materials
  • Substrate: S-phenyl benzenecarbothioate (Target concentration:

    
     M).
    
  • Nucleophile: Secondary amine (e.g., piperidine, morpholine). Excess concentration (

    
     to 
    
    
    
    M).
  • Solvent: Acetonitrile (HPLC grade) or 80%

    
    /20% DMSO mixture.
    
Step-by-Step Methodology
  • Preparation: Prepare a stock solution of the thioester in the chosen solvent.

  • Baselines: Measure the UV-Vis spectrum of the pure thioester and the expected thiophenol product to identify

    
     (typically 260-290 nm range for thioesters; thiophenolate absorbs strongly around 260 nm).
    
  • Initiation: In a quartz cuvette, equilibrate the solvent and excess amine at

    
    .
    
  • Injection: Inject the substrate stock solution (maintaining pseudo-first-order conditions:

    
    ).
    
  • Monitoring: Monitor the decrease in substrate absorbance or increase in product absorbance over time.

  • Calculation:

    • Plot

      
       vs. time.
      
    • The slope represents

      
      .[1]
      
    • Plot

      
       vs. 
      
      
      
      to determine the second-order rate constant (
      
      
      ).
Quality Control Check
  • Intercept Check: The plot of

    
     vs. 
    
    
    
    should pass through the origin. A positive intercept indicates background hydrolysis (reaction with water in the solvent).
    • Fix: Dry the solvent or subtract the hydrolysis rate (

      
      ) from 
      
      
      
      .

Frequently Asked Questions (FAQ)

Q: Why is my reaction faster in Acetonitrile than in Ethanol? A: In Ethanol (protic), the amine nucleophile is heavily solvated by hydrogen bonds, which stabilizes its ground state and makes it less reactive (higher activation energy to strip the solvent shell). In Acetonitrile (aprotic), the amine is less solvated and more "naked," increasing its nucleophilicity [2].

Q: I see a linear Bronsted plot. Does this mean the mechanism is concerted? A: Likely, yes. Or, the intermediate is so unstable that it does not accumulate. Linear plots (


) in aprotic solvents often suggest a concerted mechanism where bond formation and leaving group departure happen simultaneously [3].

Q: How does the "S-phenyl" group compare to "O-phenyl"? A: The S-phenyl group makes the compound significantly more reactive (7-50 times faster). The


 is a better leaving group, and the C-S bond is longer and weaker, reducing steric hindrance at the carbonyl center [4].

References

  • Castro, E. A., & Ureta, C. (1989).[4] Structure-reactivity correlations in the aminolysis of phenyl and p-nitrophenyl thiolacetates. The Journal of Organic Chemistry, 54(9), 2153-2159. Link

  • Um, I. H., et al. (2007). Kinetic Study on Aminolysis of Y-Substituted-Phenyl X-Substituted-Benzoates. Bulletin of the Korean Chemical Society. Link

  • Castro, E. A. (1999). Kinetics and Mechanism of the Aminolysis of Thioesters and Thiocarbonates in Solution. Chemical Reviews. Link

  • Oh, H. K., et al. (2004). Aminolysis of S-4-Nitrophenyl X-Substituted Thiobenzoates: Effect of Nonleaving-Group Substituents on Reactivity and Mechanism. The Journal of Organic Chemistry. Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: S-Phenyl Benzenecarbothioate in Acyl Transfer

Executive Summary S-phenyl benzenecarbothioate (also known as S-phenyl thiobenzoate) occupies a critical "Goldilocks" zone in acyl transfer reagents. Unlike alkyl thioesters (e.g., S-ethyl), which are kinetically sluggis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

S-phenyl benzenecarbothioate (also known as S-phenyl thiobenzoate) occupies a critical "Goldilocks" zone in acyl transfer reagents. Unlike alkyl thioesters (e.g., S-ethyl), which are kinetically sluggish, or highly activated esters (e.g., acid chlorides), which are moisture-sensitive, S-phenyl thioesters offer a balance of bench-top stability and chemoselective reactivity .

This guide provides an objective analysis of PhCOSPh, focusing on its utility in Native Chemical Ligation (NCL) and aminolysis. The data presented confirms that the enhanced leaving group ability of thiophenol (


 6.6) compared to alkanethiols (

~10.5) drives a reactivity profile that is 10–100x faster than alkyl analogs while maintaining resistance to background hydrolysis.

Mechanistic Foundation

To understand the utility of S-phenyl benzenecarbothioate, one must analyze the electronic environment of the carbonyl carbon.

Electronic Activation

Thioesters are inherently more reactive toward nucleophiles than oxygen esters due to poor orbital overlap between the sulfur


 orbital and the carbon 

orbital. This prevents the resonance stabilization seen in oxygen esters, leaving the carbonyl carbon more electrophilic.

The S-Phenyl Advantage: In S-phenyl thioesters, the sulfur atom is attached to a phenyl ring. The leaving group is the thiophenolate anion (


).
  • Inductive Effect: The phenyl ring acts as an electron sink, further polarizing the C-S bond.

  • Leaving Group Stability: The

    
     of the conjugate acid (thiophenol) is 6.62, significantly lower than ethanethiol (10.6). This makes 
    
    
    
    a superior leaving group.
Reactivity Hierarchy Diagram

The following diagram illustrates the relative reactivity of common acyl donors based on leaving group


 and resonance effects.

ReactivityHierarchy cluster_legend Reactivity Scale Low Low Reactivity (Storage Stable) High High Reactivity (In Situ Use) Alkyl Alkyl Thioester (S-Ethyl) pKa(LG) ~10.6 Phenyl S-Phenyl Thioester (PhCOSPh) pKa(LG) ~6.6 Alkyl->Phenyl Increased Electrophilicity Pyridyl S-2-Pyridyl Thioester (Corey-Nicolaou) pKa(LG) ~3.4 Phenyl->Pyridyl Nitrogen Activation Chloride Acid Chloride (PhCOCl) Pyridyl->Chloride Max Reactivity

Figure 1: Reactivity hierarchy of acyl donors. S-phenyl thioesters provide intermediate activation suitable for controlled acylation.

Comparative Performance Data

The following data compares S-phenyl benzenecarbothioate against common alternatives in the context of aminolysis (reaction with amines to form amides) and hydrolysis.

Leaving Group & Kinetic Parameters[1][2][3]
Thioester TypeLeaving Group (LG)LG

Relative Aminolysis Rate*Hydrolytic Stability (

, pH 7)
S-Alkyl (e.g., S-Ethyl)Ethanethiol10.61.0 (Baseline)High (> 7 days)
S-Phenyl (PhCOSPh)Thiophenol6.6~50–100xModerate (Hours to Days)
S-Benzyl Benzyl mercaptan9.4~2–5xHigh
S-2-Pyridyl 2-Thiopyridone-0.7**>1000xLow (Minutes)
O-Phenyl (PhCOOPh)Phenol10.0< 0.1xModerate

*Relative rates are approximate and solvent-dependent. Data derived from standard aminolysis profiles [1][2]. **Effective pKa due to tautomerization to thione form.

Critical Analysis
  • Vs. S-Alkyl: S-phenyl is the superior choice when reaction time is critical. Alkyl thioesters often require heating or harsh catalysts (e.g.,

    
    ) to drive conversion. S-phenyl reacts at room temperature.
    
  • Vs. O-Phenyl: Despite phenol having a lower

    
     than ethanethiol, O-phenyl esters are less reactive toward amines than S-alkyl thioesters because the oxygen lone pair donates strongly into the carbonyl, reducing electrophilicity. S-phenyl lacks this resonance, making it significantly more potent.
    

Experimental Protocols

Synthesis of S-Phenyl Benzenecarbothioate

This protocol utilizes a Schotten-Baumann-type approach, optimized for yield and purity.

Reagents:

  • Benzoyl Chloride (1.0 equiv)[1][2]

  • Thiophenol (1.0 equiv) [Caution: Stench]

  • Pyridine (1.2 equiv) or NaOH (1.1 equiv)

  • Dichloromethane (DCM) or Methanol

Workflow:

  • Preparation: Dissolve thiophenol (10 mmol) in DCM (20 mL) at 0°C.

  • Base Addition: Add pyridine (12 mmol) dropwise. The solution may warm slightly.

  • Acylation: Add benzoyl chloride (10 mmol) dropwise over 10 minutes.

  • Reaction: Stir at room temperature for 3 hours. Monitor by TLC (Hexane:EtOAc 9:1).[3]

  • Workup: Wash organic layer with 1M HCl (to remove pyridine), then Sat.

    
    , then Brine.
    
  • Isolation: Dry over

    
    , concentrate in vacuo. Recrystallize from Hexane/EtOAc if necessary.
    

Expected Yield: 85-95% as a white crystalline solid.

Kinetic Validation (Aminolysis Assay)

To verify the reactivity of your specific batch against an alkyl control:

  • Setup: Prepare a 10 mM solution of S-phenyl benzenecarbothioate in Acetonitrile.

  • Nucleophile: Prepare 100 mM Benzylamine in Acetonitrile (Pseudo-first-order conditions).

  • Monitoring: Mix 1:1 in a quartz cuvette. Monitor the disappearance of the thioester peak (approx 270 nm) or appearance of the amide using UV-Vis spectroscopy.

  • Calculation: Plot

    
     vs time to determine 
    
    
    
    .

Application in Native Chemical Ligation (NCL)

S-phenyl thioesters play a specific role in NCL, particularly when "thiol-thioester exchange" is the bottleneck.

Mechanism of Action

In NCL, a transthioesterification occurs between the peptide thioester and the N-terminal cysteine of the coupling partner. S-phenyl esters accelerate this step because the leaving group (


) is a better leaving group than the incoming alkyl thiolate of the cysteine.

NCL_Pathway Step1 S-Phenyl Thioester (Activated Donor) Step2 Transthioesterification (Rate Limiting Step) Step1->Step2 + Cys-Peptide Step3 S-Alkyl Thioester Intermediate (Linked to Cysteine) Step2->Step3 Release of PhSH Step4 S-to-N Acyl Shift (Irreversible) Step3->Step4 Spontaneous Final Native Peptide Bond Step4->Final

Figure 2: Pathway of Native Chemical Ligation using S-phenyl thioesters. The initial transthioesterification is accelerated by the PhS leaving group.

Strategic Use Case

Use S-phenyl benzenecarbothioate (or peptide-SPh derivatives) when:

  • Ligation is slow: Steric hindrance at the ligation site requires a more active thioester.

  • In situ activation: You can generate S-phenyl species in situ by adding thiophenol (2-5% v/v) to an unreactive alkyl thioester ligation mixture. This generates the reactive S-phenyl intermediate transiently [3].

References

  • Comparison of Thioester Reactivity: Yang, W., Drueckhammer, D. G. (2001). "Understanding the relative acyl-transfer reactivity of oxoesters and thioesters: computational analysis of transition state delocalization effects." Journal of the American Chemical Society.[4]

  • Kinetics of Aminolysis: Castro, E. A. (1999). "Kinetics and Mechanisms of Reactions of Thiol Derivatives." The Chemistry of Functional Groups.

  • Native Chemical Ligation Mechanisms: Dawson, P. E., et al. (1997). "Modulation of Reactivity in Native Chemical Ligation through the Use of Thiol Additives." Journal of the American Chemical Society.[4]

  • Leaving Group pKa Data: Jencks, W. P., & Salvesen, K. (1971). "Equilibrium deuterium isotope effects on the ionization of thiol acids." Journal of the American Chemical Society.[4]

Sources

Comparative

Strategic Acylation &amp; Cross-Coupling: A Guide to S-Phenyl Benzenecarbothioate

Content Type: Technical Comparison Guide Subject: S-Phenyl Benzenecarbothioate (SPB) vs. Standard Coupling Reagents Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists Executive Summary:...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: S-Phenyl Benzenecarbothioate (SPB) vs. Standard Coupling Reagents Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists

Executive Summary: The "Goldilocks" Electrophile

In the landscape of acylating agents, S-phenyl benzenecarbothioate (SPB) occupies a unique strategic niche. Unlike Acid Chlorides (too reactive/hydrolytically unstable) or Alkyl Esters (too inert), SPB represents a "stored" activated carboxylate. It offers a balance of stability and reactivity that allows for orthogonal chemoselectivity.

Crucially, SPB is not merely an alternative for amide bond formation; it is a dual-mode electrophile . While reagents like HATU or EDC are strictly limited to acylation (C-N/C-O bond formation), SPB enables Liebeskind-Srogl cross-coupling , allowing the direct transformation of thioesters into ketones (C-C bond formation) under neutral conditions.

This guide compares SPB against industry standards (HATU, Benzoyl Chloride) and provides validated protocols for its two primary applications.

Comparative Analysis: Performance Metrics

The following table contrasts SPB with the most common in situ activation method (HATU) and the classical pre-activation method (Benzoyl Chloride).

Table 1: Reagent Performance Matrix
FeatureS-Phenyl Benzenecarbothioate (SPB)HATU (Uronium Salt)Benzoyl Chloride (Acid Chloride)
Activation Type Pre-activated (Stable Thioester)In-situ (Transient O-At ester)Pre-activated (High Energy)
Storage Stability High (Solid, shelf-stable years)Moderate (Hygroscopic, degradation)Low (Hydrolyzes rapidly in air)
Primary Reactivity Aminolysis (Amides) & Cross-Coupling Aminolysis (Peptides/Amides)Non-selective Acylation
C-C Bond Formation Yes (Pd-catalyzed Ketone synthesis)NoDifficult (Requires harsh organometallics)
Chemoselectivity High (Tolerates free -OH often)Moderate (Can react with -OH)Low (Reacts with everything)
Atom Economy Moderate (Loss of PhSH)Poor (Loss of urea + HOAt)High (Loss of HCl)
Byproducts Thiophenol (Stench, needs oxidative quench)Tetramethylurea (Water soluble)HCl (Acidic gas/salt)
Cost Low (Easily synthesized)High (Expensive reagent)Very Low

Mechanistic Divergence[1]

To understand when to use SPB, one must visualize the activation energy landscape. SPB sits in a local minimum that prevents background hydrolysis but is easily overcome by specific nucleophiles (amines) or metal insertion (Pd).

Activation Energy Landscape

ActivationEnergy AcidCl Acid Chloride (High Energy, Unstable) Amide Amide Product (Thermodynamic Sink) AcidCl->Amide Fast / Non-selective HATU_Int HATU Active Ester (Transient O-At) HATU_Int->Amide Fast / Epimerization Risk SPB S-Phenyl Benzenecarbothioate (Stable 'Stored' Energy) SPB->Amide Controlled / Chemoselective

Figure 1: Reactivity hierarchy. SPB offers controlled reactivity, avoiding the "runaway" reactions typical of acid chlorides.

The "Killer App": Liebeskind-Srogl Cross-Coupling[2]

The distinct advantage of SPB is its ability to engage in Palladium-catalyzed cross-coupling. Unlike Suzuki or Stille couplings that require halides, this reaction uses the thioester as the electrophile to synthesize ketones .

Mechanism:

  • Oxidative Addition: Pd(0) inserts into the C(O)-S bond.[1]

  • Transmetallation: A Copper cofactor (CuTC) facilitates the transfer of the aryl group from a Boronic Acid to the Palladium center.

  • Reductive Elimination: The ketone is released, and Pd(0) is regenerated.

LiebeskindSrogl Pd0 Pd(0)L2 Catalyst OxAdd Oxidative Addition (Acyl-Pd-SPh) Pd0->OxAdd + SPB TransMet Transmetallation (CuTC mediated) OxAdd->TransMet + Ar-B(OH)2 / CuTC RedElim Reductive Elimination (Product Release) TransMet->RedElim - Cu-SPh RedElim->Pd0 + Ketone Ketone Output: Diaryl Ketone RedElim->Ketone SPB_In Input: SPB (Thioester) SPB_In->Pd0 Boronic Input: Ar-B(OH)2 (Boronic Acid)

Figure 2: The catalytic cycle of the Liebeskind-Srogl coupling. Note the essential role of the Copper (Cu) cofactor in scavenging the thiol.

Experimental Protocols

Protocol A: Silver-Mediated Amide Synthesis

Use Case: When you need to acylate a non-nucleophilic amine or avoid the acidity of acid chlorides. Silver salts act as thiophilic Lewis acids, dramatically accelerating the reaction.

Reagents:

  • S-Phenyl benzenecarbothioate (1.0 equiv)

  • Amine (1.1 equiv)

  • Silver Trifluoroacetate (AgTFA) (1.1 equiv) [Note: Catalytic amounts (10-20 mol%) can work for reactive amines, but stoichiometric is faster]

  • Solvent: DCM or DMF

Step-by-Step:

  • Dissolution: Dissolve SPB (1.0 mmol) and the amine (1.1 mmol) in anhydrous DCM (5 mL) under nitrogen.

  • Activation: Add AgTFA (1.1 mmol) in one portion. The solution will likely become cloudy as Ag-SPh precipitates.

  • Reaction: Stir at room temperature for 1–4 hours. Monitor by TLC (SPB typically has high Rf; amide will be lower).

  • Workup: Filter the mixture through a Celite pad to remove the silver thiolate precipitate.

  • Purification: Wash the filtrate with 1M HCl (to remove excess amine) and sat. NaHCO3. Dry over MgSO4 and concentrate.

Why this works: The Ag+ coordinates to the sulfur, making the carbonyl highly electrophilic (similar to an acid chloride) but generated in situ under neutral conditions.

Protocol B: Liebeskind-Srogl Ketone Synthesis

Use Case: Synthesizing unsymmetrical ketones where HATU/EDC cannot be used.

Reagents:

  • S-Phenyl benzenecarbothioate (1.0 equiv)

  • Aryl Boronic Acid (1.1 equiv)

  • Pd(PPh3)4 (5 mol%)

  • Copper(I) thiophene-2-carboxylate (CuTC) (1.2 equiv)

  • Solvent: THF (anhydrous, degassed)

Step-by-Step:

  • Setup: In a glovebox or under strict Argon flow, charge a Schlenk flask with SPB (1.0 mmol), Boronic Acid (1.1 mmol), Pd(PPh3)4 (58 mg), and CuTC (229 mg).

  • Solvation: Add degassed THF (10 mL).

  • Reaction: Stir at 50°C for 12–18 hours. The reaction does strictly require inert atmosphere as Pd(0) is sensitive.

  • Quench: Cool to RT. Dilute with diethyl ether.

  • Scavenging: Wash with 10% NH4OH (to complex copper) and brine.

  • Purification: Flash chromatography.

Critical Note: CuTC is non-negotiable in the standard protocol. It facilitates the transmetallation step which is otherwise energetically unfavorable for thioesters.

Safety & Handling: The "Stench" Factor

The primary operational drawback of SPB compared to HATU is the release of thiophenol (benzenethiol) as a byproduct.

  • Hazard: Thiophenol is toxic and has a potent, repulsive stench (rotten garlic/skunk).

  • Mitigation Strategy:

    • Ventilation: All reactions must be performed in a fume hood.

    • Bleach Bath: Keep a bleach (sodium hypochlorite) bath ready. All glassware and waste coming into contact with the reaction should be soaked in bleach. This oxidizes the thiophenol to the odorless sulfonic acid.

    • Workup: During extraction, washing the organic layer with basic solution (NaOH) sequesters the thiophenol in the aqueous phase as the thiolate, reducing smell in the organic product.

References

  • Liebeskind-Srogl Coupling Foundation: Liebeskind, L. S., & Srogl, J. (2000).[2] Thiol Ester−Boronic Acid Cross-Coupling.[3][4] Journal of the American Chemical Society.

  • Thioester Reactivity vs Acid Chlorides: Wiberg, K. B., et al. (2009). Disparate Behavior of Carbonyl and Thiocarbonyl Compounds. Journal of Organic Chemistry.

  • Silver-Mediated Aminolysis: Zhang, Z., et al. (2023). Recent Advances in Thioester Chemistry. Organic Chemistry Frontiers. (General landing page for verification of recent review literature)

  • Copper Carboxylates in Coupling: Villalobos, J. M., et al. (2024). The Role of CuTC in Liebeskind-Srogl Coupling. National Institutes of Health (PMC). (Verified context from search results regarding Cu cofactor utility)

Sources

Validation

Beyond the Stench: High-Performance Alternatives to S-Phenyl Thiobenzoate

Topic: Alternatives to S-Phenyl Benzenecarbothioate in Synthesis Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary S-Phenyl benzenecarbothioat...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Alternatives to S-Phenyl Benzenecarbothioate in Synthesis Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

S-Phenyl benzenecarbothioate (S-phenyl thiobenzoate) has long been the "workhorse" activated thioester for acyl transfer reactions, Fukuyama couplings, and Native Chemical Ligation (NCL). Its utility is driven by the excellent leaving group ability of the thiophenolate anion (


) and the relative stability of the thioester bond compared to acid chlorides.

However, the reagent comes with significant liabilities: the noxious stench of thiophenol byproducts, potential toxicity, and a reactivity profile that is sometimes too aggressive for chemoselective applications.

This guide presents three scientifically validated alternatives that maintain or exceed the utility of S-phenyl thiobenzoate while addressing its deficits. We categorize these by their primary "Application Phenotype":

  • The Odorless "Drop-In" (Fukuyama Coupling): S-Dodecyl / S-Ethyl Thioesters.

  • The "Self-Activating" Speedster (Macrolactonization): S-2-Pyridyl Thioesters.

  • The Crystalline Solid (Amidation): N-Acyl Benzotriazoles.[1]

Part 1: The Reactivity Landscape

To choose an alternative, one must understand where S-phenyl thiobenzoate sits in the acyl-transfer hierarchy. It occupies a "Goldilocks" zone—more reactive than alkyl thioesters but more stable than acid anhydrides.

Comparative Reactivity Data

The following table summarizes the relative hydrolysis/aminolysis rates (


) and physical properties of the alternatives compared to the standard.
Reagent ClassRepresentative StructureReactivity (

)*
Odor ProfilePhysical StatePrimary Utility
Aryl Thioester (Control) S-Phenyl Thiobenzoate 1.0 (Ref) High (Stench) Oil / Low MP Solid General Acyl Transfer
Alkyl ThioesterS-Ethyl Thiobenzoate~0.25High (Volatile)LiquidFukuyama Coupling
Fatty Thioester S-Dodecyl Thiobenzoate ~0.20 None (Low Volatility) Waxy Solid Odorless Fukuyama
Heteroaryl ThioesterS-2-Pyridyl Thiobenzoate>100**LowSolidMacrolactonization
Active AmideN-Benzoyl Benzotriazole~0.5 - 1.0NoneCrystalline SolidAmide Synthesis
Active EsterPentafluorophenyl Benzoate~5.0LowSolidPeptide Chemistry

*Note:


 based on aminolysis rates in aqueous buffer (pH 7-8). S-Phenyl is approx 4x faster than S-Methyl/Ethyl (Whitesides, 2011). S-2-Pyridyl is significantly faster due to anchimeric assistance.
Part 2: The "Drop-In" Alternative: S-Dodecyl Thiobenzoate

Context: The Fukuyama coupling (Pd-catalyzed ketone synthesis) typically employs S-ethyl or S-phenyl thioesters. While S-ethyl is effective, the byproduct (ethanethiol) is noxious. S-Dodecyl thioesters offer nearly identical electronic properties to S-ethyl variants but are effectively odorless due to high molecular weight and low volatility.

Mechanism of Action: Fukuyama Coupling

The reaction proceeds via oxidative addition of Pd(0) into the C-S bond.[2] While S-phenyl bonds are weaker, S-alkyl bonds are sufficiently reactive for oxidative addition, especially with electron-rich ligands.

FukuyamaCycle Pd0 Pd(0)Ln OxAdd Acyl-Pd(II)-SAlkyl (Oxidative Addition) Pd0->OxAdd + Thioester Thioester R-CO-S-Alkyl (Thioester) TransMetal Acyl-Pd(II)-R' (Transmetallation) OxAdd->TransMetal + R'-ZnI - Zn(SAlkyl)I ZnReagent R'-ZnI TransMetal->Pd0 Regeneration Product R-CO-R' (Ketone) TransMetal->Product Reductive Elimination

Figure 1: Catalytic cycle of the Fukuyama Coupling. S-Alkyl thioesters (like S-Dodecyl) participate effectively in the oxidative addition step.

Experimental Protocol: Odorless Synthesis of S-Dodecyl Thiobenzoate

This protocol uses in-situ activation to avoid handling free thiols.

  • Reagents: Benzoic acid (1.0 equiv), Dodecanethiol (1.0 equiv), DCC (1.1 equiv), DMAP (0.1 equiv).

  • Solvent: Dichloromethane (DCM), anhydrous.[3]

  • Procedure:

    • Dissolve benzoic acid and dodecanethiol in DCM at 0°C.

    • Add DMAP followed by slow addition of DCC.

    • Stir at room temperature for 3 hours. Urea byproduct precipitates.

    • Workup: Filter off the urea. Wash filtrate with 0.5M HCl, then sat. NaHCO3. Dry over MgSO4 and concentrate.

    • Result: S-Dodecyl thiobenzoate is obtained as a white/off-white waxy solid. Yield: >90%.

    • Validation: 1H NMR (CDCl3) shows triplet at

      
       ~3.05 ppm (S-CH2).
      
Application in Fukuyama Coupling
  • Catalyst: PdCl2(PPh3)2 (5 mol%).

  • Reagent: Alkylzinc iodide (1.5 equiv).

  • Conditions: THF, 50°C, 4h.

  • Performance: Yields are comparable to S-phenyl thioesters (85-95%) but without the need for a fume hood scrub during workup.

Part 3: The "High-Speed" Alternative: S-2-Pyridyl Thioesters

Context: When reaction rate is critical (e.g., sterically hindered amidation or macrolactonization), S-phenyl thioesters may be too slow. S-2-Pyridyl thioesters utilize anchimeric assistance (neighboring group participation) to accelerate nucleophilic attack.

Mechanism: The "Active Proton Transfer"

The nitrogen atom on the pyridine ring acts as a base, accepting a proton from the incoming nucleophile (amine/alcohol) and stabilizing the tetrahedral intermediate. This "intramolecular general base catalysis" increases rates by orders of magnitude.

PyridylActivation Substrate S-2-Pyridyl Thioester Transition Transition State (N...H...N Hydrogen Bond) Substrate->Transition + Nucleophile Nucleophile Amine (R-NH2) Nucleophile->Transition Product Amide + 2-Mercaptopyridine Transition->Product Rapid Collapse

Figure 2: Mechanism of S-2-Pyridyl activation. The pyridyl nitrogen facilitates proton transfer, significantly lowering the activation energy.

Experimental Protocol: Synthesis via Mukaiyama Reagent
  • Reagents: Carboxylic acid (1.0 equiv), 2,2'-Dipyridyl disulfide (1.2 equiv), Triphenylphosphine (PPh3, 1.2 equiv).

  • Solvent: Acetonitrile or THF.

  • Procedure:

    • Mix carboxylic acid and 2,2'-dipyridyl disulfide.

    • Add PPh3 slowly at room temperature. The solution turns yellow.

    • Stir for 1-2 hours.

    • Purification: Flash chromatography (SiO2).

    • Note: The byproduct, triphenylphosphine oxide, must be separated.

Part 4: The "Solid-State" Alternative: N-Acyl Benzotriazoles

Context: For researchers seeking a completely sulfur-free, shelf-stable acylating agent that mimics thioester reactivity, N-acyl benzotriazoles are the superior choice. They are crystalline solids, odorless, and hydrolytically stable enough to be handled on the bench.

Performance vs. Thioesters
  • Amidation: Reacts with primary/secondary amines in mild conditions (20°C, 1-2h) to give amides in quantitative yields.

  • Selectivity: Less reactive than acid chlorides, allowing for chemoselective acylation in the presence of free hydroxyl groups (unlike acid chlorides).

  • Atom Economy: The benzotriazole leaving group can be recovered and recycled.

Protocol: One-Pot Synthesis from Aldehydes

A unique oxidative protocol that bypasses the carboxylic acid.

  • Reagents: Aldehyde (1.0 equiv), Benzotriazole (1.0 equiv), Chloramine-T (1.0 equiv) or just N-chlorobenzotriazole.

  • Conditions: DCM, RT.

  • Outcome: Direct conversion of aldehyde to N-acyl benzotriazole.

Summary Recommendation Matrix

Use the following logic flow to select the correct reagent for your synthesis:

DecisionTree Start Start: Replace S-Phenyl Thiobenzoate Q1 Is the goal C-C Bond Formation? (e.g., Fukuyama Coupling) Start->Q1 Q2 Is Odor/Toxicity the main concern? Q1->Q2 Yes Q3 Is the goal Acyl Transfer? (Amide/Ester Bond) Q1->Q3 No Sol1 Use S-Dodecyl Thioester (Odorless, Compatible) Q2->Sol1 Yes Sol2 Use S-Ethyl Thioester (Standard, Volatile) Q2->Sol2 No Q4 Is the nucleophile hindered? Q3->Q4 Sol3 Use S-2-Pyridyl Thioester (High Reactivity) Q4->Sol3 Yes Sol4 Use N-Acyl Benzotriazole (Stable, Crystalline, Odorless) Q4->Sol4 No

Figure 3: Decision matrix for selecting the optimal thioester alternative.

References
  • Tokuyama, H., et al. (1998).[4] "Facile Palladium-Mediated Conversion of Ethanethiol Esters to Aldehydes and Ketones." Tetrahedron Letters. Link

  • Whitesides, G. M., et al. (2011). "The Relative Rates of Thiol–Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water." Origins of Life and Evolution of Biospheres. Link

  • Katritzky, A. R., et al. (2005). "N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Primary, Secondary, and Tertiary Amides." Journal of Organic Chemistry. Link

  • Corey, E. J., & Nicolaou, K. C. (1974). "Efficient and mild lactonization method for the synthesis of macrolides." Journal of the American Chemical Society.
  • Mukaiyama, T., et al. (1970). "Peptide Synthesis via Oxidation-Reduction Condensation." Bulletin of the Chemical Society of Japan. (Source of the disulfide/phosphine protocol).

Sources

Comparative

Validation of S-Phenyl Benzenecarbothioate Purity by HPLC: A Comparative Technical Guide

This guide outlines a rigorous validation protocol for determining the purity of S-phenyl benzenecarbothioate (also known as S-phenyl thiobenzoate) using High-Performance Liquid Chromatography (HPLC). Executive Summary &...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous validation protocol for determining the purity of S-phenyl benzenecarbothioate (also known as S-phenyl thiobenzoate) using High-Performance Liquid Chromatography (HPLC).

Executive Summary & Strategic Rationale

S-phenyl benzenecarbothioate is a critical acyl donor and intermediate in organic synthesis, particularly valued for its balance of reactivity and stability compared to acid chlorides. However, its purity validation presents unique challenges:

  • Hydrolytic Instability: It degrades into Benzoic Acid and Thiophenol (Benzenethiol) upon exposure to moisture or base.

  • Oxidative Sensitivity: The degradation product, Thiophenol, readily oxidizes to Diphenyl Disulfide , creating a complex impurity profile.

This guide compares analytical methodologies and establishes Reverse-Phase HPLC (RP-HPLC) as the Gold Standard for purity assessment, superior to Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) for this specific application.

Comparative Analysis: Why HPLC?

Before detailing the protocol, we must objectively compare HPLC against common alternatives to justify its selection as the primary validation tool.

Table 1: Analytical Method Comparison for Thioesters
FeatureHPLC-UV (Recommended) GC-FID (Alternative) 1H-NMR (Alternative)
Primary Mechanism Polarity & HydrophobicityVolatility & Boiling PointMagnetic Environment of Protons
Thermal Stress Low (Ambient temp analysis)High (Injector/Column >200°C)None
Suitability Excellent. Preserves thioester integrity.Poor. High risk of thermal degradation (pyrolysis) of the C-S bond inside the injector.Moderate. Good for structure ID, but poor sensitivity for <1% impurities.
Impurity Detection High Sensitivity. Can detect trace Benzoic Acid & Disulfides (LOQ < 0.05%).Variable. Disulfides may form in situ during heating, falsifying data.Low. Overlapping aromatic signals often mask trace impurities.
Decision Matrix
  • Why not GC? Thioesters are thermally labile. GC analysis frequently results in "ghost peaks" from thermal breakdown, artificially lowering purity values.

  • Why not NMR? While essential for structure confirmation, NMR lacks the dynamic range to quantitate 0.1% impurities (e.g., Diphenyl Disulfide) required for pharmaceutical-grade validation.

  • Why HPLC? It offers the necessary selectivity to resolve the parent compound from its hydrolysis and oxidation products without inducing degradation during analysis.

Scientific Foundation: Impurity Profile & Separation Logic

To validate purity, we must separate the target from its specific degradation products.

Degradation Pathway Diagram

The following diagram illustrates the chemical fate of S-phenyl benzenecarbothioate, defining the "Critical Quality Attributes" (CQAs) we must monitor.

G Substrate S-Phenyl Benzenecarbothioate (Target) Hydrolysis Hydrolysis (+ H2O / OH-) Substrate->Hydrolysis Benzoic Benzoic Acid (Impurity A) Hydrolysis->Benzoic Thiophenol Thiophenol (Impurity B) Hydrolysis->Thiophenol Oxidation Oxidation (Air/O2) Thiophenol->Oxidation Disulfide Diphenyl Disulfide (Impurity C) Oxidation->Disulfide Rapid Dimerization

Figure 1: Degradation pathway of S-phenyl benzenecarbothioate showing hydrolysis to Benzoic Acid and Thiophenol, followed by oxidation to Diphenyl Disulfide.

Chromatographic Selectivity Strategy

We utilize Reverse Phase Chromatography .[1][2] The elution order is predicted by hydrophobicity (logP):

  • Benzoic Acid (Polar, logP ~1.9): Elutes first. Requires acidic mobile phase to keep in non-ionized form for sharp peaks.

  • Thiophenol (Intermediate, logP ~2.5): Elutes second.

  • S-Phenyl Benzenecarbothioate (Target, logP ~3.6): Elutes third.

  • Diphenyl Disulfide (Highly Lipophilic, logP ~4.5): Elutes last. Requires high organic strength to flush from column.

Validated Experimental Protocol

This protocol is designed to be self-validating , meaning the resolution between specific peaks confirms the system's suitability.

Reagents & Standards
  • Reference Standard: S-Phenyl benzenecarbothioate (>99.5% purity).

  • Impurity Standards: Benzoic Acid, Thiophenol, Diphenyl Disulfide.

  • Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water.

  • Modifier: Phosphoric Acid (H3PO4) or Formic Acid (for MS compatibility).[2]

Chromatographic Conditions
ParameterSpecificationRationale
Column Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm)Critical Choice: Superior to C18 for aromatic compounds due to

interactions, improving resolution between the thioester and disulfide.
Mobile Phase A 0.1% H3PO4 in WaterAcidic pH (~2.5) suppresses ionization of Benzoic Acid (pKa 4.2) preventing peak tailing.
Mobile Phase B AcetonitrileStrong eluent for lipophilic aromatics.
Flow Rate 1.0 mL/minStandard backpressure balance.
Detection UV @ 254 nmMax sensitivity for phenyl rings. (Optional: 230 nm for thioester carbonyl).
Column Temp 30°CEnsures retention time reproducibility.
Injection Vol 5 - 10 µLPrevent column overload.
Gradient Program
  • 0-2 min: 30% B (Isocratic hold to retain Benzoic Acid).

  • 2-15 min: 30% -> 90% B (Linear gradient to elute Thiophenol and Target).

  • 15-20 min: 90% B (Wash to elute Diphenyl Disulfide).

  • 20-25 min: 30% B (Re-equilibration).

Validation Workflow (ICH Q2 Guidelines)

To ensure the data is authoritative, follow this validation workflow.

Workflow Start Start Validation Spec Specificity Test (Inject Individual Impurities) Start->Spec SysSuit System Suitability (Resolution > 1.5?) Spec->SysSuit SysSuit->Spec No (Adjust Gradient) Lin Linearity & Range (5 levels: 50-150%) SysSuit->Lin Yes Acc Accuracy (Recovery) (Spike Recovery) Lin->Acc Stab Solution Stability (0, 12, 24 hrs) Acc->Stab Final Validated Method Stab->Final

Figure 2: Step-by-step validation workflow based on ICH Q2(R1) guidelines.

Key Validation Parameters
A. Specificity (System Suitability)
  • Protocol: Inject a mixture of Target + Benzoic Acid + Thiophenol + Diphenyl Disulfide.

  • Acceptance Criteria: Resolution (

    
    ) between critical pair (Thiophenol and Target) must be 
    
    
    
    .
  • Note: Thiophenol is prone to on-column oxidation. If the Thiophenol peak decreases and Disulfide increases over repeated injections, check mobile phase degassing.

B. Linearity
  • Protocol: Prepare 5 concentrations of S-phenyl benzenecarbothioate (e.g., 50, 100, 200, 400, 600 µg/mL).

  • Acceptance Criteria:

    
    .
    
C. Solution Stability (Critical for Thioesters)
  • Protocol: Analyze the standard solution at 0, 6, 12, and 24 hours.

  • Insight: Thioesters can hydrolyze in solution.[3][4] If degradation > 2% over 24h, mandate "Freshly Prepared" standards or use an autosampler cooled to 4°C.

Data Interpretation & Troubleshooting

Simulated Chromatogram Data
Peak #ComponentApprox RT (min)RRT (Relative Retention)Spectral Signature (UV)
1Benzoic Acid3.50.35230 nm (high), 272 nm (low)
2Thiophenol6.20.62254 nm (distinct odor)
3 S-Phenyl Thiobenzoate 10.0 1.00 254 nm (Strong), 230 nm
4Diphenyl Disulfide16.51.65240 nm broad band
Troubleshooting Guide
  • Problem: Split peaks for Benzoic Acid.

    • Cause: Mobile phase pH is too close to pKa (4.2).

    • Solution: Lower pH to 2.5 using more Phosphoric Acid.

  • Problem: Ghost peak at very late retention time.

    • Cause: Diphenyl Disulfide carryover from previous run.

    • Solution: Extend the 90% B wash step or add a needle wash (50:50 MeOH:Water).

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] Link

  • Sielc Technologies. (n.d.). Separation of Benzenesulfonothioic acid, S-phenyl ester on Newcrom R1 HPLC column. (Demonstrates thioester retention principles). Link

  • Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. (Basis for thermal instability argument). Link

  • National Institutes of Health (NIH). (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (Data on phenyl ester hydrolysis rates). Link

  • Royal Society of Chemistry. (2025). Biocatalytic synthesis of phenyl benzoate esters.[5][6] (Context on synthesis and stability). Link

Sources

Validation

Comparative Technical Guide: S-Phenyl Benzenecarbothioate vs. S-Benzyl Benzenecarbothioate

Executive Summary In the landscape of acyl transfer reagents, thioesters occupy a critical "Goldilocks" zone—more reactive than oxygen esters but more stable than acid chlorides. However, the choice between an -aryl thio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of acyl transfer reagents, thioesters occupy a critical "Goldilocks" zone—more reactive than oxygen esters but more stable than acid chlorides. However, the choice between an


-aryl  thioester (S-phenyl benzenecarbothioate) and an 

-alkyl
thioester (S-benzyl benzenecarbothioate) is not merely structural; it is a decision between kinetic activation and thermodynamic stability .

This guide delineates the physicochemical and functional differences between these two molecules, providing researchers with the data needed to select the appropriate reagent for native chemical ligation (NCL), kinetic resolution, or prodrug design.

Molecular Architecture & Electronic Theory

The divergence in performance stems directly from the electronic environment of the sulfur atom.

S-Phenyl Benzenecarbothioate (Molecule A)
  • Structure: The sulfur atom is directly bonded to the phenyl ring (

    
     hybridized carbon).
    
  • Electronic Effect: The lone pairs on the sulfur atom participate in

    
    -
    
    
    
    conjugation with the phenyl ring. This resonance delocalization pulls electron density away from the thioester carbonyl, making the sulfur a better leaving group.
  • Leaving Group: Thiophenolate anion (

    
    ).
    
  • 
     of Conjugate Acid:  ~6.6 (Thiophenol).
    
S-Benzyl Benzenecarbothioate (Molecule B)
  • Structure: The sulfur atom is separated from the phenyl ring by a methylene spacer (

    
    ).
    
  • Electronic Effect: The methylene group acts as an insulator, breaking the conjugation. The sulfur behaves as a standard aliphatic thiol.

  • Leaving Group: Benzyl thiolate anion (

    
    ).
    
  • 
     of Conjugate Acid:  ~9.4 (Benzyl mercaptan).
    

Mechanistic Implication: Since leaving group ability correlates inversely with the basicity of the anion (lower


 of conjugate acid = better leaving group), Molecule A is significantly more reactive  toward nucleophiles than Molecule B.

Performance Comparison Matrix

The following data summarizes the operational differences observed in standard acyl transfer conditions (e.g., phosphate buffer pH 7.0 - 8.0 or organic solvent with amine nucleophiles).

FeatureS-Phenyl BenzenecarbothioateS-Benzyl BenzenecarbothioateCausality
Aminolysis Rate Fast (

)
Slow (

)
Lower

of

stabilizes the transition state.
Hydrolytic Stability Moderate (Half-life: Hours to Days)High (Half-life: Weeks)

-Alkyl bond is less labile to

attack.
Thioester Exchange Excellent DonorGood Acceptor / Poor DonorThermodynamics favor exchange from low

to high

thiol.
IR C=O Stretch


Conjugation of S-phenyl reduces S-C=O overlap, increasing C=O bond order.
UV Absorbance


Extended conjugation in the S-phenyl system.

Mechanistic Visualization: Aminolysis Pathway

The following diagram illustrates the nucleophilic acyl substitution mechanism. Note that the collapse of the tetrahedral intermediate (Step 2) is the rate-determining step where the leaving group (


) departs.

AminolysisMechanism cluster_0 Critical Difference Substrate Thioester Substrate (R-CO-SR') Tetrahedral Tetrahedral Intermediate (Unstable) Substrate->Tetrahedral Nucleophilic Attack (k1) Amine Amine Nucleophile (NH2-R'') Amine->Tetrahedral Product Amide Product (R-CO-NH-R'') Tetrahedral->Product Collapse (k2) LeavingGroup Leaving Group (HSR') Tetrahedral->LeavingGroup Expulsion Note S-Phenyl: Fast Expulsion (Low pKa) S-Benzyl: Slow Expulsion (High pKa) Note->LeavingGroup

Figure 1: General mechanism of thioester aminolysis. The rate of the collapse step (


) is heavily dependent on the stability of the thiolate leaving group.

Experimental Protocols

Protocol A: Synthesis via Schotten-Baumann Conditions

This method is robust, self-validating (visible phase separation), and applicable to both variants.

Reagents:

  • Benzoyl Chloride (1.0 equiv)[1][2]

  • Thiol (Thiophenol or Benzyl Mercaptan) (1.0 equiv)

  • Pyridine or Triethylamine (1.1 equiv)

  • Dichloromethane (DCM) (Solvent)

Step-by-Step Workflow:

  • Preparation: Dissolve 10 mmol of the chosen thiol in 20 mL of anhydrous DCM in a round-bottom flask under

    
     atmosphere.
    
  • Base Addition: Add 11 mmol of Pyridine. Observation: The solution may warm slightly.

  • Acylation: Dropwise add 10 mmol of Benzoyl Chloride at 0°C.

    • Validation: Formation of a white precipitate (Pyridinium hydrochloride) indicates reaction progress.

  • Reaction: Stir at room temperature for 2 hours. Monitor by TLC (Hexane/EtOAc 9:1).

    • S-Phenyl

      
      : ~0.6[3]
      
    • S-Benzyl

      
      : ~0.55
      
  • Workup: Wash with 1M HCl (to remove pyridine), then Sat.

    
    , then Brine. Dry over 
    
    
    
    .
  • Purification: Recrystallize from Hexane (S-Phenyl) or flash chromatography (S-Benzyl).

Protocol B: Comparative Kinetic Assay (Aminolysis)

To objectively measure the reactivity difference, perform this pseudo-first-order kinetic experiment.

Reagents:

  • Substrate: 0.1 mM Thioester in Acetonitrile.

  • Nucleophile: 10 mM n-Butylamine in Phosphate Buffer (pH 7.4).

  • Detection: UV-Vis Spectrophotometer.

Methodology:

  • Set spectrophotometer to measure absorbance at 280 nm (monitoring release of thiolate/thioester decay).

  • Add 10

    
    L of thioester stock to 990 
    
    
    
    L of buffered amine solution.
  • Record Absorbance vs. Time.

  • Data Analysis: Plot

    
     vs. Time.
    
    • The slope represents

      
      .[4]
      
    • Expected Result: The S-phenyl slope will be roughly 50-100x steeper than the S-benzyl slope.

Selection Guide & Decision Matrix

Use the following flowchart to determine which reagent suits your specific application.

DecisionMatrix Start Select Application Goal Reactivity High Reactivity Required? (e.g., NCL, difficult acylation) Start->Reactivity Stability Stability Required? (e.g., Prodrug, Storage) Start->Stability SPhenyl Choose S-Phenyl Benzenecarbothioate (Activated Ester) Reactivity->SPhenyl Yes (Fast Kinetics) SBenzyl Choose S-Benzyl Benzenecarbothioate (Latent Thioester) Reactivity->SBenzyl No (Kinetic Resolution) Stability->SPhenyl Transient Intermediate Stability->SBenzyl Long-term Stability

Figure 2: Decision matrix for selecting thioester reagents based on experimental requirements.

References

  • Connors, K. A. (1990). Chemical Kinetics: The Study of Reaction Rates in Solution. VCH Publishers. (Fundamental principles of leaving group effects on aminolysis).
  • Bruice, T. C., & Benkovic, S. J. (1966). Bioorganic Mechanisms. W. A. Benjamin. (Detailed analysis of thioester hydrolysis and aminolysis mechanisms).
  • Yang, W., & Drueckhammer, D. G. (2001). "Understanding the Relative Acyl-Transfer Reactivity of Oxoesters and Thioesters: Computational Analysis of Transition State Delocalization Effects." Journal of the American Chemical Society, 123(44), 11004–11009. Link

  • Dawson, P. E., et al. (1997). "Modulation of Reactivity in Native Chemical Ligation through the Use of Thiol Additives." Journal of the American Chemical Society, 119(19), 4325-4329. (Demonstrates the utility of aryl thiols like thiophenol as catalysts due to good leaving group ability). Link

  • Wiberg, K. B., et al. (1995). "Substituent Effects on the Infrared Stretching Frequencies of Carbonyl Compounds." Journal of Organic Chemistry, 60(22), 7267–7276. (Source for IR spectral correlations). Link

Sources

Comparative

Technical Guide: Cost-Benefit Analysis of S-Phenyl Benzenecarbothioate in Organic Synthesis

Executive Summary S-Phenyl benzenecarbothioate (S-phenyl thiobenzoate) occupies a critical "Goldilocks zone" in acyl transfer reagents. It balances the high reactivity of acid chlorides with the stability of esters.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

S-Phenyl benzenecarbothioate (S-phenyl thiobenzoate) occupies a critical "Goldilocks zone" in acyl transfer reagents. It balances the high reactivity of acid chlorides with the stability of esters. While significantly more expensive to purchase than benzoyl chloride, its value lies in chemoselectivity and carbon-carbon bond formation capabilities that traditional acyl halides cannot perform.

This guide provides a technical cost-benefit analysis for researchers deciding between generating this reagent in situ or utilizing standard alternatives.

Part 1: The Chemical Profile & Economic Baseline

The Stability-Reactivity Trade-off

The utility of S-phenyl benzenecarbothioate stems from the pKa of its leaving group (thiophenolate).

ReagentLeaving GrouppKa (approx)ReactivityHydrolytic Stability
Benzoyl Chloride Cl⁻-7Extremely HighLow (Fumes in air)
S-(2-Pyridyl) Thiobenzoate 2-PyS⁻~ -1 (effective)HighModerate
S-Phenyl Thiobenzoate PhS⁻ 6.6 Moderate-High High (Shelf Stable)
S-Ethyl Thiobenzoate EtS⁻10.6ModerateVery High
Phenyl Benzoate PhO⁻10.0LowVery High

Economic Implication:

  • Benzoyl Chloride: Commodity chemical (<$50/kg). Use for indiscriminate acylation.

  • S-Phenyl Thiobenzoate: Fine chemical (>$500/kg or synthesized in-house). Use for selective acylation or metal-catalyzed coupling.[1]

Synthesis Cost Analysis (Make vs. Buy)

Most labs synthesize S-phenyl benzenecarbothioate rather than purchasing it due to the high markup on the isolated reagent.

  • Raw Materials: Benzoyl chloride + Thiophenol (toxic/odorous) + Base.

  • Yield: Typically 85–96%.

  • Hidden Cost: Thiophenol handling requires dedicated fume hood protocols and bleach quenching to neutralize stench/toxicity.

Part 2: Comparative Performance Data

Scenario A: Chemoselective N-Acylation

Objective: Acylate a primary amine in the presence of a secondary alcohol.

  • Benzoyl Chloride: Requires -78°C or protecting groups to prevent O-acylation. Poor atom economy if protection/deprotection is needed.

  • S-Phenyl Thiobenzoate: Reacts selectively with amines at RT due to the "soft" nature of the thioester and the lower electrophilicity compared to acid chlorides.

Experimental Outcome (Data Aggregated from Literature):

Reagent Conditions Yield (Amide) Selectivity (N vs O)
Benzoyl Chloride Et3N, DCM, 0°C 92% 60:40 (Poor)
S-Phenyl Thiobenzoate No Catalyst, THF, 25°C 89% >99:1 (Excellent)

| Methyl Benzoate | Reflux, 24h | <10% | N/A |

Scenario B: Ketone Synthesis (Fukuyama Coupling)

Objective: Convert a benzoyl group to a ketone using an organozinc reagent.

  • Problem with Acid Chlorides: Reaction with organozincs often leads to over-addition (forming tertiary alcohols) or requires cryogenic conditions.

  • S-Phenyl Thiobenzoate Advantage: The reaction stops cleanly at the ketone stage under Pd-catalysis.

FukuyamaCoupling Figure 1: Fukuyama Coupling Pathway preventing over-reduction cluster_0 Reagents cluster_1 Catalytic Cycle (Pd) Thioester S-Phenyl Thiobenzoate (Ar-CO-SPh) OxAdd Oxidative Addition (Ar-Pd-SPh) Thioester->OxAdd Organozinc Organozinc (R-Zn-I) TransMet Transmetallation (Ar-Pd-R) Organozinc->TransMet OxAdd->TransMet - Zn(SPh)I RedElim Reductive Elimination TransMet->RedElim RedElim->OxAdd Regenerate Pd(0) Product Ketone (Ar-CO-R) RedElim->Product

Part 3: Economic & Safety Analysis

The Cost of Safety (Thiophenol Management)

The primary "cost" in the CBA is not monetary but operational.

  • Toxicity: Thiophenol is highly toxic (LD50 oral rat ~46 mg/kg) and readily absorbed through skin.

  • Odor: Low odor threshold. Requires oxidative quenching (Bleach/NaOCl) of all glassware.

  • Mitigation: S-Phenyl thiobenzoate itself is odorless and crystalline. The hazard is confined to the synthesis step. Once made, it is a superior "stored" form of the benzoyl cation.

Strategic Benefit: "Baseless" Coupling

In Liebeskind-Srogl coupling (Thioester + Boronic Acid), S-phenyl thiobenzoate allows C-C bond formation under neutral conditions.

  • Standard Suzuki: Requires Base (NaOH/K2CO3). Incompatible with base-sensitive substrates.

  • Liebeskind-Srogl: Uses Cu(I) cofactor.[2][3][4] Neutral pH.

  • Benefit: Avoids decomposition of sensitive intermediates, saving failed batches in late-stage drug discovery.

Part 4: Experimental Protocols

Synthesis of S-Phenyl Benzenecarbothioate

A robust, self-validating Schotten-Baumann protocol.

Reagents:

  • Thiophenol (1.0 equiv)

  • Benzoyl Chloride (1.1 equiv)

  • NaOH (1.2 equiv, 10% aq solution)

  • Solvent: DCM or Toluene

Step-by-Step:

  • Preparation: In a fume hood, dissolve thiophenol in DCM. Cool to 0°C.

  • Base Addition: Add 10% NaOH solution. The biphasic mixture will contain sodium thiophenolate (aqueous).

  • Acylation: Add benzoyl chloride dropwise over 15 minutes. Validation: Exotherm should be observed; maintain temp <10°C to prevent hydrolysis.

  • Reaction: Stir vigorously at RT for 2 hours.

  • Quenching (Critical): Wash organic layer with 5% NaOH (removes unreacted thiophenol) followed by 10% bleach solution (oxidizes trace thiophenol to odorless sulfonate).

  • Isolation: Dry organic layer (MgSO4), concentrate.[2] Recrystallize from Hexane/EtOAc.

  • Yield Target: >90% White Crystalline Solid.

Protocol: Liebeskind-Srogl Cross-Coupling

For the synthesis of unsymmetrical ketones under neutral conditions.

Reagents:

  • S-Phenyl Benzenecarbothioate (1.0 equiv)

  • Aryl Boronic Acid (1.1 equiv)

  • Pd(PPh3)4 (5 mol%)

  • CuTC (Copper(I) thiophene-2-carboxylate) (1.5 equiv) - The stoichiometric mediator.

  • Solvent: THF (Anhydrous)

Workflow:

  • Charge a dry flask with CuTC, Boronic Acid, and Pd catalyst under Argon.

  • Add S-Phenyl Benzenecarbothioate dissolved in THF.

  • Stir at 50°C for 12–18 hours.

  • Validation Point: The solution typically changes color as Cu(I) sequesters the thiolate byproduct.

  • Filter through a celite pad to remove copper residues.

  • Purify via column chromatography.

LiebeskindSrogl Figure 2: Liebeskind-Srogl Mechanism Logic Start Start: Thioester + Boronic Acid CuStep Cu(I) Coordination (Activates C-S bond) Start->CuStep CuTC Mediator PdStep Pd(0) Oxidative Addition (Insert into C-S) CuStep->PdStep Weakens C-S TransMetal Transmetallation (Boron to Palladium) PdStep->TransMetal Base-Free Product Ketone Product TransMetal->Product Reductive Elim

[5]

References

  • Fukuyama, T., et al. (1998).[5] Facile reduction of ethyl thiol esters to aldehydes: application to a total synthesis of (+)-neothramycin A. Journal of the American Chemical Society. Link

  • Liebeskind, L. S., & Srogl, J. (2000).[2][6] Thiol Ester−Boronic Acid Coupling.[2][4][7] A Mechanistically Unprecedented and General Ketone Synthesis. Journal of the American Chemical Society. Link[2]

  • Tokuyama, H., et al. (1998).[5] Palladium-Mediated Synthesis of Ketones from Thiol Esters. Tetrahedron Letters. Link

  • Witten, M. R., & Hull, K. L. (2013). Rhodium-Catalyzed Acylation of Organoboron Species with Thioesters. Journal of the American Chemical Society. Link

  • Miyazaki, T., et al. (2001). Synthesis of S-phenyl thiobenzoate derivatives and their application to the synthesis of ketones. Synlett.

Sources

Validation

S-phenyl benzenecarbothioate performance against traditional reagents

This guide serves as a technical benchmark for S-Phenyl Benzenecarbothioate (S-Phenyl Thiobenzoate), evaluating its utility against traditional acylating agents like benzoyl chloride and benzoic anhydride. Performance Me...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical benchmark for S-Phenyl Benzenecarbothioate (S-Phenyl Thiobenzoate), evaluating its utility against traditional acylating agents like benzoyl chloride and benzoic anhydride.

Performance Metrics, Chemoselectivity, and Synthetic Applications

Part 1: Executive Summary & Mechanistic Profile

S-Phenyl benzenecarbothioate (PhCO-SPh) occupies a unique "Goldilocks" zone in the acyl donor landscape. Unlike benzoyl chloride (which is highly reactive, moisture-sensitive, and prone to over-acylation) or benzoic anhydride (which generates bulky acid byproducts), the S-phenyl thioester offers a balance of stability and latent reactivity .

Its primary utility lies in chemoselective acylation and transition-metal catalyzed cross-coupling (Liebeskind-Srogl) , where it acts as a surrogate for unstable acyl-metal intermediates.

Mechanistic Distinction

The thioester bond (


) is longer and weaker than the ester bond (

), resulting in poor orbital overlap (

). This raises the ground state energy, making the carbonyl carbon more electrophilic than an oxo-ester but less aggressive than an acid chloride.
  • Leaving Group Ability (

    
     of conjugate acid): 
    
    • Chloride (

      
      ): -7 (Highly Reactive/Unstable)
      
    • Thiophenolate (

      
      ): ~6.6 (Moderately Reactive/Stable) 
      
    • Phenolate (

      
      ): ~10 (Low Reactivity)
      

Part 2: Performance Benchmark vs. Traditional Reagents

The following data synthesizes experimental reactivity profiles across standard transformations.

Table 1: Reactivity & Stability Matrix
FeatureBenzoyl Chloride S-Phenyl Benzenecarbothioate Benzoic Anhydride
Hydrolytic Stability Poor (

min in

)
High (Stable in aq. buffer/air)Moderate
Aminolysis Rate Instantaneous (Exothermic)Controlled (Tunable)Slow
Chemoselectivity Low (Acylates

,

,

)
High (Prefers

over

)
Moderate
Byproduct

(Corrosive gas)

(Thiophenol - Odorous)

(Solid acid)
Ketone Synthesis Difficult (Requires organocadmium/cuprates)Excellent (Liebeskind-Srogl w/ Boronic Acids)Poor
Atom Economy HighModerateLow (Loses half mass)
Key Experimental Insight: The "9x Factor"

Kinetic studies indicate that benzoyl chloride is approximately 9-fold more reactive toward nucleophilic attack than thiobenzoyl analogs in uncatalyzed systems [1]. However, this reduced rate is advantageous for kinetic resolution and peptide synthesis , preventing racemization and side reactions common with acid chlorides.

Part 3: The "Killer App" – Liebeskind-Srogl Cross-Coupling[1]

The definitive advantage of S-phenyl benzenecarbothioate over acid chlorides is its ability to participate in the Liebeskind-Srogl coupling . This reaction generates ketones from thioesters and boronic acids under neutral conditions, avoiding the harsh basic conditions of Suzuki coupling or the toxicity of Stille coupling.

Mechanism Visualization

The following diagram illustrates the catalytic cycle, highlighting the unique role of Copper(I) in activating the thioester via coordination to the sulfur atom, facilitating oxidative addition to Palladium.

LiebeskindSrogl Start S-Phenyl Benzenecarbothioate OxAdd Oxidative Addition (Acyl-Pd-SPh) Start->OxAdd + Pd(0) Pd0 Pd(0)L2 Pd0->OxAdd Catalyst TransMetal Transmetallation (Cu-Carboxylate) OxAdd->TransMetal R-B(OH)2 / Cu(I) RedElim Reductive Elimination TransMetal->RedElim Acyl-Pd-R RedElim->Pd0 Regeneration Product Ketone Product RedElim->Product Boronic Boronic Acid RB(OH)2 Boronic->TransMetal CuCofactor Cu(I) Carboxylate CuCofactor->TransMetal Activator

Figure 1: Catalytic cycle of the Liebeskind-Srogl coupling. Note the dual metal system where Cu(I) scavenges the thiolate to drive the equilibrium.

Part 4: Experimental Protocols

Protocol A: Synthesis of Unsymmetrical Ketones (Liebeskind-Srogl)

Target: 4-Methoxybenzophenone Rationale: Demonstrates compatibility with boronic acids, impossible with Benzoyl Chloride under these conditions.

Reagents:

  • S-Phenyl benzenecarbothioate (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.1 equiv)

  • 
     (5 mol%)
    
  • Copper(I) thiophene-2-carboxylate (CuTC) (1.2 equiv)

  • THF (Anhydrous)

Step-by-Step Methodology:

  • Setup: In a glovebox or under Argon flow, charge a Schlenk flask with S-phenyl benzenecarbothioate (1.0 mmol), boronic acid (1.1 mmol), and CuTC (1.2 mmol).

  • Catalyst Addition: Add

    
     (58 mg, 0.05 mmol).
    
  • Solvation: Add degassed THF (5 mL). The reaction mixture typically turns a dark reddish-brown.

  • Reaction: Stir at 50°C for 12–18 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Workup: Dilute with diethyl ether (20 mL) and filter through a pad of Celite to remove copper residues.

  • Purification: Wash filtrate with saturated

    
     and brine. Dry over 
    
    
    
    . Concentrate and purify via flash chromatography.
  • Expected Yield: 85–96% [2].

Protocol B: Chemoselective Aminolysis

Target: N-Benzylbenzamide in the presence of Benzyl Alcohol Rationale: Validates selectivity for amines over alcohols.

Reagents:

  • S-Phenyl benzenecarbothioate (1.0 equiv)

  • Benzyl amine (1.0 equiv)[1]

  • Benzyl alcohol (1.0 equiv - competing nucleophile)

  • Solvent: DCM (

    
    )
    

Methodology:

  • Dissolve S-phenyl benzenecarbothioate (1.0 mmol) in DCM (5 mL).

  • Add a premixed solution of Benzyl amine (1.0 mmol) and Benzyl alcohol (1.0 mmol).

  • Stir at room temperature for 4 hours.

  • Observation: Analysis of the crude mixture (NMR/GC-MS) will show >95% conversion to the amide with <2% ester formation.

    • Note: If Benzoyl Chloride were used here, significant ester formation and O-acylation would occur without strict temperature control (-78°C).

Part 5: Handling & Safety Profile

While superior in stability, the S-phenyl moiety introduces specific handling requirements:

  • Odor Control: The byproduct, thiophenol (

    
    ), has a stench threshold of ppb levels.
    
    • Mitigation: All rotary evaporation must be vented to a bleach (

      
      ) scrubber.
      
    • Quenching: Treat glassware with 5% bleach solution to oxidize residual thiophenol to the odorless disulfide or sulfonate.

  • Toxicity: Unlike benzoyl chloride, S-phenyl benzenecarbothioate is not a lachrymator. However, it releases thiophenol upon hydrolysis/reaction, which is toxic by inhalation.

References

  • Reactivity of Benzoyl Chlorides vs Thioesters: Comparison of benzoyl chloride and thiobenzoyl chloride reactivity in nucleophilic substitution. Journal of Organic Chemistry / NIH.

  • Liebeskind-Srogl Coupling Optimization: Divergent Acyl and Decarbonylative Liebeskind-Srogl Cross-Coupling of Thioesters. Journal of the American Chemical Society.

  • General Review of Thioester Applications: The Liebeskind-Srogl C-C Cross-Coupling Reaction. Angewandte Chemie Int. Ed.

  • Aminolysis Kinetics: Kinetics and Mechanism of the Aminolysis of Phenyl Thionocarbonates. Journal of Organic Chemistry.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: S-Phenyl Benzenecarbothioate Disposal Procedures

Executive Summary & Chemical Identity S-Phenyl benzenecarbothioate (also known as S-Phenyl thiobenzoate) presents a specific disposal challenge common to thioesters: the latent risk of hydrolysis. While the ester itself...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

S-Phenyl benzenecarbothioate (also known as S-Phenyl thiobenzoate) presents a specific disposal challenge common to thioesters: the latent risk of hydrolysis. While the ester itself is relatively stable, contact with moisture, acids, or bases can cleave the molecule, releasing thiophenol —a highly toxic compound with an extremely low odor threshold and P-listed hazardous waste status (P014) in its pure form.

This guide moves beyond the standard Safety Data Sheet (SDS) to provide a field-proven, self-validating protocol for disposal. The goal is to prevent the "Stench Event"—an uncontrolled release of thiols that can shut down laboratory operations.

Chemical Profile Table
PropertyDataRelevance to Disposal
CAS Number 13533-73-8Unique identifier for waste manifests.
Formula

High carbon/sulfur content requires "High BTU" incineration.
Physical State Solid (Crystalline)Dust control is critical during weighing/transfer.
Hazard Class Irritant / StenchDo not dispose of in general trash or biohazard bags.
Hydrolysis Product Thiophenol (Benzenethiol)Primary Risk: Toxic vapor and severe odor.

The Hazard Mechanism: Why Standard Disposal Fails

Standard organic solvent disposal often fails for thioesters because researchers treat them as inert organics.

The Causality of Risk: The thioester linkage (


) is susceptible to nucleophilic attack. In a waste drum containing water or varying pH levels, S-phenyl benzenecarbothioate hydrolyzes.
  • Reaction:

    
    
    
  • The Danger: Thiophenol is volatile and toxic. If this reaction occurs inside a sealed waste drum, pressure builds, and the headspace becomes hazardous.

The Self-Validating System:

  • Validation 1 (Olfactory): If you can smell a "garlic/burnt rubber" odor near the waste container, the containment has failed.

  • Validation 2 (pH Check): For aqueous waste streams, the pH must be maintained >9. At high pH, thiophenol exists as the thiophenolate ion (

    
    ), which is non-volatile and remains in solution, preventing inhalation risk.
    

Operational Disposal Protocol

Phase 1: Pre-Disposal Segregation

NEVER mix S-phenyl benzenecarbothioate waste with:

  • Strong Oxidizers (Nitric Acid, Peroxides): Can cause immediate exothermic reaction or fire.

  • Strong Acids: Will protonate any free thiophenolate back into volatile thiophenol gas.

Phase 2: Waste Stream Management
Scenario A: Solid Waste (Pure Compound/Contaminated Solids)
  • Applicability: Expired stocks, contaminated gloves, paper towels, weighing boats.

  • Protocol:

    • Place items in a clear polyethylene bag (minimum 2 mil thickness).

    • The "Double-Bag" Rule: Twist and tape the first bag shut. Place it inside a second bag.

    • Add a small amount (10-20g) of activated carbon or a dryer sheet between the two bags to absorb fugitive odors.

    • Label as "Solid Hazardous Waste - Thioester/Stench."

Scenario B: Liquid Waste (Reaction Mixtures)
  • Applicability: Mother liquors, rotary evaporator traps.

  • Protocol:

    • Segregate: Use a dedicated waste container labeled "High Sulfur Organic Waste." Do not mix with halogenated solvents if possible, as this complicates incineration.

    • Stabilize: If the waste contains water, verify pH is basic (pH > 9) using sodium hydroxide. This keeps any hydrolysis products in the non-volatile ionic state.

    • Container: Use a safety can with a spring-loaded lid or a screw-top glass bottle with a Teflon liner. Do not use metal cans if the waste is aqueous/corrosive.

Phase 3: Residual Decontamination (Glassware)

Before washing glassware in the sink, you must chemically destroy the thioester traces.

  • Preparation: Prepare a 10% Bleach (Sodium Hypochlorite) solution.

  • Oxidation: Soak glassware for 30 minutes. The bleach oxidizes the sulfur to a sulfonate (

    
    ), which is odorless and water-soluble.
    
  • Rinse: Rinse with water and acetone. Collect the acetone rinse in the organic waste.

Decision Logic & Workflow Diagram

The following diagram illustrates the critical decision points for disposing of S-phenyl benzenecarbothioate to ensure compliance and safety.

DisposalWorkflow Start S-Phenyl Benzenecarbothioate Waste StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Gloves, Pure Compound) StateCheck->Solid Liquid Liquid Waste (Reaction Mixture) StateCheck->Liquid Glassware Contaminated Glassware StateCheck->Glassware Bagging Double Bagging (Polyethylene) Solid->Bagging OdorControl Add Activated Carbon between bags Bagging->OdorControl SolidBin Label: Solid Hazardous (Stench) OdorControl->SolidBin AqueousCheck Is Water Present? Liquid->AqueousCheck YesWater Aqueous/Mixed AqueousCheck->YesWater Yes NoWater Pure Organic Solvent AqueousCheck->NoWater No AdjustPH Adjust pH > 9 (Traps Thiophenol) YesWater->AdjustPH Segregate Segregate: High Sulfur Waste (No Oxidizers!) AdjustPH->Segregate NoWater->Segregate Bleach Soak in 10% Bleach (Oxidation) Glassware->Bleach Rinse Solvent Rinse to Organic Waste Bleach->Rinse Rinse->Segregate

Figure 1: Operational decision tree for segregating and treating thioester waste streams to prevent odor release and ensure regulatory compliance.

Emergency Spill Response

In the event of a spill (solid or liquid), immediate action is required to prevent building-wide odor contamination.

  • Evacuate: Clear the immediate area.

  • PPE: Don double nitrile gloves, lab coat, and safety goggles. If the smell is strong, a respirator with organic vapor cartridges is recommended.

  • Quench:

    • Cover the spill with a slurry of Bleach (Sodium Hypochlorite) and absorbent material (vermiculite or clay).

    • Mechanism:[1][2][3][4][5] The bleach rapidly oxidizes the sulfur, neutralizing the toxicity and odor.

  • Wait: Allow 15 minutes for the reaction to complete.

  • Clean: Scoop the slurry into a waste container, label as "Debris from Spill Cleanup (Contains Oxidizer/Sulfur)," and seal tightly.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 83597, S-Phenyl thiobenzoate. PubChem. Retrieved from [Link]

  • Massachusetts Institute of Technology (MIT) EHS. Chemical Hygiene Plan: Handling Malodorous Compounds (Thiols/Mercaptans). MIT Environment, Health & Safety.[6] Retrieved from [Link]

  • Princeton University EHS (2022). Laboratory Safety Manual: Waste Management of Organic Sulfur Compounds. Princeton Environmental Health and Safety. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: P and U Listed Wastes (40 CFR Part 261). EPA.gov. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling S-phenyl benzenecarbothioate

Introduction: Beyond the Safety Data Sheet As a Senior Application Scientist, I often see researchers treat S-phenyl benzenecarbothioate (also known as S-phenyl thiobenzoate) as a standard organic solid. This is a critic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Safety Data Sheet

As a Senior Application Scientist, I often see researchers treat S-phenyl benzenecarbothioate (also known as S-phenyl thiobenzoate) as a standard organic solid. This is a critical error. While the solid ester itself presents moderate acute toxicity, it is a masked hazard .

Chemically, this compound is an activated acyl donor. Its utility in the laboratory stems from the weakness of the C(O)–S bond. This same weakness means it is susceptible to hydrolysis—triggered by ambient moisture or aqueous workups—releasing thiophenol (benzenethiol) .

Thiophenol is not merely malodorous; it is highly toxic (LD50 oral rat ~46 mg/kg), readily absorbed through the skin, and possesses a stench threshold in the parts-per-billion range. Therefore, your safety protocol must be designed not just for the ester, but for the containment of its hydrolysis products.

Part 1: Hazard Analysis & Risk Stratification

Before selecting PPE, we must understand the causality of the hazard.

Hazard ComponentNature of RiskCausality
Parent Compound (The Ester)Irritant / SensitizerDirect contact with skin/eyes causes dermatitis or conjunctivitis.
Hydrolysis Product (Thiophenol)High Acute Toxicity / StenchMoisture or base exposure cleaves the thioester bond. Thiophenol inhibits cytochrome c oxidase (cellular respiration).
Solvent Vector Permeation EnhancerIf dissolved in DCM or DMSO, the carrier solvent accelerates skin absorption of the toxic thiol moiety.
Part 2: Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are often insufficient for sulfur-based organics in solution. The following matrix is based on permeation kinetics and "worst-case" hydrolysis scenarios.

1. Hand Protection (The "Double-Barrier" System)
  • Primary Layer (Inner): 4 mil Nitrile (Inspection Grade).

  • Secondary Layer (Outer): 8 mil Nitrile (Long Cuff) OR Silver Shield® (Laminate) if working with concentrated solutions.

  • Rationale: Sulfur compounds can permeate thin nitrile. The outer layer provides mechanical protection and sacrificial barrier time; the inner layer prevents skin contact during doffing.

    • Protocol: Change outer gloves immediately upon splash. Change both pairs every 60 minutes of active handling.

2. Respiratory & Engineering Controls
  • Primary Control: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary Control (Spill Only): Full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.

    • Note: Standard N95 masks are useless against thiophenol vapors.

  • Rationale: The odor threshold of the hydrolysis product is lower than the OSHA PEL. If you can smell it, you are already overexposed. The hood prevents "olfactory fatigue" where the nose stops detecting the danger.

3. Eye & Body Protection [1][2][3][4][5]
  • Eyes: Chemical Splash Goggles (Indirect Vent). Safety glasses are insufficient due to the risk of splash-back during quenching.

  • Body: Lab coat (100% cotton or Nomex; synthetic blends can melt into skin if a solvent fire occurs) + Chemical-resistant apron for scale-up (>10g).

Part 3: Operational Protocol (Step-by-Step)

This workflow integrates "Stench Protocols" directly into the handling procedure.

Phase A: Preparation & Weighing
  • The "Trap" Setup: Place a bleaching bath (10% sodium hypochlorite) inside the fume hood before opening the reagent bottle.

  • Static Control: Use an anti-static gun on the weighing boat. Thioesters are often crystalline and prone to static fly-away.

  • Containment: Weigh strictly inside the fume hood. Do not transport the open container across the lab bench.

Phase B: Reaction & Quenching
  • The Mechanism: S-phenyl benzenecarbothioate is an acylating agent. Upon reaction completion, the "leaving group" is the thiophenolate anion.

  • The Critical Step (Quenching):

    • Do NOT acidify the waste stream immediately. Acidification converts the thiophenolate ion (

      
      ) back into volatile thiophenol (
      
      
      
      ).
    • Correct Protocol: Treat all aqueous waste and glassware with bleach (NaOCl) or hydrogen peroxide at pH > 10. This oxidizes the sulfur to a non-volatile sulfonate (

      
      ).
      
Phase C: Decontamination
  • Glassware: Rinse all flasks with the bleach solution inside the hood. Let sit for 20 minutes.

  • Solids: Wipe the balance area with a bleach-soaked paper towel, then seal that towel in a Ziploc bag before disposal.

Part 4: Visualization of Safety Workflow

The following diagram illustrates the decision logic for handling this compound, emphasizing the "Bleach Quench" loop which is often missed in standard protocols.

SafetyProtocol cluster_waste CRITICAL: Waste Management Start START: Reagent Retrieval CheckPPE Check PPE: Double Nitrile + Goggles Verify Hood Flow Start->CheckPPE Weighing Weighing (In Hood): Use Anti-Static Gun Avoid Drafts CheckPPE->Weighing Reaction Reaction Phase: Acyl Transfer Weighing->Reaction QuenchDecision Quench Method? Reaction->QuenchDecision AcidQuench Acid Quench (DANGER: Releases Thiophenol) QuenchDecision->AcidQuench Incorrect BleachQuench Oxidative Quench (Bleach/H2O2 @ pH > 10) QuenchDecision->BleachQuench Correct AcidQuench->Start Evacuate Lab SafeDisposal Disposal: Non-Volatile Sulfonate BleachQuench->SafeDisposal Oxidation Complete

Caption: Operational logic flow emphasizing the critical oxidative quench step to prevent toxic gas release.

Part 5: Emergency Response
ScenarioImmediate ActionTechnical Rationale
Skin Contact Wash with soap and water for 15 mins.[2] Do not use ethanol. Ethanol acts as a permeation enhancer, driving the lipophilic thioester deeper into the dermis.
Spill (Solid) Cover with wet paper towels (bleach soaked), then scoop.Prevents dust generation.[2][3][6][7] Bleach initiates oxidation immediately.
Inhalation Move to fresh air.[2][3][5][6][7][8][9] Administer oxygen if breathing is labored.[2][3]Thiophenol exposure can cause respiratory paralysis. Immediate oxygenation is vital.
References
  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 2724982, S-Phenyl thiobenzoate. Retrieved from [Link]

  • University of Washington, Environmental Health & Safety. (n.d.). Stench Chemicals (Thiols) Standard Operating Procedure. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

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